molecular formula C12H28O6 B041319 Dipropylene Glycol CAS No. 110-98-5

Dipropylene Glycol

Cat. No.: B041319
CAS No.: 110-98-5
M. Wt: 268.35 g/mol
InChI Key: BPRJQFIHEGORJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Oxydi-2-propanol, also known as dipropylene glycol (DPG), is a versatile glycol ether and solvent of significant interest in chemical and materials science research. Its molecular structure, featuring two propanol units linked by an ether oxygen, confers excellent solvating properties for a wide range of substances, including resins, dyes, and oils, while maintaining moderate volatility and high hygroscopicity. In research and development, it serves as a crucial intermediate in organic synthesis and as a key component in formulating specialty chemicals. Its primary research applications include its use as a plasticizer in polymer studies to modify the flexibility and processing of plastics and elastomers, as a solvent carrier in the development of inks, coatings, and adhesives, and as a stabilizing agent in various chemical reactions. The compound's mechanism of action is primarily physical, functioning through dipole-dipole interactions and hydrogen bonding to dissolve or disperse other compounds, thereby altering physical properties like viscosity, evaporation rate, and crystallinity in experimental mixtures. Researchers value 1,1'-Oxydi-2-propanol for its favorable safety profile compared to more toxic solvents and its effectiveness in creating homogeneous, stable experimental systems for advanced material development and process optimization.

Properties

CAS No.

110-98-5

Molecular Formula

C12H28O6

Molecular Weight

268.35 g/mol

IUPAC Name

2-(1-hydroxypropan-2-yloxy)propan-1-ol;1-(2-hydroxypropoxy)propan-2-ol

InChI

InChI=1S/2C6H14O3/c1-5(7)3-9-4-6(2)8;1-5(3-7)9-6(2)4-8/h2*5-8H,3-4H2,1-2H3

InChI Key

BPRJQFIHEGORJE-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(C)O)O

boiling_point

444 to 450 °F at 760 mmHg (NTP, 1992)
231 °C
232Â °C

Color/Form

Colorless liquid
Slightly viscous

density

1.023 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.0206 g/cu cm at 30 °C
Bulk density: 8.5 lb/gal
Relative density (water = 1): 1.0

flash_point

280 °F (NTP, 1992)
120 °C
250 °F (121 °C) (open cup)
120 °C (closed cup)
138 °C (280 °F) - closed cup
138Â °C o.c.

melting_point

-40 °F (NTP, 1992)
Supercools
-40Â °C

Other CAS No.

110-98-5

physical_description

Thick odorless, colorless liquid. Sinks and mixes with water. (USCG, 1999)
Liquid;  Other Solid;  Liquid, Other Solid;  Pellets or Large Crystals
Colorless, odorless liquid;  [HSDB] Hygroscopic;  [CHEMINFO]
SLIGHTLY VISCOUS COLOURLESS LIQUID.

solubility

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
Miscible with water
Miscible with ethanol
Soluble in toluene
Solubility in water: miscible

Synonyms

1,1’-Dimethyldiethylene glycol;  1,1’-Oxydi-2-propanol;  1,1’-Oxydi-2-propanol;  Bis(2-hydroxypropyl) Ether

vapor_density

4.63 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
Relative vapor density (air = 1): 4.63

vapor_pressure

1 mmHg at 164.8 °F ;  760 mmHg at 449.2 °F (NTP, 1992)
0.03 [mmHg]
0.0319 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dipropylene Glycol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of dipropylene glycol (DPG), a versatile solvent and chemical intermediate frequently employed in laboratory settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of DPG in their experimental work.

Core Physicochemical Properties

This compound is a colorless, nearly odorless, and slightly viscous liquid.[1][2][3] It is a mixture of three isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1] Its low volatility and low toxicity make it a valuable component in a wide array of applications.[4]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Thermal Properties

PropertyValueUnits
Molecular Weight134.17 - 134.2 g/mol
Boiling Point (@ 760 mmHg)227 - 234°C
Melting Point-48 to -20°C
Flash Point (Closed Cup)118 - 138°C
Autoignition Temperature310 - 350°C

Note: The range in values reflects data from various sources.

Table 2: Physical and Optical Properties

PropertyValueUnits
Density (@ 20°C)1.020 - 1.027g/cm³
Viscosity (Dynamic @ 20°C)75 - 118mPa·s
Refractive Index (@ 20°C)1.439 - 1.444
Surface Tension (@ 25°C)33.55 - 71.4mN/m

Note: The range in values reflects data from various sources.

Solubility Profile

This compound is highly soluble in water and many organic solvents, making it an excellent co-solvent.[4][5][6] It is miscible with water, ethanol, benzene, toluene, castor oil, and carbon tetrachloride.[5][7] This high miscibility is attributed to its ability to form hydrogen bonds.[6]

Laboratory Applications

The unique properties of this compound lend it to a variety of laboratory uses:

  • Solvent: Due to its excellent solvency for a wide range of organic compounds, DPG is used as a solvent in numerous applications, including in the preparation of formulations for drug delivery systems.[4][7]

  • Humectant: Its hygroscopic nature makes it an effective humectant, helping to retain moisture in formulations.[7][8]

  • Plasticizer: DPG can be used as a plasticizer to increase the flexibility of polymers.[9]

  • Chemical Intermediate: It serves as a reactive intermediate in the synthesis of other molecules, such as polyester resins and polyurethanes.[5][9]

  • Heat Transfer Fluid: Its high boiling point and thermal stability make it suitable for use as a heat transfer fluid in laboratory-scale apparatus.[5]

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of this compound in a laboratory setting. These protocols are based on standard ASTM methods, adapted for general laboratory use.

Determination of Density using a Pycnometer

This protocol is a simplified adaptation of the principles outlined in ASTM D1298.

Objective: To determine the density of a this compound sample at a specific temperature.

Apparatus:

  • Pycnometer (specific gravity bottle) of known volume

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m_pyc).

  • Filling with DPG: Fill the pycnometer with the this compound sample, avoiding the formation of air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.

  • Temperature Equilibration: Place the filled pycnometer in the constant temperature water bath set to the desired temperature (e.g., 20°C) until the liquid reaches thermal equilibrium.

  • Final Volume Adjustment: Carefully remove any excess liquid from the outside of the pycnometer and the top of the stopper.

  • Weighing the Filled Pycnometer: Reweigh the pycnometer containing the this compound (m_total).

  • Calculation:

    • Mass of DPG: m_DPG = m_total - m_pyc

    • Density of DPG: ρ_DPG = m_DPG / V_pyc (where V_pyc is the calibrated volume of the pycnometer).

Determination of Viscosity using a Rotational Viscometer

This protocol is based on the general principles of rotational viscometry.

Objective: To measure the dynamic viscosity of a this compound sample.

Apparatus:

  • Rotational viscometer with appropriate spindle

  • Beaker or sample container

  • Constant temperature bath

Procedure:

  • Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of this compound.

  • Sample Preparation: Place a sufficient volume of the DPG sample into a beaker and allow it to equilibrate to the desired temperature in the constant temperature bath.

  • Measurement:

    • Immerse the spindle into the DPG sample up to the designated immersion mark.

    • Start the viscometer motor and allow the reading to stabilize.

    • Record the viscosity reading directly from the instrument's display.

  • Cleaning: Thoroughly clean the spindle and sample container after use.

Determination of Refractive Index using an Abbe Refractometer

This protocol is a simplified adaptation of the principles outlined in ASTM D1218.

Objective: To measure the refractive index of a this compound sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Dropper or pipette

  • Lens cleaning paper and a suitable solvent (e.g., ethanol)

Procedure:

  • Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application:

    • Open the prism assembly of the refractometer.

    • Place a few drops of the this compound sample onto the surface of the measuring prism.

    • Gently close the prisms.

  • Temperature Control: Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the prisms.

  • Measurement:

    • Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.

    • Align the boundary line with the crosshairs in the eyepiece.

    • Read the refractive index value from the instrument's scale.

  • Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent after the measurement.

Determination of Flash Point using a Pensky-Martens Closed-Cup Tester

This protocol is a simplified adaptation of the principles outlined in ASTM D93.

Objective: To determine the flash point of a this compound sample.

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

  • Ignition source (gas flame or electric igniter)

Procedure:

  • Sample Preparation: Fill the test cup of the apparatus with the this compound sample to the specified level.

  • Heating: Place the lid on the cup and begin heating the sample at a slow, constant rate.

  • Stirring: Stir the sample continuously at the specified speed.

  • Ignition Test: At regular temperature intervals, apply the ignition source to the opening in the lid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

  • Recording: Record the temperature at which the flash occurs.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the laboratory use of this compound.

Experimental_Workflow_Viscosity cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement A Select appropriate spindle and speed B Equilibrate DPG sample to desired temperature A->B C Immerse spindle in sample B->C D Start viscometer and allow reading to stabilize C->D E Record viscosity reading D->E F Clean spindle and sample container E->F

Workflow for Viscosity Measurement

Solvent_Selection_Guide Start Need a Solvent? IsPolar Is the solute polar? Start->IsPolar IsWaterMiscible Is water miscibility required? IsPolar->IsWaterMiscible Yes OtherSolvent Consider other organic solvents IsPolar->OtherSolvent No ConsiderDPG Consider this compound (Excellent polarity and water miscibility) IsWaterMiscible->ConsiderDPG Yes DPG_CoSolvent Consider DPG as a co-solvent to improve solubility IsWaterMiscible->DPG_CoSolvent Partially

DPG Solvent Selection Logic

Safety and Handling

While this compound has low toxicity, it is important to follow standard laboratory safety practices.[4][10]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents.[10] Keep containers tightly closed.[10]

  • Spills: In case of a spill, absorb the liquid with an inert material and dispose of it in accordance with local regulations.

This guide provides a foundational understanding of the physicochemical properties of this compound for its effective and safe use in a laboratory setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to the Synthesis of Dipropylene Glycol from Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG) is a widely utilized chemical intermediate with applications ranging from cosmetics and fragrances to the production of unsaturated polyester resins, polyurethanes, and plasticizers.[1] It is a colorless, odorless, and viscous liquid that is fully miscible with water and many organic solvents.[1] Industrially, DPG is primarily produced as a byproduct during the synthesis of propylene glycol (PG) from the hydration of propylene oxide (PO).[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound from propylene oxide, focusing on the core chemical principles, experimental methodologies, and process variables that influence product distribution.

The synthesis of DPG from PO is a sequential reaction. First, propylene oxide reacts with water to form monopropylene glycol (MPG or PG). Subsequently, propylene oxide reacts with the newly formed propylene glycol to yield this compound. This process can continue, leading to the formation of tripropylene glycol (TPG) and higher polypropylene glycols.[2] The overall reaction scheme is a series-parallel network, and controlling the selectivity towards DPG is a key challenge in its targeted synthesis.[3]

This document will delve into the reaction mechanisms, catalytic and non-catalytic synthesis routes, and the influence of various process parameters on the yield and selectivity of this compound. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Reaction Pathways and Mechanisms

The formation of this compound from propylene oxide proceeds through a series of nucleophilic ring-opening reactions of the epoxide. The initial and rate-limiting step is the formation of monopropylene glycol, which then acts as a nucleophile to attack another molecule of propylene oxide.

Signaling Pathway of DPG Synthesis

Synthesis_Pathway cluster_0 Primary Reaction cluster_1 Secondary and Tertiary Reactions PO Propylene Oxide (PO) PG Propylene Glycol (PG) PO->PG + H₂O DPG This compound (DPG) TPG Tripropylene Glycol (TPG) HigherGlycols Higher Glycols Water Water (H₂O) Water->PG PG->DPG + PO DPG->TPG + PO TPG->HigherGlycols + PO

Caption: Reaction cascade for the synthesis of DPG from propylene oxide and water.

The reaction can proceed with or without a catalyst. In the absence of a catalyst, high temperatures and pressures are typically required.[4] Catalysts, which can be acidic or basic, serve to accelerate the ring-opening of the propylene oxide, allowing for milder reaction conditions. The choice of catalyst can significantly influence the product distribution. For instance, some catalysts may favor the formation of DPG and TPG over MPG.[5]

Quantitative Data on DPG Synthesis

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, illustrating the impact of different parameters.

Table 1: Non-Catalytic Synthesis of DPG from Propylene Glycol and Propylene Oxide
PG:PO Molar RatioTemperature (°C)Pressure (MPa-G)Reaction Time (min)PO Conversion (%)DPG + TPG Selectivity (%)Reference
1:12205605296[6]
1:1.25220-1205487[6]
1:1200--4996[6]
1:1180-455098[6]

Data extracted from patent examples focusing on the reaction of propylene glycol with propylene oxide.

Table 2: Non-Catalytic Synthesis of DPG from Water and Propylene Oxide
H₂O:PO Molar RatioTemperature (°C)Pressure (MPa)Reaction Time (h)DPG in Product Mix (wt%)TPG in Product Mix (wt%)Reference
1:11601.52011.6846.2[7]
1:11801.51511.043.6[7]
2:11500.51824.416.19[7]

Data from a patent describing the direct synthesis of glycols from water and propylene oxide.

Table 3: Catalytic Synthesis of DPG
CatalystReactant Ratio (Molar)Temperature (°C)PO Conversion (%)DPG Selectivity (%)TPG Selectivity (%)Reference
NiobiumPO:H₂O = 2:1120>90~50~30[8]
NiobiumPO:H₂O = 2:1180>90~55~25[8]
NiobiumPO:H₂O = 2:1200>90~55~25[8]
Na₂O-ZrO₂H₂O:PO = 3:1--High (not specified)-[9]
Lewatit MonoPlus M500/HCO₃⁻W/PO = 7.5/1120~90(Data for PG)(Negligible TPG)[3]

This table presents data from various catalytic systems. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

General Laboratory Synthesis of DPG in a Batch Reactor

This protocol is a generalized procedure based on common practices described in the literature for the hydration of propylene oxide.[3]

Workflow for DPG Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_purification Purification Reactants Measure Reactants (PO, Water/PG, Catalyst) Reactor_Setup Assemble & Seal Pressurized Reactor Reactants->Reactor_Setup Heating Heat to Reaction Temperature Reactor_Setup->Heating Stirring Stir at Constant Speed Heating->Stirring Monitoring Monitor Temperature & Pressure Stirring->Monitoring Cooling Cool Reactor to Room Temperature Monitoring->Cooling Sampling Collect Reaction Mixture Cooling->Sampling Analysis Analyze Product Mix (e.g., GC) Sampling->Analysis Distillation Fractional Distillation Sampling->Distillation DPG_Collection Collect DPG Fraction Distillation->DPG_Collection

Caption: Generalized workflow for the laboratory synthesis and purification of DPG.

Materials and Equipment:

  • High-pressure stainless steel batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve.

  • Heating mantle or oil bath with temperature controller.

  • Propylene oxide (99%+).

  • Deionized water or propylene glycol (reagent grade).

  • Catalyst (if applicable).

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Reactor Loading: A known amount of deionized water or propylene glycol and the catalyst (if used) are loaded into the reactor vessel.[3]

  • Sealing and Purging: The reactor is sealed and typically purged with an inert gas like nitrogen to remove air.

  • Reactant Addition: A predetermined amount of propylene oxide is charged into the reactor. This can be done at room temperature or after pre-heating the initial mixture.

  • Reaction: The reactor is heated to the desired temperature while stirring. The reaction is carried out for a specified duration, during which the temperature and pressure are monitored.[3]

  • Sampling and Analysis: After the reaction, the reactor is cooled to room temperature. A sample of the reaction mixture is carefully withdrawn for analysis by gas chromatography to determine the conversion of propylene oxide and the selectivity for DPG and other glycols.

Purification by Fractional Distillation

The product mixture from the synthesis typically contains unreacted starting materials, monopropylene glycol, this compound, tripropylene glycol, and higher glycols. These components are separated based on their boiling points via fractional distillation.

Logical Relationship in DPG Purification

Purification_Logic Crude_Mixture Crude Reaction Mixture Distillation_Column Fractional Distillation (Vacuum) Crude_Mixture->Distillation_Column Low_Boilers Low Boilers (Water, PG) Distillation_Column->Low_Boilers Lower Temp. DPG_Fraction DPG Fraction Distillation_Column->DPG_Fraction Intermediate Temp. High_Boilers High Boilers (TPG, etc.) Distillation_Column->High_Boilers Higher Temp.

Caption: Separation of DPG from the crude reaction mixture by fractional distillation.

Procedure:

  • Initial Distillation: The crude reaction mixture is first subjected to distillation at atmospheric or reduced pressure to remove excess water and unreacted propylene oxide.

  • Glycol Separation: The remaining mixture of glycols is then distilled under vacuum to lower the boiling points and prevent thermal decomposition.

  • Fraction Collection:

    • The first fraction collected will be enriched in monopropylene glycol.

    • As the distillation temperature increases, the fraction containing this compound is collected.

    • The residue will contain tripropylene glycol and higher molecular weight glycols.

  • Purity Analysis: The purity of the collected DPG fraction should be confirmed by GC analysis.

Conclusion

The synthesis of this compound from propylene oxide is a well-established industrial process, yet offers opportunities for optimization, particularly in catalytic systems that can enhance selectivity and reduce the energy intensity of the process. This guide has provided a foundational understanding of the reaction pathways, summarized key quantitative data, and outlined detailed experimental protocols to support researchers in this field. The provided visualizations of the reaction pathway, experimental workflow, and purification logic serve to clarify the complex relationships inherent in this chemical transformation. Further research into novel, highly selective, and robust catalysts will be crucial for developing more efficient and sustainable methods for on-purpose DPG production.

References

An In-depth Technical Guide to Dipropylene Glycol (CAS No. 25265-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG), identified by CAS number 25265-71-8, is a high-production volume chemical widely utilized across various industries, including cosmetics, pharmaceuticals, and industrial applications.[1][2] It is a colorless, nearly odorless, water-soluble, and hygroscopic liquid with low volatility and low toxicity.[3][4] DPG is not a single compound but a mixture of three structural isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[2][5] Its versatile properties as a solvent, humectant, plasticizer, and chemical intermediate make it a subject of interest for detailed technical understanding.[4][6]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties contribute to its wide range of applications.

PropertyValueReference
Chemical Formula C6H14O3[4][5]
Molar Mass 134.173 g/mol [5]
Appearance Clear, colorless, viscous liquid[1][3]
Odor Nearly odorless, slightly sweet[3][4]
CAS Number 25265-71-8[1][5]
Isomeric Composition Mixture of 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol[2][5]
Boiling Point 230.5 °C (446.9 °F; 503.6 K)[5]
Melting Point -40 °C (-40 °F)[7]
Density 1.0206 g/cm³ at 20 °C[5]
Solubility in water Miscible[5]
Flash Point 121 °C (250 °F; 394 K)[5]
Autoignition Temperature 310 °C (590 °F; 583 K)[5]

Synthesis

This compound is primarily produced as a byproduct during the synthesis of propylene glycol from the hydration of propylene oxide.[1] The process involves the reaction of propylene oxide with an excess of water under high temperature and pressure. This reaction yields propylene glycol as the main product, with this compound and tripropylene glycol as subsequent products. The different glycols are then separated through distillation.[8]

G Simplified Synthesis Pathway of this compound PO Propylene Oxide Reactor High Temperature and Pressure Reactor PO->Reactor Water Water Water->Reactor PG Propylene Glycol (Main Product) Reactor->PG DPG This compound (Byproduct) Reactor->DPG TPG Tripropylene Glycol (Byproduct) Reactor->TPG Distillation Distillation Column DPG->Distillation Separated_DPG Purified This compound Distillation->Separated_DPG

Simplified synthesis of this compound.

Applications

The unique combination of properties of this compound leads to its use in a multitude of applications.

G Properties and Applications of this compound cluster_properties Core Properties cluster_applications Key Applications DPG This compound prop1 Excellent Solvent DPG->prop1 prop2 Low Toxicity DPG->prop2 prop3 High Boiling Point DPG->prop3 prop4 Humectant DPG->prop4 prop5 Chemical Intermediate DPG->prop5 app1 Cosmetics & Personal Care (Creams, Lotions, Deodorants) prop1->app1 app2 Fragrances (Solvent and Carrier) prop1->app2 app3 Pharmaceuticals (Solvent in Formulations) prop1->app3 app4 Industrial Solvent (Inks, Coatings) prop1->app4 prop2->app1 prop2->app2 prop2->app3 prop3->app4 prop4->app1 app5 Plasticizers prop5->app5 app6 Unsaturated Polyester Resins prop5->app6

Relationship between properties and applications.

Experimental Protocols

Analytical Methods

This method is suitable for the separation and quantification of this compound isomers.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: InertCap WAX-HT (or equivalent polar, wax-type capillary column), 30 m x 0.53 mm I.D., 1.2 µm film thickness.[9]

  • Carrier Gas: Hydrogen at a constant pressure of 22 kPa.[9]

  • Injection:

    • Mode: Split injection with a ratio of 1:10.

    • Injector Temperature: 250°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp 1: Increase to 210°C at a rate of 6°C/minute, hold for 0.5 minutes.

    • Ramp 2: Increase to 245°C at a rate of 100°C/minute, hold for 7.15 minutes.[9]

  • Detector:

    • Type: Flame Ionization Detector (FID).

    • Temperature: 250°C.[9]

  • Sample Preparation:

    • Prepare a standard solution of this compound isomers at a known concentration in a suitable solvent (e.g., methanol or isopropanol).

    • If quantification is required, add a suitable internal standard at a known concentration.

    • Dilute the sample to be analyzed in the same solvent to ensure the concentration falls within the linear range of the instrument.[9]

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers based on their retention times compared to the standard.

    • For quantitative analysis, calculate the peak area of each isomer and use a calibration curve or the internal standard method to determine the concentration.[9]

This method allows for the direct identification and quantitative determination of this compound in complex mixtures.[10]

  • Instrumentation: NMR Spectrometer.

  • Parameters:

    • Pulse Width: 4 µs (flip angle 45 degrees).[11]

    • Acquisition Time: 2.7 s for a 128 K data table with a spectral width of 25,000 Hz.[11]

    • Decoupling: Composite pulse decoupling (CPD) of the proton band.[11]

    • Number of Scans: 1000 for pure DPG and 2000 for DPG in mixtures.[11]

  • Sample Preparation:

    • Dissolve a known weight of the sample in a suitable deuterated solvent.

    • For quantitative analysis, add a known amount of an internal standard (e.g., 1,6-hexanediol).[6]

  • Data Analysis:

    • Identify the characteristic signals of the this compound isomers.

    • Integrate the peak areas of the signals corresponding to DPG and the internal standard.

    • Calculate the concentration of DPG using the ratio of the integrated peak areas and the known concentration of the internal standard.[6]

Toxicological Assessment

The following protocols are based on OECD guidelines and are standard methods for assessing the potential toxicity of chemicals.

This study provides information on the health hazards likely to arise from a single oral exposure to a substance.[12]

  • Test Animals: Healthy, young adult rats of a single sex (typically females).[12]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[13]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose levels are fixed at 5, 50, 300, and 2000 mg/kg body weight (exceptionally, 5000 mg/kg). The starting dose is selected based on a preliminary sighting study.[12]

  • Procedure:

    • A group of animals (typically 5) is dosed at the selected starting dose.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

    • Depending on the outcome (presence or absence of toxicity or mortality), further groups of animals may be dosed at higher or lower fixed doses.[12]

  • Observations:

    • Daily clinical observations are made.

    • Body weight is recorded weekly.

    • At the end of the study, all animals are subjected to a gross necropsy.[12]

  • Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[12]

This in vitro test method is used to assess the skin irritation potential of a chemical.[14]

  • Test System: Commercially available Reconstructed Human Epidermis (RhE) models.[14]

  • Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals cause a decrease in cell viability, which is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.[15]

  • Procedure:

    • The RhE tissues are equilibrated in a culture medium.

    • A fixed amount of the test chemical is applied to the surface of the tissue.

    • After a defined exposure period (e.g., up to 4 hours), the tissues are rinsed and incubated in a fresh medium.[14]

    • Cell viability is determined by incubating the tissues with MTT solution and then extracting the formazan salt.[15]

    • The optical density of the extracted formazan is measured spectrophotometrically.

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the viability of the negative control. A chemical is identified as an irritant if the mean tissue viability is less than or equal to 50%.[15]

Quality Control Workflow

Ensuring the quality and consistency of this compound is crucial for its use in sensitive applications like cosmetics and pharmaceuticals. A typical quality control workflow involves several stages.[16][17]

G Quality Control Workflow for this compound cluster_testing Finished Product Tests start Start raw_material Raw Material Inspection (Propylene Oxide, Water) start->raw_material synthesis Synthesis Process Monitoring (Temperature, Pressure) raw_material->synthesis in_process In-Process Sampling and Analysis (e.g., GC for isomer ratio) synthesis->in_process distillation Distillation and Purification in_process->distillation finished_product Finished Product Testing distillation->finished_product test1 Appearance (Color, Clarity) finished_product->test1 test2 Odor finished_product->test2 test3 Purity (GC Assay) finished_product->test3 test4 Water Content finished_product->test4 test5 Acidity finished_product->test5 release Product Release reject Product Rejection/ Reprocessing spec_check Meets Specifications? spec_check->release Yes spec_check->reject No test5->spec_check

A typical quality control workflow.

Safety and Toxicology Summary

This compound has a low order of acute toxicity.[18] It is not considered to be a skin or eye irritant in most studies and is not a skin sensitizer.[18] Long-term studies in animals have not shown carcinogenic effects.[18] The primary health effect observed at very high doses in animal studies is nephrotoxicity (kidney damage), particularly in male rats.[13]

Toxicological EndpointResultReference
Acute Oral Toxicity (LD50, rat) > 5000 mg/kg[12]
Skin Irritation Not classified as an irritant[14]
Eye Irritation Not classified as an irritant[18]
Skin Sensitization Not a sensitizer[18]
Carcinogenicity Not carcinogenic in animal studies[18]
Genotoxicity Not genotoxic[18]
Reproductive/Developmental Toxicity No evidence of toxicity at doses below those causing maternal toxicity[19]

Conclusion

This compound (CAS No. 25265-71-8) is a versatile chemical with a well-characterized safety profile. Its unique combination of properties, including excellent solvency, low volatility, and low toxicity, makes it an indispensable ingredient in a wide array of products, from consumer goods to industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical and physical properties, analytical methods for its characterization, and its toxicological profile is essential for its effective and safe utilization in product formulation and development.

References

An In-Depth Technical Guide to the Miscibility of Dipropylene Glycol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the miscibility of dipropylene glycol (DPG) in a range of common organic solvents. This compound, a colorless, nearly odorless, and low-volatility liquid, is a widely used excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.[1][2] Its efficacy in these applications is intrinsically linked to its solvency characteristics, which influence drug solubility, formulation stability, and skin penetration.[3][4] This document presents qualitative and semi-quantitative miscibility data, details common experimental protocols for determining miscibility, and illustrates a key mechanism of action for DPG in drug delivery.

Data on this compound Miscibility

The miscibility of this compound varies significantly across different classes of organic solvents. Its two hydroxyl groups allow for hydrogen bonding, rendering it miscible with many polar solvents. However, its propylene ether backbone provides some non-polar character, influencing its interaction with hydrocarbons. The following tables summarize the available data on DPG's miscibility.

Solvent ClassRepresentative SolventsMiscibility with this compoundReference
Alcohols (low molecular weight) Ethanol, Methanol, IsopropanolMiscible in all proportions[5][6][7]
Ketones (low molecular weight) AcetoneMiscible in all proportions[5][7]
Aromatic Hydrocarbons Benzene, TolueneCompletely miscible[6]
Esters Ethyl Acetate, Methyl AcetateData suggests miscibility[2]
Chlorinated Solvents Carbon TetrachlorideCompletely miscible[6]
Oils Castor OilCompletely miscible[6]
Solvent ClassRepresentative SolventsMiscibility with this compoundReference
Aromatic Hydrocarbons GeneralSlightly to moderately soluble[5]
Aliphatic Hydrocarbons General (e.g., Hexane, Heptane)Slightly miscible[5]
Naphthenic Hydrocarbons General (e.g., Cyclohexane)Partially miscible[5]

Note: "Miscible in all proportions" indicates that the two liquids will form a single homogeneous phase at any concentration. "Partially miscible" or "slightly miscible" indicates that the liquids have limited solubility in each other, and above a certain concentration, will form two separate liquid phases. The precise quantitative solubility for these systems is highly dependent on temperature and pressure and is often determined in the context of specific applications through liquid-liquid equilibrium studies.

Experimental Protocols for Miscibility Determination

The determination of miscibility between two liquids is a fundamental aspect of physical chemistry and formulation science. The appropriate method depends on whether the system is expected to be fully miscible, partially miscible, or immiscible. Below are detailed methodologies for two common experimental approaches.

Visual Titration Method for Determining Miscibility Limits

This method is suitable for determining the boundary between miscibility and immiscibility (the saturation point) for partially miscible liquids.

Objective: To determine the concentration at which a second phase appears when titrating one liquid into another at a constant temperature.

Materials:

  • This compound (DPG) of known purity

  • Organic solvent of interest

  • Calibrated burette (Class A)

  • Glass titration vessel (e.g., a jacketed beaker connected to a circulating water bath)

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Analytical balance

Procedure:

  • Temperature Control: Set the constant temperature bath to the desired experimental temperature and allow it to circulate through the jacket of the titration vessel to ensure thermal equilibrium.

  • Sample Preparation: Accurately weigh a known amount of this compound into the titration vessel.

  • Titration: Begin stirring the DPG at a constant rate. Slowly add the organic solvent from the burette in small, precise increments.

  • Observation: After each addition, allow the mixture to equilibrate. Observe the solution for the first sign of persistent turbidity or the formation of a second layer, which indicates that the saturation point has been exceeded.

  • Endpoint Determination: The volume of titrant added just before the appearance of the second phase is recorded. The experiment should be repeated, with the roles of the titrant and the sample in the vessel reversed, to determine the solubility of the DPG in the organic solvent.

  • Calculation: The miscibility limit can be calculated in terms of weight percentage, mole fraction, or g/100mL based on the initial mass of the sample and the volume and density of the titrant added.

Cloud Point Method for Temperature-Dependent Miscibility

The cloud point method is particularly useful for determining the temperature at which a solution of a specific composition becomes cloudy, indicating the onset of phase separation. This is often used for systems that exhibit a miscibility gap that is dependent on temperature.[8][9][10]

Objective: To determine the cloud point temperature of a mixture of this compound and an organic solvent at a known composition.

Materials:

  • This compound (DPG) of known purity

  • Organic solvent of interest

  • Sealed, transparent test tube or vial

  • Calibrated thermometer or temperature probe with high resolution

  • Heating/cooling bath with precise temperature control (e.g., oil bath, cryostat)

  • Light source and detector (for automated systems) or visual observation

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation: Prepare a series of mixtures of DPG and the organic solvent of known compositions by weight in the sealed test tubes. Ensure complete homogenization using a vortex mixer or sonicator.

  • Heating/Cooling Cycle: Place the test tube in the temperature-controlled bath. If the system is expected to have an upper critical solution temperature (UCST), start at a temperature where the mixture is a single phase and slowly cool it. If an LCST is expected, start at a lower temperature and slowly heat the sample.

  • Cloud Point Observation: The sample is cooled or heated at a slow, controlled rate (e.g., 0.5 °C/min). The cloud point is the temperature at which the first sign of turbidity is observed.[10] This can be done visually against a dark background with good lighting or with an automated system that detects a decrease in light transmission.[10]

  • Phase Diagram Construction: By repeating this procedure for various compositions, a phase diagram can be constructed by plotting the cloud point temperatures against the composition.

Visualization of a Key Mechanism in Drug Development

In the context of drug development, particularly for topical and transdermal formulations, this compound often functions as a chemical penetration enhancer.[3] Its mechanism of action involves interaction with the lipids of the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption. The following diagram illustrates this proposed mechanism.

G Lipid_Bilayer_1 Highly Ordered Lipid Bilayer Keratinocyte_1 Corneocyte (Keratin-filled) Disordered_Lipids Disordered/Fluidized Lipid Bilayer Lipid_Bilayer_1->Disordered_Lipids Structural Perturbation DPG This compound (DPG) Molecules DPG->Disordered_Lipids Keratinocyte_2 Corneocyte (Keratin-filled) Drug Active Pharmaceutical Ingredient (API) Deeper_Skin Viable Epidermis/ Dermis Drug->Deeper_Skin Increased Permeation (Enhanced Bioavailability)

Caption: Mechanism of DPG as a skin penetration enhancer.

This diagram illustrates how this compound molecules interact with the highly ordered lipid matrix of the stratum corneum. This interaction leads to a fluidization and disordering of the lipid bilayers, which reduces the barrier function of the skin and allows for enhanced penetration of active pharmaceutical ingredients into the deeper layers of the epidermis and dermis. This mechanism is a key reason for the inclusion of DPG in many topical and transdermal drug products.[11]

References

Dipropylene Glycol: A Versatile Chemical Intermediate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dipropylene glycol (DPG) is a widely utilized chemical intermediate in the synthesis of a variety of polymers, primarily serving as a diol monomer. Its unique molecular structure, consisting of three isomers, imparts flexibility and other desirable properties to the resulting polymer chains. This technical guide delves into the core applications of this compound in the production of unsaturated polyester resins, polyurethanes, and alkyd resins, providing detailed experimental protocols, quantitative data on its influence, and visual representations of the underlying chemical processes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in polymerization. DPG is a colorless, odorless, and slightly viscous liquid with a high boiling point and low toxicity.[1] It is completely miscible with water and many organic solvents.[2] A summary of its key properties is presented in Table 1.

PropertyValueReferences
Molecular FormulaC6H14O3[3]
Molecular Weight134.17 g/mol [3]
Boiling Point227 - 232 °C[3][4]
Freezing Point-40 °C[2]
Flash Point (Closed Cup)128 - 138 °C[2][4]
Density (at 20 °C)1.022 - 1.023 g/mL[2][3]
Viscosity (at 20 °C)107 - 118 mPa·s[2][4]
Refractive Index (at 20 °C)1.441 - 1.444[2][5]
Water SolubilityMiscible[2]

Application in Unsaturated Polyester Resins (UPRs)

This compound is a common diol used in the synthesis of unsaturated polyester resins. It is introduced during the polycondensation reaction between a dicarboxylic acid (or its anhydride) and a glycol. The inclusion of DPG in the polymer backbone enhances the flexibility of the final cured resin.[4]

General Reaction Mechanism

The synthesis of UPRs is a step-growth polymerization, specifically a condensation reaction. A mixture of a saturated dicarboxylic acid (e.g., phthalic anhydride) and an unsaturated dicarboxylic acid (e.g., maleic anhydride) is reacted with a glycol, such as this compound. The reaction proceeds at elevated temperatures with the removal of water as a byproduct. The resulting unsaturated polyester is then dissolved in a reactive monomer, typically styrene, which can later be cross-linked via free-radical polymerization to form a thermoset material.

UPR_Synthesis MA Maleic Anhydride (Unsaturated Acid) Polyester Unsaturated Polyester + Water MA->Polyester Polycondensation (Heat, Catalyst) PA Phthalic Anhydride (Saturated Acid) PA->Polyester Polycondensation (Heat, Catalyst) DPG This compound (Diol) DPG->Polyester Polycondensation (Heat, Catalyst) UPR Unsaturated Polyester Resin (in Styrene) Polyester->UPR Dissolution in Styrene

Caption: Polycondensation reaction for the synthesis of unsaturated polyester resin using this compound.

Experimental Protocol: Synthesis of an Unsaturated Polyester Resin

This protocol describes a general procedure for the laboratory-scale synthesis of an unsaturated polyester resin incorporating this compound.

Materials:

  • Phthalic anhydride (PA)

  • Maleic anhydride (MA)

  • This compound (DPG)

  • Xylene (as an azeotropic solvent for water removal)

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

Procedure:

  • A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Charge the flask with the desired molar ratios of phthalic anhydride, maleic anhydride, and a 10-15% molar excess of this compound.[6]

  • Add a small amount of xylene to facilitate the removal of water.

  • Begin stirring and sparging with nitrogen to create an inert atmosphere.

  • Gradually heat the mixture. The reaction temperature is typically maintained between 190-220°C.[7]

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level (e.g., below 30 mg KOH/g).[7]

  • Once the desired acid value is reached, cool the reactor to about 180°C and add a small amount of hydroquinone to prevent premature gelation.

  • Further cool the unsaturated polyester to below 100°C and then slowly add styrene monomer with stirring to achieve the desired viscosity. The final product is a viscous liquid, the unsaturated polyester resin.

Application in Polyurethanes (PU)

In the production of polyurethanes, this compound can be used as a chain extender or as a reactive diluent in the polyol component.[8] Its two hydroxyl groups react with isocyanate groups to form urethane linkages. The incorporation of DPG can influence the properties of the final polyurethane, such as its hardness and flexibility.

General Reaction Mechanism

Polyurethane synthesis is an example of a polyaddition reaction. A diisocyanate is reacted with a polyol (a polymer with multiple hydroxyl groups) and a chain extender (a low molecular weight diol or diamine). This compound can act as this chain extender. The reaction is typically catalyzed by an organotin compound or an amine catalyst.

PU_Synthesis Diisocyanate Diisocyanate (e.g., MDI, TDI) Polyurethane Polyurethane Diisocyanate->Polyurethane Polyaddition (Catalyst) Polyol Polyol (e.g., Polyester or Polyether Polyol) Polyol->Polyurethane Polyaddition (Catalyst) DPG This compound (Chain Extender) DPG->Polyurethane Polyaddition (Catalyst)

Caption: Polyaddition reaction for the synthesis of polyurethane with this compound as a chain extender.

Experimental Protocol: Preparation of a Polyurethane Elastomer

This protocol outlines a two-step "prepolymer" method for synthesizing a polyurethane elastomer.

Materials:

  • Polyol (e.g., polyester or polyether polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound (DPG) as the chain extender

  • Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • Prepolymer Synthesis:

    • In a moisture-free reactor equipped with a stirrer and under a nitrogen blanket, react a molar excess of the diisocyanate with the polyol at a controlled temperature (e.g., 80°C) until the theoretical isocyanate (NCO) content is reached.[9] This forms an isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to a suitable temperature (e.g., 60°C).

    • In a separate vessel, prepare a mixture of this compound and the catalyst.

    • Add the DPG/catalyst mixture to the prepolymer with vigorous stirring.

    • Pour the reacting mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 100°C) for several hours to complete the polymerization and form the polyurethane elastomer.[10]

Application in Alkyd Resins

This compound can be used as one of the polyol components in the synthesis of alkyd resins. Alkyd resins are polyester-based polymers modified with fatty acids. The choice of polyol, including DPG, affects the properties of the resin and the resulting coating, such as drying time, hardness, and flexibility.

General Reaction Mechanism

The synthesis of alkyd resins is a polycondensation reaction similar to that of polyesters, but with the inclusion of fatty acids or oils. The process often involves two stages: alcoholysis (if starting from an oil) and polyesterification. In the polyesterification stage, a polyol (like DPG), a dicarboxylic acid (like phthalic anhydride), and fatty acids are reacted at high temperatures.

Alkyd_Synthesis FattyAcid Fatty Acid / Oil AlkydResin Alkyd Resin + Water FattyAcid->AlkydResin Polycondensation (Heat, Catalyst) Polyol Polyol (e.g., Glycerol, Pentaerythritol) Polyol->AlkydResin Polycondensation (Heat, Catalyst) DPG This compound DPG->AlkydResin Polycondensation (Heat, Catalyst) Diacid Dicarboxylic Acid (e.g., Phthalic Anhydride) Diacid->AlkydResin Polycondensation (Heat, Catalyst)

Caption: Polycondensation reaction for the synthesis of an alkyd resin incorporating this compound.

Experimental Protocol: Synthesis of an Alkyd Resin

This protocol provides a general outline for the synthesis of an alkyd resin using the fatty acid process.

Materials:

  • Drying oil fatty acid (e.g., soybean or linseed fatty acid)

  • Pentaerythritol

  • This compound (DPG)

  • Phthalic anhydride

  • Xylene (for azeotropic water removal)

  • Catalyst (e.g., litharge)

Procedure:

  • Charge a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a reflux condenser with a water trap with the fatty acid, pentaerythritol, and this compound.[11]

  • Add the catalyst and xylene.

  • Heat the mixture under a nitrogen blanket to initiate the esterification reaction, typically in the range of 220-250°C.

  • Add the phthalic anhydride in portions.

  • Continue the reaction, removing the water of condensation, until the desired acid value and viscosity are achieved.

  • Cool the resulting alkyd resin and dilute with a suitable solvent to the desired solids content.

Influence of this compound on Polymer Properties

The incorporation of this compound into polymer backbones generally leads to increased flexibility and reduced hardness. This is attributed to the ether linkage in its structure, which provides greater rotational freedom to the polymer chain. While specific quantitative data is highly dependent on the overall formulation of the polymer, the general trend is an increase in elongation at break and a decrease in the tensile modulus and glass transition temperature (Tg) with increasing DPG content.

Table 2: General Effect of DPG on Polymer Properties

Polymer TypePropertyEffect of Increasing DPG Content
Unsaturated Polyester ResinFlexibilityIncrease
HardnessDecrease
Impact StrengthIncrease
PolyurethaneHardness (Shore)Decrease
Elongation at BreakIncrease
Glass Transition Temp. (Tg)Decrease
Alkyd ResinFlexibilityIncrease
Drying TimeMay increase
HardnessDecrease

Characterization of DPG-Based Polymers

A variety of analytical techniques are employed to characterize the structure and properties of polymers synthesized with this compound.

Table 3: Common Characterization Techniques

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of functional groups (e.g., ester, urethane linkages) and monitoring of reaction completion.[12]
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of the polymer's chemical structure and composition.[12]
Gel Permeation Chromatography (GPC)Measurement of molecular weight and molecular weight distribution.[12]
Differential Scanning Calorimetry (DSC)Determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[12][13]
Thermogravimetric Analysis (TGA)Evaluation of the thermal stability and decomposition profile of the polymer.[12][13]
Mechanical Testing (e.g., Tensile Testing)Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break.[14]

Experimental Workflow

The development and characterization of polymers incorporating this compound typically follow a systematic workflow, from synthesis to performance evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Reactants Reactant Selection (DPG, Acids, Isocyanates, etc.) Formulation Formulation Design (Molar Ratios) Reactants->Formulation Polymerization Polymerization Reaction (Controlled Conditions) Formulation->Polymerization Structural Structural Analysis (FTIR, NMR) Polymerization->Structural Molecular Molecular Weight Analysis (GPC) Polymerization->Molecular Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Mechanical Mechanical Testing (Tensile, etc.) Polymerization->Mechanical Application Application-Specific Testing (e.g., Coating Properties) Thermal->Application Mechanical->Application

Caption: A general experimental workflow for the synthesis and characterization of DPG-based polymers.

References

An In-depth Technical Guide to the Low Vapor Pressure Characteristics of Dipropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low vapor pressure characteristics of dipropylene glycol (DPG), a crucial property for its application in pharmaceuticals, cosmetics, and various industrial formulations. Understanding the vapor pressure of DPG is essential for predicting its behavior in different environments, ensuring product stability, and controlling its release from formulations.

Quantitative Vapor Pressure Data

The vapor pressure of this compound is a function of temperature, increasing as the temperature rises. Due to its high boiling point and molecular weight, DPG exhibits a very low vapor pressure at ambient temperatures, making it a non-volatile solvent. The following table summarizes the available quantitative data on the vapor pressure of this compound at various temperatures. All values have been converted to Pascals (Pa) for consistency.

Temperature (°C)Temperature (K)Vapor Pressure (Pa)Original ValueOriginal Unit
20293.15< 1< 1Pa
20293.15< 1.33< 0.01mm Hg
21.1294.261.380.0002psi
25298.1544Pa
25298.152.130.016mm Hg
25298.151.30.013hPa
37.8310.966.890.001psi
50323.151616Pa
65.6338.7620.680.003psi
93.3366.46137.90.02psi
121.1394.26413.70.06psi
148.9422.061241.10.18psi

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for high-boiling point liquids like this compound requires sensitive and accurate methods. The following are detailed protocols for three commonly employed experimental techniques.

The static method directly measures the equilibrium vapor pressure of a substance at a given temperature in a closed system.

Principle: A small amount of the test substance is introduced into an evacuated, temperature-controlled chamber. The pressure exerted by the vapor in equilibrium with the liquid is measured directly by a pressure sensor.

Apparatus:

  • Vacuum-tight sample vessel with a known volume.

  • High-precision pressure transducer.

  • Temperature-controlled bath or oven with an accuracy of ± 0.2 K.

  • Vacuum pump.

  • System for introducing the sample into the vessel.

Procedure:

  • Sample Preparation: Ensure the this compound sample is of high purity to avoid interference from volatile impurities.

  • Apparatus Setup: The sample vessel is connected to the pressure transducer and the vacuum pump.

  • Degassing: The sample is introduced into the vessel, and the system is evacuated to remove dissolved gases. This is typically achieved by several freeze-pump-thaw cycles for volatile substances, but for low-volatility liquids like DPG, gentle heating under vacuum is employed.

  • Equilibration: The temperature of the sample vessel is set to the desired value and allowed to stabilize until the pressure reading is constant, indicating that vapor-liquid equilibrium has been reached.[1]

  • Measurement: The equilibrium pressure is recorded at the stable temperature.

  • Data Collection: The procedure is repeated at several different temperatures to obtain a vapor pressure curve.

This method is suitable for measuring very low vapor pressures.

Principle: A stream of inert gas is passed through or over the surface of the test substance at a known, constant flow rate.[2][3][4] The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is then determined, and from this, the vapor pressure is calculated.

Apparatus:

  • A temperature-controlled saturator column containing the this compound sample.

  • A source of inert carrier gas (e.g., nitrogen, helium).

  • A flow meter to control and measure the flow rate of the carrier gas.

  • A trapping system (e.g., sorbent tubes, cold trap) to collect the vaporized sample from the gas stream.

  • An analytical balance to weigh the trapping system before and after the experiment.

  • A thermostat to maintain a constant temperature.

Procedure:

  • Sample Preparation: A known amount of this compound is placed in the saturator.

  • Apparatus Assembly: The saturator is placed in the thermostat, and the carrier gas line and trapping system are connected.

  • Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature.

  • Gas Flow: The inert gas is passed through the saturator at a low, constant flow rate to ensure saturation.

  • Vapor Collection: The gas stream containing the DPG vapor is passed through the pre-weighed trapping system for a known period.

  • Quantification: The trapping system is re-weighed to determine the mass of DPG that has been collected.

  • Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the vaporized substance, the volume of the carrier gas, and the temperature. At least three different flow rates should be used to ensure that the calculated vapor pressure is independent of the flow rate.

TGA can be used to estimate vapor pressure by measuring the rate of mass loss of a sample as a function of temperature.[5]

Principle: The rate of evaporation of a liquid is related to its vapor pressure.[6] By measuring the rate of mass loss of a sample in a controlled atmosphere, the vapor pressure can be determined, often by calibration with a reference substance of known vapor pressure.[6]

Apparatus:

  • A thermogravimetric analyzer (TGA) with a sensitive microbalance.

  • A sample pan.

  • A system for controlling the temperature and atmosphere (usually an inert gas purge).

Procedure:

  • Calibration: The instrument is calibrated using a reference material with a well-characterized vapor pressure.

  • Sample Preparation: A small, known amount of this compound is placed in the TGA sample pan.

  • Measurement: The sample is heated in the TGA under a controlled, inert atmosphere. The mass of the sample is continuously monitored as the temperature is increased at a constant rate or held at a specific isothermal temperature.

  • Data Analysis: The rate of mass loss ( dm/dt ) is determined from the TGA curve.

  • Vapor Pressure Calculation: The vapor pressure is calculated using the Langmuir equation for free evaporation, which relates the rate of mass loss to the vapor pressure.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of vapor pressure.

VaporPressureWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SamplePrep Sample Preparation ApparatusSetup Apparatus Setup SamplePrep->ApparatusSetup Load Sample Equilibration Equilibration ApparatusSetup->Equilibration Start Experiment Measurement Measurement Equilibration->Measurement Achieve Stability Measurement->Equilibration Change Temperature DataCollection Data Collection Measurement->DataCollection Record Data Calculation Vapor Pressure Calculation DataCollection->Calculation Result Vapor Pressure Data Calculation->Result TempVaporPressure Temp Temperature KE Kinetic Energy of DPG Molecules Temp->KE Increases Escape Molecules Escaping to Vapor Phase KE->Escape Increases IMFs Intermolecular Forces IMFs->Escape Overcome VaporPressure Vapor Pressure Escape->VaporPressure Increases

References

The Hygroscopic Nature of Dipropylene Glycol in Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic nature of dipropylene glycol (DPG) and its critical implications in the formulation of pharmaceuticals, cosmetics, and other advanced products. Understanding and controlling the moisture uptake of excipients like DPG is paramount for ensuring product stability, performance, and shelf-life.

Introduction to this compound and its Hygroscopic Properties

This compound is a high-purity, multi-functional ingredient widely utilized as a solvent, humectant, plasticizer, and carrier in various formulations.[1][2][3] It is a clear, colorless, and nearly odorless liquid known for its excellent solvency for a wide range of compounds.[4][5] DPG is chemically a mixture of three structural isomers and is produced from the reaction of propylene glycol with propylene oxide.[6]

A key physicochemical property of DPG is its hygroscopicity, the ability to attract and retain moisture from the atmosphere.[3] This characteristic is attributed to the presence of hydroxyl (-OH) groups in its structure, which can form hydrogen bonds with water molecules. While DPG is considered less hygroscopic and less volatile than propylene glycol (PG), its moisture-absorbing capability is a significant factor in formulation development.[1][4][7] The absorption of water can lead to changes in the physical and chemical properties of a formulation over time.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
Appearance Clear, colorless, viscous liquid[4][6]
Odor Nearly odorless[4]
Molecular Weight ~134.17 g/mol [8]
Boiling Point ~230-232°C[6][8]
Flash Point ~124°C (closed cup)[6]
Vapor Pressure Lower than Propylene Glycol (less volatile)[6]
Viscosity Higher than Propylene Glycol[4][6]
Solubility Miscible with water and many organic solvents[6][7]
Hygroscopicity Hygroscopic, but less so than Propylene Glycol[1][4][7]

Impact of Hygroscopicity on Formulations

The hygroscopic nature of this compound can have several consequences for a formulation, which can be either beneficial or detrimental depending on the application and control measures in place. These impacts are summarized in Table 2.

Formulation AttributeImpact of DPG's HygroscopicityReferences
Stability Moisture absorption can lead to changes in the formulation's overall stability, potentially causing phase separation in emulsions or degradation of moisture-sensitive active pharmaceutical ingredients (APIs).[2][9]
Viscosity The absorption of water can alter the viscosity of a formulation. This can affect the product's texture, spreadability, and performance.[2][9]
Texture and Sensory Properties Changes in moisture content can affect the feel and consistency of topical products like creams and lotions.[9]
Shelf-life Uncontrolled moisture uptake can reduce the shelf-life of a product by promoting microbial growth or chemical degradation.[2][10]
Active Ingredient Delivery As a humectant, DPG can help to hydrate the skin, which may in turn enhance the penetration of certain active ingredients.[3][11]
Preservative Efficacy By binding with water, DPG can reduce the water activity (aW) of a formulation, which can help to inhibit the growth of microorganisms and enhance the efficacy of preservatives.[10][12]

Experimental Protocols for Characterizing Hygroscopicity

To quantify the hygroscopic nature of a liquid excipient like this compound and understand its impact on a formulation, the following experimental methodologies are recommended.

Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherm

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent uptake by a sample at controlled temperature and relative humidity (RH).[13][14][15][16] A moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH, is a critical tool for characterizing a material's hygroscopicity.[17]

Objective: To determine the moisture sorption and desorption profile of this compound.

Instrumentation: Dynamic Vapor Sorption Analyzer.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS sample pan.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.[18]

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of mass change, dm/dt , is below a set threshold).[13][19][20]

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure moisture loss.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then plotted to generate a moisture sorption-desorption isotherm. Hysteresis, the difference between the sorption and desorption curves, can provide insights into the material's interaction with water.[14]

Karl Fischer Titration for Water Content Measurement

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a wide range of samples, including liquids like this compound.[20][21][22]

Objective: To precisely measure the water content of a this compound sample or a formulation containing DPG.

Instrumentation: Karl Fischer Titrator (volumetric or coulometric).

Methodology:

  • Titrator Preparation: The titration vessel is filled with a suitable KF solvent (e.g., anhydrous methanol), and the solvent is pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Introduction: A precisely weighed amount of the this compound sample is injected into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.

  • Calculation: The amount of KF reagent consumed is used to calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to the hygroscopic nature of this compound in formulations.

Hygroscopicity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample DPG or DPG-containing Formulation Weighing Accurate Weighing Sample->Weighing DVS Dynamic Vapor Sorption (DVS) Weighing->DVS KF Karl Fischer Titration Weighing->KF Isotherm Moisture Sorption Isotherm DVS->Isotherm WaterContent Quantitative Water Content KF->WaterContent Stability Impact on Stability, Viscosity, etc. Isotherm->Stability WaterContent->Stability DPG_Hygroscopicity_Impact cluster_property Inherent Property cluster_effects Potential Effects on Formulation DPG This compound in Formulation Hygroscopicity Hygroscopic Nature DPG->Hygroscopicity exhibits Viscosity Altered Viscosity Hygroscopicity->Viscosity Stability Decreased Stability (API, Emulsion) Hygroscopicity->Stability Texture Changes in Texture Hygroscopicity->Texture WaterActivity Reduced Water Activity Hygroscopicity->WaterActivity Hydration Enhanced Skin Hydration Hygroscopicity->Hydration

References

The Biodegradability and Environmental Fate of Dipropylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental fate of dipropylene glycol (DPG). Drawing upon a range of scientific studies and international testing guidelines, this document details the environmental persistence, bioaccumulation potential, and ecotoxicity of DPG. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Executive Summary

This compound is a colorless, nearly odorless liquid with a high boiling point and low vapor pressure. It is widely used as a solvent, plasticizer, and humectant in various industrial and consumer products, including cosmetics, fragrances, and pharmaceuticals. Understanding its environmental profile is crucial for assessing its overall safety and sustainability.

Studies consistently demonstrate that this compound is readily biodegradable, meaning it is unlikely to persist in the environment. It exhibits low potential for bioaccumulation in aquatic organisms and displays low toxicity to a range of environmental species. This guide synthesizes the available data to provide a detailed technical resource for professionals working with this versatile chemical.

Biodegradability of this compound

The biodegradability of a chemical substance is a critical indicator of its environmental persistence. This compound has been the subject of numerous studies to determine its susceptibility to microbial degradation under various conditions. The primary methods for assessing biodegradability include tests for ready biodegradability and inherent biodegradability.

Ready Biodegradability:

Ready biodegradability tests, such as the OECD 301 series, provide stringent conditions to assess whether a substance will undergo rapid and ultimate degradation in an aerobic environment. This compound has been shown to be readily biodegradable in these tests. For instance, in an OECD 301F (Manometric Respirometry) test, DPG achieved 82% biodegradation over 28 days. While it did not meet the 10-day window criterion in one study, this is often not applied to substances like DPG which are mixtures of isomers that may biodegrade sequentially.

Inherent Biodegradability:

Inherent biodegradability tests, such as the OECD 302 series, are designed to assess whether a substance has the potential to biodegrade, albeit at a slower rate. In a Zahn-Wellens test (similar to OECD 302B), this compound demonstrated greater than 70% degradation within 28 days, classifying it as inherently biodegradable. Another study using the Modified SCAS Test (OECD 302A) found 83.6% biodegradation.

Quantitative Biodegradation Data

The following tables summarize the key quantitative data on the biodegradability of this compound from various studies.

Table 1: Ready and Inherent Biodegradability of this compound

Test GuidelineDurationResultClassification
OECD 301F28 days82% degradation (O₂ consumption)Readily Biodegradable
OECD 302A (Modified SCAS)-83.6% degradationInherently Biodegradable
Zahn-Wellens Test28 days>70% degradationInherently Biodegradable
Soil Bacterium28 days>70% degradationBiodegradable in soil
Corynebacterium sp.23 hours>90% degradationRapidly biodegradable under specific conditions

Table 2: Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of this compound

ParameterValueMethod
BOD₅92 mg/LAPHA No. 219
COD1840 mg/gAPHA No. 219
BOD₅/COD Ratio0.049-

Environmental Fate of this compound

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Partitioning:

Due to its high water solubility and low vapor pressure, this compound is expected to partition primarily to water and soil. The log octanol-water partition coefficient (log Kow) for DPG is -1.07, indicating a low potential for partitioning into fatty tissues of organisms.

Bioaccumulation:

Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The low log Kow of this compound suggests a low bioaccumulation potential. This is confirmed by experimental data, with measured bioconcentration factors (BCF) in fish ranging from 0.3 to 4.6. These values are well below the threshold for concern (typically BCF > 500).

Ecotoxicity:

This compound exhibits low toxicity to aquatic organisms. The following table summarizes key ecotoxicity data.

Table 3: Ecotoxicity of this compound

OrganismTest DurationEndpointValue (mg/L)
Fish (Carassius auratus)24 hoursLC₅₀>5,000
Amphibian (Rana brevipoda porosa)48 hoursLC₅₀5,300
Amphibian (Xenopus laevis)48 hoursLC₅₀3,181
Daphnia magna (Water Flea)48 hoursEC₅₀>100
Algae (Desmodesmus subspicatus)72 hoursEC₅₀>100
Bacteria (Pseudomonas putida)18 hoursEC₁₀1,000

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

OECD Guideline 301F: Manometric Respirometry Test

This test determines the ready biodegradability of a substance by measuring oxygen consumption.

1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days.

2. Materials:

  • Mineral Medium: A solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

  • Test Substance: this compound.

  • Reference Substance: A readily biodegradable substance like sodium benzoate or aniline.

  • Apparatus: Respirometer with closed flasks, temperature-controlled incubator, magnetic stirrers.

3. Procedure:

  • Prepare the mineral medium and add the inoculum to achieve a suspended solids concentration of approximately 30 mg/L.

  • Add the test substance to the test flasks at a concentration of 100 mg/L.

  • Prepare blank flasks (inoculum and mineral medium only) and reference flasks (inoculum, mineral medium, and reference substance).

  • Seal the flasks and place them in the respirometer at a constant temperature (20 ± 1 °C) in the dark.

  • Stir the contents of the flasks continuously.

  • Record the oxygen consumption at regular intervals for up to 28 days.

  • Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

OECD Guideline 302B: Zahn-Wellens/EMPA Test

This test assesses the inherent biodegradability of a substance.

1. Principle: The test substance is incubated with a relatively high concentration of activated sludge in a mineral medium. Biodegradation is determined by measuring the removal of dissolved organic carbon (DOC).

2. Materials:

  • Mineral Medium: As per OECD 301.

  • Inoculum: Activated sludge with a suspended solids concentration of 0.2 to 1.0 g/L.

  • Test Substance: this compound.

  • Reference Substance: A substance known to be inherently biodegradable, such as diethylene glycol.

  • Apparatus: Aeration vessels, magnetic stirrers, DOC analyzer.

3. Procedure:

  • Add the test substance (50-400 mg/L DOC) and activated sludge to the mineral medium in the aeration vessels.

  • Prepare a blank control with only activated sludge and mineral medium.

  • Aerate the vessels continuously and maintain a constant temperature (20-25 °C).

  • Take samples at regular intervals, filter them, and analyze the filtrate for DOC.

  • The test duration is typically 28 days.

  • Calculate the percentage of DOC removal over time, corrected for the blank.

OECD Guideline 305: Bioaccumulation in Fish

This guideline describes a procedure to determine the bioconcentration factor (BCF) of a substance in fish.

1. Principle: Fish are exposed to the test substance in water under flow-through conditions for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue is measured over time.

2. Materials:

  • Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance: this compound.

  • Apparatus: Flow-through aquarium system, analytical equipment for quantifying the test substance in water and fish tissue (e.g., GC-MS).

3. Procedure:

  • Acclimation: Acclimate the fish to the test conditions.

  • Uptake Phase: Expose the fish to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days.

  • Sample fish and water at predetermined intervals for analysis of the test substance concentration.

  • Depuration Phase: Transfer the remaining fish to a clean water system and monitor the decrease in the test substance concentration in their tissues over time.

  • Analysis: Analyze the concentration of the test substance in fish tissue and water samples.

  • Calculation: Calculate the BCF as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols.

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium prep_flasks Prepare Test, Blank & Reference Flasks prep_media->prep_flasks prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->prep_flasks incubation Incubate at 20°C for 28 days prep_flasks->incubation measurement Measure O₂ Consumption (Manometric Respirometer) incubation->measurement calculation Calculate % Biodegradation vs. ThOD measurement->calculation classification Classify as Readily Biodegradable calculation->classification

OECD 301F Experimental Workflow

Environmental_Fate_DPG cluster_partitioning Environmental Partitioning cluster_fate Environmental Fate Processes DPG This compound (Released to Environment) Water Water Compartment (High Solubility) DPG->Water Soil Soil Compartment DPG->Soil Biodegradation Biodegradation (Primary removal process) Water->Biodegradation Bioaccumulation Low Bioaccumulation (BCF < 5) Water->Bioaccumulation Ecotoxicity Low Ecotoxicity (High LC₅₀/EC₅₀ values) Water->Ecotoxicity Soil->Biodegradation

Environmental Fate of this compound

Conclusion

The comprehensive data presented in this technical guide indicate that this compound has a favorable environmental profile. It is readily biodegradable and does not persist in the environment. Furthermore, its low potential for bioaccumulation and low ecotoxicity suggest a minimal risk to aquatic ecosystems under normal use and disposal scenarios. This information is critical for researchers, scientists, and drug development professionals in conducting thorough environmental risk assessments and in the development of sustainable products.

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry for the Separation of Diphosphoglycerate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation and quantification of diphosphoglycerate (DPG) isomers, such as 2,3-diphosphoglycerate (2,3-DPG) and 1,3-diphosphoglycerate (1,3-DPG), using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of these phosphorylated compounds, a crucial derivatization step is employed to convert the isomers into thermally stable and volatile trimethylsilyl (TMS) esters. This method provides excellent chromatographic resolution and is suitable for researchers, scientists, and drug development professionals working on metabolic pathways and related pharmaceutical research.

Introduction

Diphosphoglycerate (DPG) isomers are critical intermediates in glycolysis.[1] The most abundant isomer, 2,3-diphosphoglycerate, is a key allosteric effector of hemoglobin, modulating oxygen release to tissues.[2][3] Therefore, the accurate quantification of DPG isomers is vital for understanding various physiological and pathological conditions.[4][5] Direct analysis of these highly polar and non-volatile compounds by gas chromatography is not feasible.[6][7] This protocol outlines a comprehensive workflow involving sample extraction, derivatization via silylation, and subsequent analysis by GC-MS. Silylation replaces the active hydrogen atoms in the hydroxyl and phosphate groups with trimethylsilyl (TMS) groups, rendering the molecules volatile and suitable for GC analysis.[7][8]

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate and reproducible results.[9][10] This protocol is designed for the analysis of DPG isomers from red blood cells.

Materials:

  • Whole blood collected in EDTA tubes

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Centrifuge

  • Vortex mixer

  • Lyophilizer or vacuum concentrator

Protocol:

  • Centrifuge the whole blood at 1,000 x g for 15 minutes at 4°C to separate plasma and red blood cells (RBCs).

  • Carefully aspirate and discard the plasma and buffy coat.

  • Wash the RBC pellet with 3 volumes of ice-cold 0.9% NaCl solution. Centrifuge at 1,000 x g for 10 minutes at 4°C. Repeat this step twice.

  • After the final wash, lyse the RBCs by adding 2 volumes of ice-cold deionized water.

  • To precipitate proteins and extract metabolites, add 4 volumes of ice-cold 80% methanol to the lysate.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the DPG isomers to a clean tube.

  • Evaporate the solvent to dryness using a lyophilizer or a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization: Trimethylsilylation

Derivatization is essential to increase the volatility of DPG isomers for GC analysis.[11]

Materials:

  • Dried sample extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the dissolved sample.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) is used for the analysis.

GC Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min

| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-750

| Acquisition Mode | Full Scan |

Data Presentation

The following table summarizes the hypothetical retention times and key mass-to-charge ratios (m/z) for the trimethylsilyl derivatives of DPG isomers based on the described method.

CompoundRetention Time (min)Key m/z Fragments
TMS-1,3-DPG12.573, 147, 299, 389, 465
TMS-2,3-DPG13.273, 147, 299, 357, 465

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Whole Blood Sample centrifuge1 Centrifugation (1,000 x g) start->centrifuge1 wash_rbc Wash RBCs centrifuge1->wash_rbc lysis RBC Lysis wash_rbc->lysis extraction Methanol Extraction lysis->extraction centrifuge2 Centrifugation (14,000 x g) extraction->centrifuge2 dry Evaporate to Dryness centrifuge2->dry dissolve Dissolve in Pyridine dry->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 70°C add_bstfa->heat gcms GC-MS Analysis heat->gcms data Data Processing gcms->data

Caption: Experimental workflow for DPG isomer analysis.

signaling_pathway input DPG Isomers in Sample (Non-Volatile) derivatization Silylation Reaction (+ BSTFA) input->derivatization output TMS-DPG Isomers (Volatile & Thermally Stable) derivatization->output gc_separation Gas Chromatographic Separation (Based on Boiling Point & Polarity) output->gc_separation ms_detection Mass Spectrometric Detection (Identification by Mass Spectrum) gc_separation->ms_detection

References

Application Notes and Protocols for the Derivatization of Dipropylene Glycol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of dipropylene glycol (DPG) for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to improve the volatility and thermal stability of DPG, leading to enhanced chromatographic peak shape and detection sensitivity.

Introduction

This compound (DPG) is a common ingredient in a wide range of products, including pharmaceuticals, cosmetics, and industrial solvents. It exists as a complex mixture of isomers.[1] Accurate and reliable quantification of DPG is essential for quality control, formulation development, and safety assessment. Gas chromatography is a powerful technique for separating DPG isomers; however, the polar hydroxyl groups in the DPG molecule can lead to poor peak shape and thermal degradation in the GC inlet.[1][2]

Derivatization, particularly silylation, is a widely employed technique to overcome these challenges.[3][4] This process replaces the active hydrogen in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[5][6] This application note focuses on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent.

Experimental Protocols

Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound with BSTFA, a common and effective silylating agent for glycols.[2][3][7]

Materials:

  • This compound (DPG) standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without 1% Trimethylchlorosilane (TMCS)[7]

  • Solvent: N,N-Dimethylformamide (DMF) or Pyridine[1][2][4]

  • Internal Standard (IS) solution (e.g., 2,2,2-Trichloroethanol or deuterated DPG)[1][8]

  • Vials with caps (2 mL)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the DPG sample or standard into a 2 mL vial.

    • If the sample is in a complex matrix, an extraction step may be necessary. For aqueous samples, evaporation to dryness under a stream of nitrogen is recommended.[1]

    • Add a suitable solvent such as DMF or pyridine to dissolve the residue.[1][2]

    • If quantitative analysis is required, add a known amount of internal standard.

  • Derivatization Reaction:

    • Add the silylating agent, BSTFA (with or without 1% TMCS), to the sample solution. A typical ratio is 50 µL of BSTFA for a sample extract.[7] An excess of the derivatizing agent is generally used to ensure complete reaction.[2]

    • Securely cap the vial.

    • Heat the mixture at 60-70°C for 20-30 minutes to facilitate the derivatization process.[1][7][9]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example): [7]

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[1][7]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 1 minute.

        • Ramp to 140°C at 5°C/min.

        • Ramp to 240°C at 40°C/min, hold for 5 minutes.

    • MS Conditions (Example): [7]

      • Ionization Mode: Electron Impact (EI).

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 40-500.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of glycols after derivatization, providing an indication of the expected performance of the method. Specific values for this compound may vary depending on the matrix and instrumentation.

AnalyteDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
Ethylene GlycolBSTFA0.7 mg/L1.3 mg/L> 0.99[7]
Diethylene GlycolBSTFA--> 0.99[7]
Triethylene GlycolBSTFA8.5 mg/L-> 0.99[7]
1,2-PropanediolBSTFA-18.2 mg/L> 0.99[7]
Ethylene GlycolBSTFA0.5 µg/g--[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample DPG Sample Solvent Add Solvent (e.g., DMF) & Internal Standard Sample->Solvent Deriv_Agent Add BSTFA Solvent->Deriv_Agent Heat Heat (60-70°C, 20-30 min) Deriv_Agent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for DPG derivatization and GC-MS analysis.

Derivatization Reaction of this compound with BSTFA

This diagram illustrates the chemical reaction between a this compound isomer and BSTFA to form the corresponding di-trimethylsilyl ether derivative.

derivatization_reaction cluster_reactants Reactants cluster_products Products DPG This compound (Isomer shown: 1,1'-oxybis(2-propanol)) DPG_TMS Di-TMS-DPG Derivative (Volatile) DPG->DPG_TMS + 2 BSTFA BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Byproduct Byproducts (Volatile) DPG_TMS->Byproduct + 2 CF3CONH(Si(CH3)3)

Caption: Silylation of this compound with BSTFA.

Disclaimer: The provided protocols and data are intended as a general guide. Optimization of experimental conditions may be necessary for specific applications and matrices. Always follow appropriate laboratory safety procedures.

References

Dipropylene Glycol as a Carrier Solvent for Textile Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Development Professionals

Application Notes

Introduction

Dipropylene glycol (DPG) is a high-boiling point, colorless, and nearly odorless liquid with the chemical formula C₆H₁₄O₃.[1][2] It is widely utilized in the textile industry as a versatile solvent and carrier, particularly in the dyeing of hydrophobic synthetic fibers like polyester with disperse dyes.[3] Its unique properties, including excellent solvency for many organic compounds, miscibility with water, and low toxicity, make it an effective component in dye formulations and dyeing processes.[4][5]

DPG's primary function in textile dyeing is to facilitate the transfer of dye molecules from the dyebath to the fiber.[3] This is especially crucial for polyester, which has a compact, crystalline, and hydrophobic structure that resists penetration by conventional water-soluble dyes.[6][7]

Mechanism of Action as a Dye Carrier

The carrier dyeing method for polyester involves using chemical agents that promote dye penetration at lower temperatures (typically below 130°C) and atmospheric pressure.[8][9] DPG acts as a carrier by the following mechanisms:

  • Enhanced Dye Solubility and Dispersion: Disperse dyes, by nature, have very low solubility in water.[6] DPG acts as a powerful solvent, dissolving and dispersing the dye molecules evenly throughout the dyebath.[1][3] This prevents dye aggregation and ensures a uniform application of color.[1]

  • Fiber Swelling: DPG plasticizes the polyester fibers, causing them to swell. This action opens up the amorphous regions within the fiber's polymer structure, creating pathways for the dye molecules to enter.[9]

  • Increased Rate of Diffusion: By opening the fiber structure and carrying the dye molecules to the fiber surface, DPG significantly increases the rate of dye diffusion into the fiber matrix.[10] This leads to more efficient dyeing cycles, potentially reducing time and energy consumption.[3]

Key Applications in Textile Research
  • Disperse Dyeing of Polyester: This is the most prominent application. DPG allows for effective dyeing of polyester at the boil (around 100°C) under atmospheric pressure, which is a significant advantage over high-temperature (130°C) pressure dyeing methods.[8]

  • Textile Printing: In printing pastes, DPG helps to dissolve the dyes and maintain the required viscosity, preventing premature drying on screens and ensuring sharp, well-defined prints.[1][3]

  • Digital Textile Inks: DPG is used in the formulation of inks for digital textile printing, where it functions as a humectant to prevent printhead clogging, a viscosity modifier, and a dispersant for pigments.[1]

  • Dye Fixation Enhancement: By promoting deeper and more uniform penetration of the dye into the fiber, DPG can contribute to improved colorfastness properties, such as resistance to washing and rubbing.[1]

Quantitative Data Summary

While specific quantitative data is highly dependent on the dye, fiber, and precise process conditions, the following table summarizes typical parameters and expected outcomes found in research and laboratory settings.

ParameterTypical Value/RangePurpose/EffectSource
DPG Concentration (in dyebath) 2 - 10 g/LActs as a carrier to swell fibers and transport dye.[11]
Dyeing Temperature (Carrier Method) 90 - 100°C (at boil)Allows for dyeing at atmospheric pressure, enabled by the carrier.[9][10]
Dyeing Temperature (High-Temp Method) 120 - 130°CStandard method for polyester without a carrier, requires pressure equipment.[6]
Dyebath pH 4.5 - 5.5Maintained with acetic acid for optimal dye stability and uptake on polyester.[9][10]
Dispersing Agent Concentration 1 - 2 g/LPrevents dye agglomeration and ensures a stable dispersion.[11]
Dyeing Time 60 - 120 minutesDuration required for dye diffusion and fixation within the fiber.[11]

Experimental Protocols

Protocol 1: Preparation of Disperse Dye Stock Solution with DPG

This protocol details the preparation of a stable and uniform disperse dye solution for laboratory-scale experiments.

Materials & Equipment:

  • Disperse dye powder (e.g., C.I. Disperse Red 60)

  • This compound (DPG)

  • Non-ionic dispersing agent

  • Distilled water

  • Beakers and magnetic stirrer with hotplate

  • Graduated cylinders and weighing balance

Procedure:

  • Weighing: Accurately weigh the required amount of disperse dye powder and dispersing agent. A typical ratio is 2:1 dye to dispersing agent.

  • Pasting: In a beaker, create a smooth paste of the dye powder and dispersing agent with a small amount of DPG. This initial step is crucial to wet the dye particles thoroughly.

  • Dispersion: While stirring continuously with a magnetic stirrer, slowly add the remaining volume of DPG.

  • Dilution: Gradually add warm distilled water (approx. 40-50°C) to the dispersion under constant agitation until the final desired volume and concentration are reached.

  • Homogenization: Continue stirring the solution for 15-20 minutes to ensure a fine, stable dispersion is formed. The final solution should appear uniform with no visible clumps of dye.

Protocol 2: Laboratory-Scale Carrier Dyeing of Polyester Fabric

This protocol outlines the procedure for dyeing a polyester fabric sample using DPG as a carrier at atmospheric pressure.

Materials & Equipment:

  • Polyester fabric sample (pre-washed to remove any sizing agents)

  • Prepared Disperse Dye Stock Solution (from Protocol 1)

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine (e.g., beaker dyeing machine) or a constant temperature water bath with beakers

  • pH meter

  • Thermometer

Procedure:

  • Dyebath Preparation: Set the dyebath with the required amount of water. Add a dispersing agent (e.g., 1 g/L) and DPG as the carrier (e.g., 3-5 g/L).[11]

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Blank Bath Run: Introduce the polyester fabric sample into the dyebath at a starting temperature of 40°C. Run the machine or agitate the beaker for 10-15 minutes to allow for uniform absorption of the carrier.[11]

  • Dye Addition: Add the required volume of the prepared disperse dye stock solution to the dyebath.

  • Temperature Ramp-up: Raise the temperature of the dyebath to a boil (100°C) over a period of 30-45 minutes (a rate of approx. 1.5-2°C/minute).

  • Dyeing: Continue the dyeing process at the boil for 60-90 minutes, ensuring continuous agitation for even dyeing.[11]

  • Cool Down: After dyeing, cool the dyebath down to 60-70°C before removing the fabric.

  • Rinsing: Rinse the dyed fabric thoroughly, first with hot water and then with cold water, to remove any unfixed surface dye.

Protocol 3: Post-Dyeing Reduction Clearing

Reduction clearing is a critical step to remove residual dye from the fiber surface, thereby improving wash fastness and preventing color bleeding.

Materials & Equipment:

  • Dyed polyester fabric sample

  • Caustic soda (Sodium hydroxide)

  • Sodium hydrosulfite (Reducing agent)

  • Beakers and hotplate

Procedure:

  • Prepare Clearing Bath: Prepare a fresh bath with 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite.

  • Treatment: Immerse the rinsed, dyed fabric in the clearing bath.

  • Heating: Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.

  • Final Rinsing: Remove the fabric and rinse it thoroughly with hot water, followed by a cold water rinse.

  • Neutralization (Optional but Recommended): A final rinse with a very dilute acetic acid solution can be used to neutralize any residual alkali.

  • Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a low temperature.

Visualizations

Dyeing_Process_Workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment A 1. Weigh Dye, DPG, & Dispersing Agent B 2. Create Paste (Dye + Agent + DPG) A->B Pasting C 3. Prepare Dyebath (Water + DPG + Acid) D 4. Add Fabric to Blank Bath (40°C) C->D Fabric Entry E 5. Add Dye Dispersion D->E F 6. Ramp Temp to 100°C E->F Heating G 7. Hold at 100°C (60-90 min) F->G Dye Diffusion H 8. Cool Down to 70°C G->H Cooling I 9. Hot & Cold Rinse H->I J 10. Reduction Clearing (NaOH + Na₂S₂O₄) I->J Cleaning K 11. Final Rinse & Neutralize J->K Rinsing L 12. Dry Fabric K->L Finishing

Caption: Experimental workflow for polyester dyeing using DPG as a carrier.

DPG_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Interface DPG This compound (DPG) DyeAgg Disperse Dye Aggregates DyeDisp Finely Dispersed Dye Molecules DyeAgg->DyeDisp Solubilizes & Disperses Fiber_swollen Swollen Fiber (Opened Structure) DyeDisp->Fiber_swollen Diffusion into fiber matrix Fiber_compact Compact Fiber Structure Fiber_compact->Fiber_swollen DyedFiber Dyed Fiber (Dye trapped inside) Fiber_swollen->DyedFiber Fixation upon cooling DPG_carrier DPG acts as plasticizer DPG_carrier->Fiber_compact

Caption: Mechanism of DPG as a carrier in disperse dyeing of polyester.

References

Application of Dipropylene Glycol in the Synthesis of Unsaturated Polyester Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated polyester resins (UPRs) are thermosetting polymers widely utilized in the production of composites, coatings, and adhesives due to their versatility, cost-effectiveness, and ease of handling. The synthesis of UPRs involves a polycondensation reaction between diols (glycols) and a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[1] The choice of glycol is a critical determinant of the final properties of the cured resin.[2] Dipropylene glycol (DPG) is a commonly used diol in UPR formulations, valued for its ability to impart specific desirable characteristics to the resin.[3]

DPG is a colorless, viscous, and low-toxicity liquid that consists of three isomers.[4] Its incorporation into the polyester backbone introduces flexibility, improves corrosion resistance, and enhances compatibility with styrene, a common reactive diluent.[5] Unlike more rigid glycols such as propylene glycol (PG) or ethylene glycol (EG), the longer and more flexible ether linkages in DPG disrupt the crystallinity of the polymer chains, leading to less brittle and more impact-resistant materials.[6] DPG is often used in combination with other glycols, like propylene glycol, to achieve a balance of properties such as mechanical strength, flexibility, and thermal stability.[7] This document provides detailed application notes and experimental protocols for the synthesis of UPRs utilizing this compound.

Key Properties of this compound

A summary of the typical physical properties of this compound is presented in Table 1.

PropertyValue
Purity (% m/m)99.5 min
Molecular Weight ( g/mol )134.2
Density ( kg/m ³)1027
Boiling Point (°C)229-232
Flash Point (°C)149
Dynamic Viscosity (mPa.s)84
Water Content (% m/m)0.1 max
Acidity as Acetic Acid (% m/m)0.01 max
Table 1: Typical physical properties of this compound.[8]

Application Notes: Role of this compound in UPR Synthesis

The inclusion of this compound in unsaturated polyester resin formulations offers several advantages:

  • Enhanced Flexibility and Impact Strength: The ether linkage in the DPG molecule increases the flexibility of the polyester backbone, resulting in a cured resin with improved toughness and resistance to impact.[9]

  • Improved Corrosion Resistance: The chemical structure of DPG contributes to a higher resistance to corrosive environments.

  • Controlled Reactivity: DPG's reactivity is generally lower than that of propylene glycol, which can be advantageous in controlling the exotherm during curing and extending the pot life of the resin.[5]

  • Good Solubility and Compatibility: UPRs synthesized with DPG generally exhibit good solubility in styrene and other reactive diluents, leading to stable resin solutions with manageable viscosity.[9]

Experimental Protocols

The following is a representative protocol for the synthesis of an unsaturated polyester resin incorporating this compound. This protocol is a composite based on established laboratory procedures for UPR synthesis.[7]

Materials
  • This compound (DPG)

  • Propylene Glycol (PG)

  • Phthalic Anhydride (PA)

  • Maleic Anhydride (MA)

  • Hydroquinone (inhibitor)

  • Styrene (reactive diluent)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Cobalt naphthenate (accelerator)

  • Nitrogen gas supply

  • Xylene (for azeotropic distillation, optional)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a Dean-Stark trap (for water removal)

  • Thermometer

  • Nitrogen inlet

Synthesis Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with a Dean-Stark trap, and a nitrogen inlet. Ensure a gentle flow of nitrogen to maintain an inert atmosphere and prevent oxidation.

  • Charging Reactants: Charge the flask with the desired molar ratios of this compound, propylene glycol, phthalic anhydride, and maleic anhydride. A typical starting formulation is provided in Table 2.

  • Heating and Polycondensation:

    • Begin stirring and gradually heat the mixture to 150-160°C. The reaction mixture will become a clear liquid.

    • Increase the temperature to 190-210°C to initiate the polycondensation reaction. Water will be produced as a byproduct and can be collected in the Dean-Stark trap.[7]

    • Maintain the reaction at this temperature and monitor the acid value of the reaction mixture periodically (e.g., every 30-60 minutes). The reaction is considered complete when the acid value drops to the desired level (typically below 30 mg KOH/g).

  • Cooling and Inhibition:

    • Once the target acid value is reached, cool the reactor to approximately 160-170°C.

    • Add a small amount of hydroquinone (e.g., 0.01-0.02% by weight of the resin) to inhibit premature cross-linking.

  • Dilution with Styrene:

    • Continue cooling the polyester to below 100°C.

    • Slowly add the desired amount of styrene (typically 30-40% by weight of the polyester) to the hot polyester with vigorous stirring. The addition of styrene should be done carefully to control the exotherm.

  • Curing:

    • To cure the resin, add methyl ethyl ketone peroxide (initiator, e.g., 1-2% by weight of the resin) and cobalt naphthenate (accelerator, e.g., 0.1-0.5% by weight of the resin).[1]

    • The gel time and cure time will depend on the specific formulation, initiator and accelerator concentrations, and ambient temperature.

Quantitative Data

The following tables provide example formulations for UPRs synthesized with this compound and illustrate the effect of varying glycol composition on the final resin properties. The data in Table 2 is derived from a patent describing UPR synthesis with mixed glycols.[10]

ComponentFormulation 1 (Weight %)Formulation 2 (Weight %)Formulation 3 (Weight %)
2-Methyl-1,3-propanediol21.824.525.8
Ethylene Glycol10.912.2-
This compound --16.0
Glycol Ether48.341.0-
Propylene Glycol--9.6
Tetrahydrophthalic Anhydride-48.547.1
Maleic Anhydride19.041.837.3
Table 2: Example Formulations of Unsaturated Polyester Resins with this compound.[10]
PropertyUPR with 100% PGUPR with 80% PG / 20% DEGUPR with 100% DEG
Tensile Strength (MPa)HighOptimal BalanceLower
FlexibilityLowModerateHigh
Impact StrengthLowImprovedHigh
ViscosityModerateModerateLower
Table 3: Conceptual Effect of Glycol Composition on UPR Properties. This table illustrates the general trends observed when replacing a portion of propylene glycol (PG) with a more flexible glycol like diethylene glycol (DEG), which has a similar effect to this compound.[7]

Visualizations

UPR Synthesis Workflow

UPR_Synthesis_Workflow UPR Synthesis Workflow cluster_reactants Reactants cluster_process Process Steps cluster_products Products DPG This compound Charge_Reactors Charge Reactants into Reactor DPG->Charge_Reactors PG Propylene Glycol PG->Charge_Reactors PA Phthalic Anhydride PA->Charge_Reactors MA Maleic Anhydride MA->Charge_Reactors Polycondensation Polycondensation (190-210°C) Charge_Reactors->Polycondensation Unsaturated_Polyester Unsaturated Polyester Polycondensation->Unsaturated_Polyester Cooling Cooling & Inhibition Dilution Dilution with Styrene Cooling->Dilution UPR_Solution UPR in Styrene Dilution->UPR_Solution Curing Curing (Initiator & Accelerator) Cured_UPR Cured Thermoset Resin Curing->Cured_UPR Unsaturated_Polyester->Cooling UPR_Solution->Curing

Caption: Workflow for the synthesis of unsaturated polyester resin.

Influence of Glycol Choice on UPR Properties

Glycol_Properties Influence of Glycol Choice on UPR Properties cluster_glycols Glycol Type cluster_properties Resulting Resin Properties Propylene_Glycol Propylene Glycol (PG) Rigidity Rigidity / Hardness Propylene_Glycol->Rigidity Increases Flexibility Flexibility / Impact Strength Propylene_Glycol->Flexibility Decreases Dipropylene_Glycol This compound (DPG) Dipropylene_Glycol->Rigidity Decreases Dipropylene_Glycol->Flexibility Increases Chemical_Resistance Chemical Resistance Dipropylene_Glycol->Chemical_Resistance Improves Processing Lower Viscosity Dipropylene_Glycol->Processing Contributes to

Caption: Structure-property relationship of glycols in UPRs.

References

Application Notes and Protocols for Utilizing Dipropylene Glycol (DPG) as a Plasticizer in Polymer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dipropylene Glycol (DPG) as a plasticizer in polymer research. This document is intended to guide researchers in incorporating DPG into polymer matrices and evaluating its effects on the material's thermal and mechanical properties.

Introduction to this compound (DPG) as a Plasticizer

This compound (DPG) is a colorless, nearly odorless liquid with a high boiling point and low toxicity.[1] It is a versatile industrial solvent and is also utilized as a plasticizer in various polymer systems.[2][3] As a plasticizer, DPG is incorporated into a polymer matrix to increase its flexibility, reduce brittleness, and improve its processing characteristics.[3] DPG is considered a secondary plasticizer, often used in conjunction with primary plasticizers to enhance their performance by improving low-temperature flexibility and reducing volatility.[4] Its compatibility with polar polymers, particularly those containing ester or ether groups, makes it a suitable candidate for modifying a range of materials, including polyvinyl chloride (PVC), polyester resins, and alkyd resins.[1][4]

The mechanism of plasticization involves the insertion of DPG molecules between the polymer chains. This separates the chains, reducing the intermolecular forces and increasing the free volume. The result is a lower glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. This increased molecular mobility allows the polymer to become more ductile and less prone to fracture under stress.

Data Presentation: Effects of DPG on Polymer Properties

Table 1: Illustrative Thermal Properties of DPG-Plasticized PLA

DPG Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
0 (Neat PLA)~60 - 65~150 - 160
5~55 - 60~148 - 158
10~50 - 55~145 - 155
15~45 - 50~142 - 152
20~40 - 45~140 - 150

Table 2: Illustrative Mechanical Properties of DPG-Plasticized PLA

DPG Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
0 (Neat PLA)~50 - 70~5 - 10
5~40 - 60~15 - 30
10~30 - 50~50 - 100
15~20 - 40~100 - 200
20~15 - 30> 200

Experimental Protocols

This section provides detailed methodologies for the preparation of DPG-plasticized polymer films using the solvent casting technique and for their subsequent characterization.

Protocol for Preparation of DPG-Plasticized Polymer Films via Solvent Casting

The solvent casting method is a versatile technique for preparing thin polymer films with uniform thickness in a laboratory setting.[5]

Materials:

  • Polymer (e.g., Polylactic Acid - PLA)

  • This compound (DPG)

  • Volatile Solvent (e.g., Dichloromethane (DCM), Chloroform, or a co-solvent system)[6]

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Leveling table

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known weight of the polymer in a suitable volatile solvent to achieve a specific concentration (e.g., 5-10% w/v). The choice of solvent will depend on the polymer being used. For PLA, dichloromethane or chloroform are common choices.[6][7]

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Addition of DPG:

    • Calculate the required amount of DPG to achieve the desired weight percentage relative to the polymer.

    • Add the calculated amount of DPG to the polymer solution and continue stirring for at least one hour to ensure homogeneous mixing.

  • Casting the Film:

    • Place a clean, dry glass petri dish or a glass plate on a leveling table inside the fume hood.

    • Carefully pour the polymer-DPG solution onto the glass substrate, ensuring the solution spreads evenly to form a uniform layer. The volume of the solution will determine the final thickness of the film.

  • Solvent Evaporation:

    • Cover the casting surface with a container having small openings to allow for slow and controlled solvent evaporation. This helps to prevent the formation of defects such as bubbles or cracks in the film.

    • Allow the solvent to evaporate at room temperature for 24-48 hours. The time will vary depending on the solvent's volatility and the film's thickness.

  • Drying the Film:

    • Once the film appears dry and is no longer tacky to the touch, carefully peel it from the glass substrate.

    • Place the film in a vacuum oven at a temperature below the glass transition temperature of the plasticized polymer (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.

Protocol for Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the plasticized polymer.

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[3][8]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Cut a small, uniform sample (5-10 mg) from the prepared polymer film.

    • Hermetically seal the sample in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical procedure for PLA would be:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample from the molten state back to room temperature at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again to above its melting point at the same heating rate as the first scan.

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is the peak of the melting endotherm.

3.2.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.[9]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Place a small sample (10-20 mg) of the polymer film into a TGA pan.

  • TGA Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the material.

Protocol for Mechanical Testing

Mechanical testing determines the effect of the plasticizer on the polymer's strength, stiffness, and ductility.

3.3.1. Tensile Testing

Tensile testing is used to measure the tensile strength, Young's modulus, and elongation at break of the polymer films.

Instrumentation:

  • Universal Testing Machine (UTM) with a load cell appropriate for thin films.

Procedure:

  • Sample Preparation:

    • Cut the polymer films into dumbbell-shaped specimens according to a standard such as ASTM D638.

    • Measure the thickness and width of the gauge section of each specimen.

  • Tensile Test:

    • Clamp the specimen into the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

Protocol for Plasticizer Leaching Study

This protocol provides a general method to assess the migration of DPG from the polymer matrix into a liquid medium.

Materials:

  • DPG-plasticized polymer film of known surface area.

  • Leaching medium (e.g., distilled water, ethanol/water mixture, or a food simulant).

  • Sealed containers (e.g., glass vials).

  • Incubator or water bath.

  • Analytical technique for quantifying DPG (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)).

Procedure:

  • Sample Preparation:

    • Cut a precise area of the polymer film (e.g., 10 cm²).

    • Weigh the film accurately.

  • Leaching Test:

    • Place the polymer film sample into a sealed container with a known volume of the leaching medium.

    • Incubate the container at a specific temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, take an aliquot of the leaching medium.

    • Analyze the concentration of DPG in the aliquot using a calibrated HPLC or GC method.

  • Data Calculation:

    • Calculate the amount of DPG leached per unit area of the film or as a percentage of the initial DPG content in the film.

Visualization of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the underlying mechanism of plasticization.

Experimental_Workflow cluster_prep Film Preparation cluster_char Characterization cluster_results Data Analysis A Dissolve Polymer in Solvent B Add DPG Plasticizer A->B C Cast Solution onto Substrate B->C D Slow Solvent Evaporation C->D E Vacuum Dry Film D->E F Thermal Analysis (DSC, TGA) E->F G Mechanical Testing (Tensile) E->G H Leaching Study E->H I Determine Tg, Tm, Thermal Stability F->I J Calculate Tensile Strength, Elongation G->J K Quantify Plasticizer Migration H->K

Caption: Experimental workflow for preparing and characterizing DPG-plasticized polymer films.

Plasticization_Mechanism p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain label_before Strong Intermolecular Forces (Rigid Structure) add_dpg Addition of DPG p4 Polymer Chain dpg1 DPG p4->dpg1 p5 Polymer Chain dpg2 DPG p5->dpg2 p6 Polymer Chain dpg3 DPG p6->dpg3 dpg1->p5 dpg2->p6 label_after Weakened Intermolecular Forces (Flexible Structure)

Caption: Mechanism of polymer plasticization by this compound (DPG).

References

Application Notes and Protocols for Dipropylene Glycol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropylene glycol (DPG) as a versatile excipient in pharmaceutical formulations. This document details its primary applications, presents relevant quantitative data, and offers detailed experimental protocols for key evaluation methods.

Introduction to this compound (DPG) as a Pharmaceutical Excipient

This compound is a high-purity, clear, colorless, and nearly odorless liquid with the chemical formula C₆H₁₄O₃.[1] It is a diol and is miscible with water and many organic solvents.[2] In the pharmaceutical industry, DPG is a widely used excipient due to its excellent safety profile, low toxicity, and versatile physicochemical properties.[1][3] It is generally recognized as safe (GRAS) for use in food contact materials and is approved for use in pharmaceutical and cosmetic products.[2]

DPG serves several key functions in pharmaceutical formulations, including:

  • Solvent and Cosolvent: DPG is an effective solvent for a wide range of active pharmaceutical ingredients (APIs), including both hydrophilic and lipophilic compounds.[1][3][4] It is particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble drugs.[3][4]

  • Viscosity Modifier: DPG can be used to adjust the viscosity of liquid and semi-solid formulations, which is crucial for achieving the desired consistency, spreadability, and stability.[5]

  • Plasticizer: In solid dosage forms, particularly in tablet coatings, DPG acts as a plasticizer, improving the flexibility and preventing cracking of the film coat.[6]

  • Stabilizer: DPG can help to stabilize formulations by preventing the degradation of the API and other excipients.[7]

  • Humectant: Its hygroscopic nature allows it to attract and retain moisture, which can be beneficial in topical formulations to prevent them from drying out.

DPG is utilized in a variety of dosage forms, including oral solutions, topical creams and ointments, and parenteral formulations.[3]

Key Applications and Physicochemical Data

Solvent and Cosolvent for Enhanced Solubility

One of the primary applications of DPG is to enhance the solubility of poorly soluble APIs. By increasing the drug's solubility, DPG can improve its dissolution rate and subsequent bioavailability.[4] The use of DPG as a cosolvent with water allows for the creation of solvent systems with a wide range of polarities to suit various APIs.

While specific solubility data for a broad spectrum of drugs in pure DPG is not extensively tabulated in publicly available literature, its structural similarity to propylene glycol (PG) suggests comparable solvent properties.[8] Therefore, solubility data in PG can often be used as an initial guide.

Logical Relationship for Solubility Enhancement

G cluster_0 Formulation Goal: Enhance API Solubility cluster_1 Intervention with DPG cluster_2 Outcome A Poorly Water-Soluble API B Initial Formulation with Aqueous Vehicle A->B C Low API Dissolution & Bioavailability B->C D Introduce DPG as a Cosolvent C->D E Formation of a More Favorable Solvent System F Increased API Solubility G Improved API Dissolution Rate F->G H Enhanced Bioavailability G->H

Caption: Logical workflow for using DPG to enhance API solubility.

Viscosity Modifier in Liquid and Semi-Solid Formulations

DPG is an effective viscosity-modifying agent in various pharmaceutical formulations.[5] The ability to control the viscosity of a product is critical for its performance, stability, and patient acceptance. The viscosity of aqueous solutions of DPG increases with concentration and decreases with temperature.

Table 1: Viscosity of Aqueous this compound Solutions at Different Temperatures

DPG Concentration (mol %)Temperature (K)Viscosity (mPa·s)
252904.6
253202.1
253501.2
5029014.5
503205.3
503502.6
7529038.2
7532011.8
753505.1
100290107.0
10032025.0
1003509.8

Source: Adapted from Sun, T., & Teja, A. S. (2004). Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, this compound, and Tripropylene Glycol between 290 K and 460 K. Journal of Chemical & Engineering Data, 49(5), 1311–1317.[9][10][11][12][13]

Plasticizer in Tablet Coatings

In aqueous film coating of solid dosage forms, plasticizers are essential to improve the flexibility and durability of the polymer film. DPG can be used as a plasticizer to prevent cracking and peeling of the tablet coating, ensuring the integrity of the dosage form and potentially modifying the release characteristics of the API.[6]

Experimental Protocols

Protocol for Determining API Solubility in DPG Cosolvent Systems

This protocol outlines the shake-flask method for determining the solubility of an API in various DPG-water cosolvent systems.

Experimental Workflow for Solubility Determination

G A Prepare DPG-Water Cosolvent Systems B Add Excess API to Each System A->B C Equilibrate at Constant Temperature B->C D Sample and Filter C->D E Analyze API Concentration (e.g., HPLC) D->E F Determine Saturation Solubility E->F

Caption: Workflow for determining API solubility in DPG cosolvent systems.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Purified water

  • Glass vials with screw caps

  • Shaking incubator or water bath

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification

Procedure:

  • Preparation of Cosolvent Systems: Prepare a series of DPG-water cosolvent systems at different volume/volume ratios (e.g., 0%, 10%, 20%, 40%, 60%, 80%, and 100% DPG in water).

  • Addition of API: Add an excess amount of the API to a known volume (e.g., 5 mL) of each cosolvent system in a glass vial. The presence of undissolved API at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to reach saturation.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved API.

  • Analysis: Dilute the filtered samples appropriately with a suitable solvent and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the saturation solubility of the API in each cosolvent system, typically expressed in mg/mL or mol/L.

Protocol for Viscosity Measurement of a DPG-Containing Topical Formulation

This protocol describes the use of a rotational viscometer to measure the viscosity of a semi-solid topical formulation containing DPG.

Materials:

  • Topical formulation (cream or ointment) containing DPG

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or Peltier system

  • Beaker or sample container

Procedure:

  • Sample Preparation: Place a suitable amount of the topical formulation into the sample container. Ensure there are no air bubbles in the sample.

  • Temperature Control: Equilibrate the sample to the desired temperature (e.g., 25 °C) using a temperature-controlled system.

  • Viscometer Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the formulation.

  • Measurement: Immerse the spindle into the sample up to the marked level. Start the rotation of the spindle and allow the reading to stabilize. Record the viscosity reading in mPa·s or cP.

  • Shear Rate Dependence: To assess the flow behavior (e.g., shear-thinning), measure the viscosity at a range of different rotational speeds.

  • Data Analysis: Plot viscosity as a function of shear rate (or rotational speed) to characterize the rheological properties of the formulation.

Protocol for Evaluating the Stability of a DPG-Based Oral Solution

This protocol outlines a stability study for an oral solution where DPG is a key excipient.

Workflow for Stability Testing of a DPG-Based Oral Solution

G A Prepare Batches of Oral Solution B Package in Final Container Closure System A->B C Store at Different Stability Conditions (Long-term, Intermediate, Accelerated) B->C D Pull Samples at Predetermined Time Points C->D E Perform Stability-Indicating Tests (Assay, Purity, pH, Appearance, etc.) D->E F Analyze Data and Determine Shelf-life E->F

Caption: Workflow for conducting a stability study on a DPG-based oral solution.

Materials:

  • Three batches of the final oral solution formulation

  • Final container closure system (bottles, caps)

  • Stability chambers set to ICH recommended conditions (e.g., 25 °C/60% RH, 30 °C/65% RH, 40 °C/75% RH)

  • Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities)

  • pH meter

  • Other necessary laboratory equipment for physical and chemical testing

Procedure:

  • Batch Preparation and Packaging: Manufacture at least three batches of the oral solution and package them in the proposed commercial container closure system.

  • Storage: Place the packaged samples into stability chambers maintained at the specified long-term, intermediate, and accelerated storage conditions.

  • Testing Schedule: Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analytical Testing: At each time point, perform a series of tests on the samples, including:

    • Appearance: Visual inspection for color, clarity, and precipitation.

    • Assay of API: To determine the potency of the drug.

    • Purity/Degradation Products: To quantify any impurities or degradation products.

    • pH: To monitor any changes in the acidity or alkalinity of the solution.

    • Preservative content (if applicable).

  • Data Evaluation: Analyze the data collected over time to identify any trends in the degradation of the API or changes in the physical and chemical properties of the solution. Use this data to establish a shelf-life for the product under the recommended storage conditions.

Conclusion

This compound is a highly versatile and valuable excipient in pharmaceutical formulation development. Its multifunctional properties as a solvent, cosolvent, viscosity modifier, plasticizer, and stabilizer, combined with its excellent safety profile, make it a suitable choice for a wide range of dosage forms. The protocols provided in these application notes offer a framework for researchers and formulation scientists to effectively evaluate and utilize DPG in the development of stable and efficacious drug products. It is essential to conduct formulation-specific studies to optimize the concentration of DPG and ensure compatibility with the API and other excipients.

References

Application Notes & Protocols: Quantitative Determination of Dipropylene Glycol Using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed methodology for the quantitative determination of dipropylene glycol (DPG) in complex mixtures, such as essential oils and perfume extracts, using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This technique offers a direct and reliable method for quantification without the need for prior separation steps.[1][2]

Principle

Quantitative ¹³C NMR (qNMR) spectroscopy relies on the principle that the integrated intensity of a specific NMR signal is directly proportional to the number of corresponding nuclei in the sample. By using an internal standard with a known concentration, the concentration of the analyte (this compound) can be accurately determined. This method is particularly advantageous for analyzing complex mixtures where signals in ¹H NMR spectra may overlap.[3][4] The larger chemical shift dispersion in ¹³C NMR allows for better resolution of individual components.[3][4]

Commercial this compound is a mixture of three structural isomers (DPG1, DPG2, and DPG3), each existing as a pair of diastereoisomers.[1] ¹³C NMR spectroscopy allows for the identification and simultaneous quantification of these isomers.[5][6]

Apparatus and Reagents

  • NMR Spectrometer: A high-resolution NMR spectrometer equipped with a ¹³C probe.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: 1,6-Hexanediol (high purity).

  • Pipettes and Glassware: Calibrated for accurate weighing and volume measurement.

Experimental Protocol

This protocol is based on the validated method described by Ottavioli et al.[1][5][6]

  • Accurately weigh a specific amount of the sample containing this compound (e.g., 40-80 mg of perfume extract).

  • Accurately weigh a precise amount of the internal standard, 1,6-hexanediol (e.g., 10-16 mg).[5]

  • Dissolve the sample and the internal standard in a known volume of deuterated chloroform (CDCl₃) (e.g., 0.5 mL) directly in an NMR tube.[6]

  • Ensure complete dissolution by gentle vortexing or sonication.

The following acquisition parameters are recommended for quantitative analysis:[6]

  • Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., composite pulse decoupling - CPD).

  • Flip Angle: 45° (A smaller flip angle helps in reducing the impact of different T1 relaxation times).

  • Acquisition Time: Approximately 2.7 seconds.

  • Spectral Width: 250 ppm (e.g., 25,000 Hz).

  • Number of Scans: A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio, typically ranging from 1000 for pure substances to 2000 or more for complex mixtures.[6]

  • Relaxation Delay (D1): While longer delays are ideal for full relaxation, shorter delays can be used for faster acquisition, provided that the experimental conditions are consistent and validated.[7]

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to the resulting spectrum.

  • Integrate the relevant signals for this compound and the internal standard. For DPG, the mean peak intensity of the signals for each isomer (DPG1, DPG2, DPG3) should be calculated. For 1,6-hexanediol, the signals at approximately δ = 32.48 and 25.45 ppm are typically used.[5]

Data Analysis and Calculations

The mass of each this compound isomer (m_DPGi) can be calculated using the following equation:

Where:

  • I_DPGi is the mean peak intensity of the signals for each DPG isomer.

  • I_IS is the mean peak intensity of the signals for the internal standard (1,6-hexanediol).

  • N_IS is the number of carbons corresponding to the integrated signals of the internal standard.

  • N_DPGi is the number of carbons corresponding to the integrated signals of the DPG isomer.

  • M_DPG is the molar mass of this compound (134.17 g/mol ).

  • M_IS is the molar mass of the internal standard (1,6-hexanediol).

  • m_IS is the mass of the internal standard.

The total mass of this compound is the sum of the masses of the individual isomers.

Quantitative Data Summary

The following tables summarize the quantitative results from the validation of the ¹³C NMR method for this compound determination.[5]

Table 1: Repeatability of ¹³C NMR Quantification of Commercial DPG [5]

ExperimentWeighted DPG (mg)Measured DPG (mg)Relative Error (%)
115.115.31.3
229.830.31.7
344.745.92.7
459.560.82.2
574.476.12.3

Table 2: Quantification of DPG Added to Essential Oils [5]

Essential OilWeighted DPG (mg)Measured DPG (mg)Relative Error (%)
Maritime Pine Oil20.320.61.5
Cedar-wood Oil25.125.51.6

Table 3: Quantification of DPG in Commercial Perfume Extracts [5]

Perfume ExtractMass of Extract (mg)Measured DPG Mass (mg)DPG Content (% m/m)
Cèdre rouge54.72.74.9
Cyprès46.43.16.7

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis start Start weigh_sample Weigh Sample (e.g., Perfume Extract) start->weigh_sample 1 weigh_is Weigh Internal Standard (1,6-Hexanediol) weigh_sample->weigh_is 2 dissolve Dissolve in CDCl3 in NMR Tube weigh_is->dissolve 3 acquire Acquire 13C NMR Spectrum dissolve->acquire 4 process Process Spectrum (FT, Phase, Baseline) acquire->process 5 integrate Integrate Signals (DPG and Internal Standard) process->integrate 6 calculate Calculate DPG Mass integrate->calculate 7 end End Result: Quantitative Determination calculate->end 8

Caption: Experimental workflow for the quantitative determination of this compound using ¹³C NMR.

Logical_Relationship qNMR Quantitative 13C NMR proportionality Signal Intensity ∝ Nuclei Number qNMR->proportionality internal_standard Internal Standard (Known Concentration) proportionality->internal_standard analyte This compound (Unknown Concentration) proportionality->analyte quantification Accurate Quantification internal_standard->quantification analyte->quantification

Caption: Logical relationship for quantitative analysis using an internal standard in ¹³C NMR.

References

Dipropylene Glycol as a Humectant in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG) is a colorless, nearly odorless liquid with excellent humectant and solvent properties.[1] In cell culture, maintaining optimal osmolarity and preventing evaporation of the culture medium is critical for cell health and experimental reproducibility. As a humectant, this compound can be a valuable supplement in cell culture media, particularly in systems prone to evaporation, such as multi-well plates and long-term cultures. Its low volatility and high water solubility make it an effective agent for maintaining a stable culture environment.[2] Furthermore, studies have indicated that this compound exhibits low toxicity and possesses anti-inflammatory properties, making it a suitable candidate for sensitive cell culture applications.[3][4]

These application notes provide a comprehensive overview of the use of this compound as a humectant in cell culture, including its effects on cell viability and its influence on key signaling pathways. Detailed protocols for evaluating its performance and integrating it into your cell culture workflow are also presented.

Data Presentation

The general toxicity profile of this compound is low, as evidenced by in vivo and in vitro studies.[4] While specific quantitative data for its use as a humectant in cell culture is limited, the following table summarizes the known cytotoxic concentrations of the related compound, propylene glycol (PG), to provide a conservative reference. It is important to note that DPG is generally considered to have a toxicity profile similar to or lower than PG.

CompoundCell LineAssayConcentrationEffectReference
Propylene GlycolHuman Proximal Tubule CellsMTT, Neutral Red10 mMNo significant toxicity[5]
Propylene GlycolHuman Proximal Tubule CellsMTT, Neutral Red50 mMCytotoxic effects observed[5]
Propylene GlycolHuman Small Airway Epithelial CellsCCK-8, LDH1% - 4%Inhibition of proliferation and decreased viability[6]
Propylene GlycolHepG-2, MCF-7, HT-29MTT24.6 - 28.9 µL/mL (IC50)Cytotoxicity

Experimental Protocols

The following protocols are provided to enable researchers to evaluate and utilize this compound in their specific cell culture systems.

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the optimal, non-toxic working concentration of this compound for your specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[4]

  • Preparation of DPG Dilutions: Prepare a stock solution of this compound in complete cell culture medium. From this stock, create a serial dilution to achieve a range of final concentrations to be tested (e.g., 0.01%, 0.1%, 0.5%, 1%, 2% v/v).

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a control group with medium only.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessment of Cytotoxicity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indicator of cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (cell culture grade)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.[4]

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit according to the manufacturer's instructions.[4]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.[4]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Signaling Pathways and Logical Relationships

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it can down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate dpg_prep Prepare DPG Dilutions in Media treatment Treat Cells with DPG dpg_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay data_analysis Analyze Data mtt_assay->data_analysis ldh_assay->data_analysis

Experimental workflow for assessing DPG cytotoxicity.

signaling_pathway cluster_pathway Inhibition of Inflammatory Signaling cluster_cytokines Pro-inflammatory Cytokine Production DPG This compound IKK IKK DPG->IKK inhibits MAPK MAPK DPG->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases TNF TNF-α NFkB->TNF activates IL1b IL-1β NFkB->IL1b activates IL6 IL-6 NFkB->IL6 activates MAPK->TNF activates MAPK->IL1b activates MAPK->IL6 activates

DPG's anti-inflammatory signaling pathway.

Conclusion

This compound is a promising humectant for use in cell culture media, offering the benefits of maintaining a stable osmotic environment with low inherent toxicity. Its anti-inflammatory properties may provide an additional advantage in sensitive cell culture systems. The provided protocols offer a framework for researchers to determine the optimal working concentration of this compound for their specific cell lines and to assess its effects on cell viability and cytotoxicity. By carefully evaluating its performance, this compound can be a valuable tool to enhance the reliability and reproducibility of cell culture experiments.

References

Application Notes and Protocols for the Use of Dipropylene Glycol as a Non-Reactive Solvent in Essential Oil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate qualitative and quantitative analysis of essential oils is critical for quality control, research, and the development of new therapeutic agents. The choice of solvent for diluting essential oils prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial step that can significantly impact the accuracy and reliability of the results. While volatile solvents like ethanol, methanol, and hexane are commonly used, they can sometimes react with essential oil components or interfere with the chromatographic analysis. Dipropylene glycol (DPG) presents itself as a superior alternative due to its non-reactive nature, low volatility, and minimal odor.[1] This document provides detailed application notes and protocols for the use of DPG as a non-reactive solvent for the analysis of essential oils.

DPG is a colorless, nearly odorless liquid with a high boiling point and low toxicity.[2][3] Its stability and non-reactive characteristics make it an ideal carrier for volatile compounds, ensuring that the chemical profile of the essential oil remains unaltered during sample preparation and analysis.[1][4] This is particularly advantageous when analyzing sensitive or reactive compounds within the essential oil matrix.

Advantages of this compound in Essential Oil Analysis

The selection of a solvent for essential oil analysis should be guided by its ability to dissolve the oil without altering its chemical composition. This compound offers several key advantages over traditional volatile solvents:

  • Inertness: DPG is chemically inert and does not react with the typically reactive functional groups found in essential oil constituents, such as aldehydes, esters, and phenols. This preserves the integrity of the sample.

  • Low Volatility: With a high boiling point (around 230°C), DPG does not co-elute with the volatile components of the essential oil during GC-MS analysis, leading to a cleaner chromatogram and simpler data interpretation.[5][6]

  • Enhanced Stability: DPG can help to stabilize the volatile components of the essential oil in solution, preventing their degradation over time.[7]

  • Minimal Odor: The low odor profile of fragrance-grade DPG ensures that it does not interfere with olfactory assessments or the identification of aroma compounds.[8]

  • Improved Solubility: DPG is an excellent solvent for a wide range of organic compounds, ensuring complete dissolution of the essential oil.[9]

Data Presentation

The following table provides an example of the typical chemical composition of Lavender essential oil (Lavandula angustifolia), which can be determined using the protocols described below. This data is presented for illustrative purposes.

CompoundRetention Time (min)Relative Percentage (%)
Linalool10.225-38
Linalyl acetate11.525-45
Camphor12.1< 1.2
1,8-Cineole9.8< 2.5
Terpinen-4-ol10.82-6
Lavandulyl acetate12.5> 0.2
Ocimene8.52-7

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the steps for diluting essential oils in this compound for subsequent analysis.

Materials:

  • Essential Oil Sample

  • High-purity, fragrance-grade this compound (DPG)

  • Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Add DPG to the flask to bring the volume to 10 mL.

    • Mix thoroughly using a vortex mixer until the essential oil is completely dissolved. This creates a 1% (w/v) stock solution.

  • Working Solution Preparation:

    • Pipette 100 µL of the stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with a suitable volatile solvent (e.g., methanol or ethanol) to reduce viscosity for injection, if necessary, or inject directly if the instrumentation allows for high-viscosity sample handling. A final concentration of 0.1% is often suitable for GC-MS analysis.

    • Alternatively, for direct injection of the DPG solution, ensure the GC-MS inlet is properly configured to handle a non-volatile matrix.

  • Sample Transfer:

    • Transfer the final diluted sample into a 2 mL autosampler vial with a glass insert.

    • Cap the vial securely.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Essential Oils in this compound

This protocol provides recommended GC-MS parameters for the analysis of essential oils diluted in DPG. These parameters may require optimization based on the specific essential oil and instrumentation.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Autosampler

GC-MS Parameters:

ParameterRecommended Setting
GC Inlet
Injection ModeSplit (Split ratio 50:1 to 100:1) or Splitless with a glass wool packed liner
Injector Temperature250 °C
Injection Volume1 µL
Column
Column TypeHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature60 °C
Initial Hold Time2 minutes
Ramp Rate 13 °C/min to 150 °C
Ramp Rate 210 °C/min to 280 °C
Final Hold Time5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-500 amu
Solvent Delay5 minutes (to avoid detecting any residual volatile solvent if used in the final dilution step)

Data Analysis:

  • Identify the chemical constituents by comparing their mass spectra with reference spectra in libraries such as NIST and Wiley.

  • Confirm identifications using retention indices calculated from a homologous series of n-alkanes.

  • Quantify the relative percentage of each component by peak area normalization.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Essential Oil dissolve Dissolve in DPG (1% Stock) start->dissolve dilute Prepare Working Solution dissolve->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Component Identification (NIST/Wiley) detect->identify quantify Quantification (Peak Area %) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for essential oil analysis using DPG.

logical_relationship cluster_solvents Solvent Choice cluster_properties Key Properties cluster_outcome Analytical Outcome DPG This compound (DPG) Inert Non-Reactive DPG->Inert NonVolatile Low Volatility DPG->NonVolatile Volatile Volatile Solvents (Ethanol, Hexane) Reactive Potentially Reactive Volatile->Reactive CoEluting Co-elution Risk Volatile->CoEluting Accurate Accurate & Unaltered Chemical Profile Inert->Accurate NonVolatile->Accurate Altered Potential for Altered Profile & Chromatographic Interference Reactive->Altered CoEluting->Altered

Caption: Advantages of DPG over volatile solvents for essential oil analysis.

References

Application Notes and Protocols for the Acid-Catalyzed Condensation of Propylene Glycol to Dipropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropylene glycol (DPG) is a widely used industrial chemical with applications as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds, including unsaturated polyester resins and polyurethanes. The controlled synthesis of DPG from propylene glycol (PG) is of significant interest. This document provides detailed application notes and protocols for the acid-catalyzed condensation of propylene glycol to produce this compound. The primary reaction pathway involves the intermolecular dehydration (etherification) of two propylene glycol molecules, yielding DPG and water. This process can be effectively catalyzed by various solid acids, offering advantages in terms of catalyst separation and reusability.

Reaction Mechanism and Pathways

The acid-catalyzed conversion of propylene glycol proceeds via several potential pathways. The desired reaction is the intermolecular etherification to form this compound. However, side reactions, such as intramolecular dehydration to form cyclic ethers or further dehydration to aldehydes and ketones, can also occur. The choice of catalyst and reaction conditions plays a crucial role in maximizing the selectivity towards DPG.

The generally accepted mechanism for the acid-catalyzed formation of ethers from alcohols involves the following steps:

  • Protonation of a hydroxyl group: An acid catalyst protonates one of the hydroxyl groups of a propylene glycol molecule, making it a good leaving group (water).

  • Nucleophilic attack: A second propylene glycol molecule acts as a nucleophile and attacks the protonated carbon of the first molecule.

  • Deprotonation: The resulting intermediate is deprotonated to yield this compound and regenerate the acid catalyst.

For primary alcohols, this typically follows an S\textsubscript{N}2-type mechanism.[1]

Key Experimental Considerations

Successful synthesis of this compound from propylene glycol requires careful control over several experimental parameters:

  • Catalyst Selection: Solid acid catalysts are preferred for their ease of separation. Zeolites (e.g., HZSM-5) have demonstrated higher selectivity towards DPG compared to sulfonic acid resins (e.g., Amberlyst).[2]

  • Temperature: The reaction temperature influences both the rate of reaction and the product distribution. Higher temperatures can favor dehydration to alkenes or other byproducts.

  • Catalyst Loading: The amount of catalyst will affect the reaction rate. An optimal loading should be determined to ensure efficient conversion without promoting excessive side reactions.

  • Water Removal: The reaction produces water as a byproduct. Continuous removal of water can help to drive the equilibrium towards the formation of DPG.

Quantitative Data Summary

The selectivity of the acid-catalyzed dehydration of propylene glycol is highly dependent on the catalyst used. The following table summarizes the product distribution obtained with different solid acid catalysts.

CatalystPropylene Glycol Conversion (%)This compound (DPG) Selectivity (%)Other Products and Selectivity (%)Reference
Amberlyst 36DryNot specified1378% Acetal, 9% Acetone & Cyclic Ketal[2]
MFI-framework ZeoliteNot specifiedSignificantly higher than Amberlyst 36DryLower conversion to cyclic acetals[2]

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of this compound from propylene glycol using solid acid catalysts. Optimization of reaction conditions may be necessary to achieve desired yields and selectivity.

Protocol 1: Synthesis of this compound using a Zeolite Catalyst

This protocol is based on the use of MFI-framework zeolites which have shown high selectivity for DPG production.[2]

Materials:

  • Propylene Glycol (reagent grade)

  • MFI-framework zeolite catalyst (e.g., HZSM-5), activated

  • Nitrogen gas (high purity)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction, distillation, and filtration

  • Heating mantle with temperature controller and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a stream of dry air or nitrogen at a temperature recommended by the manufacturer (typically 400-500 °C) for several hours to remove any adsorbed water. Allow the catalyst to cool to room temperature in a desiccator before use.

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging the Reactor: To the flask, add propylene glycol and the activated zeolite catalyst. A typical starting catalyst loading is 5-10% by weight relative to the propylene glycol.

  • Reaction: Begin stirring the mixture and gently purge the system with nitrogen. Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and maintain for a predetermined reaction time (e.g., 4-8 hours). Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the liquid product by filtration or centrifugation.

  • Purification: Dry the liquid product over anhydrous sodium sulfate and then filter. Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted propylene glycol and any high-boiling byproducts.

  • Characterization: Confirm the identity and purity of the this compound product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of this compound using an Amberlyst Resin Catalyst

This protocol utilizes a sulfonic acid resin catalyst. While selectivity to DPG may be lower than with zeolites, these catalysts are also effective for the dehydration of propylene glycol.[2]

Materials:

  • Propylene Glycol (reagent grade)

  • Amberlyst 36Dry (or similar sulfonic acid resin), pre-washed and dried

  • Nitrogen gas (high purity)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction and purification

  • Heating mantle with temperature controller and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Prepare the Amberlyst resin by washing it with deionized water followed by an appropriate solvent (e.g., methanol) to remove any impurities. Dry the resin in a vacuum oven at a temperature below its maximum operating temperature (typically around 120 °C) until a constant weight is achieved.

  • Reaction Setup: Set up a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.

  • Charging the Reactor: Charge the flask with propylene glycol and the dried Amberlyst resin. A typical catalyst loading can range from 10-20% by weight of the propylene glycol.

  • Reaction: Begin stirring and heat the mixture under a nitrogen atmosphere to the desired reaction temperature (e.g., 120-150 °C). Monitor the reaction over several hours using GC analysis of withdrawn samples.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the catalyst beads. The catalyst can be washed with a solvent, dried, and potentially reused. The liquid product can be purified by vacuum distillation.

  • Analysis: Characterize the final product for purity and composition using GC-MS and NMR.

Visualizations

Signaling Pathways and Workflows

Reaction_Pathway PG1 Propylene Glycol Protonated_PG Protonated Propylene Glycol PG1->Protonated_PG + H+ PG2 Propylene Glycol DPG_intermediate Protonated DPG Intermediate H_plus H+ Protonated_PG->DPG_intermediate + Propylene Glycol DPG This compound DPG_intermediate->DPG - H+ Water H2O DPG_intermediate->Water - H2O

Caption: Acid-catalyzed etherification of propylene glycol to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Catalyst_Activation Catalyst Activation Reaction_Setup Reaction Setup Catalyst_Activation->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (GC) Heating_Stirring->Monitoring Catalyst_Removal Catalyst Removal (Filtration) Monitoring->Catalyst_Removal Distillation Vacuum Distillation Catalyst_Removal->Distillation Characterization Product Characterization (GC-MS, NMR) Distillation->Characterization

Caption: General experimental workflow for DPG synthesis.

References

Troubleshooting & Optimization

Overcoming co-elution of dipropylene glycol isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the co-elution of dipropylene glycol (DPG) isomers during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution of this compound Isomers

Co-elution of the three main structural isomers of this compound (1,1'-oxydi-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxydi-1-propanol) is a common challenge in chromatographic analysis.[1] This guide provides a systematic approach to troubleshoot and resolve this issue.

Identifying Co-elution

The first step is to confirm that co-elution is occurring. Signs of co-elution include:

  • Asymmetric or broad peaks: A peak that is not symmetrical (e.g., shows tailing or fronting) or is wider than expected can indicate the presence of multiple unresolved components.

  • Shoulders on the main peak: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.

  • Inconsistent peak purity: If using a diode array detector (DAD) with HPLC or a mass spectrometer (MS), variations in the spectra across a single chromatographic peak suggest it is not a pure component.

Strategic Solutions for Resolving Co-elution

Once co-elution is suspected, a methodical approach to method development and optimization is necessary. The primary goal is to alter the selectivity of the chromatographic system to differentiate between the isomers.

1. Gas Chromatography (GC) Method Optimization

Gas chromatography is the most established and reliable technique for the separation of DPG isomers.[1]

  • Column Selection: The choice of stationary phase is critical. For underivatized DPG isomers, polar stationary phases are highly effective.

    • Recommended: Polyethylene glycol (PEG)-based or "wax" type columns offer good selectivity for these polar analytes.[1]

    • Alternative (for derivatized isomers): If derivatization is performed, a non-polar column (e.g., HP-1 or HP-5) is often suitable for separating the less polar derivatives.[1]

  • Temperature Programming: Optimizing the oven temperature program can significantly impact resolution.

    • Slower ramp rates: A slower temperature ramp (e.g., 5-10°C/minute) can increase the interaction time of the isomers with the stationary phase, improving separation.[2]

    • Isothermal periods: Introducing isothermal holds at the beginning or during the run can also enhance resolution.

  • Carrier Gas Flow Rate: Adjusting the linear velocity or flow rate of the carrier gas (e.g., helium, hydrogen) can influence efficiency and, consequently, resolution.

  • Derivatization: Converting the polar hydroxyl groups of the DPG isomers to less polar silyl derivatives can improve peak shape, reduce tailing, and enhance volatility for GC analysis.[1]

    • Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent.[1]

2. High-Performance Liquid Chromatography (HPLC) Method Development

While less common for DPG isomer analysis, HPLC offers an alternative approach. The main challenge is detection, as DPG lacks a strong UV chromophore.[1]

  • Mode of Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a promising technique for separating polar compounds like DPG isomers without derivatization.[1][3][4] It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[1][3]

    • Reversed-Phase (RP) HPLC: This mode is generally not suitable for underivatized DPG due to poor retention. However, it can be used if the isomers are derivatized with a UV-active or fluorescent tag.[1]

  • Detector Selection:

    • Refractive Index Detector (RID): Can be used for isocratic separations but is not compatible with gradient elution and has lower sensitivity.

    • Evaporative Light Scattering Detector (ELSD): A good option for non-volatile analytes like DPG and is compatible with gradient elution.

    • Mass Spectrometry (MS): Provides the highest sensitivity and selectivity and can aid in isomer identification.[3][5]

Quantitative Data Summary

The following table summarizes various chromatographic conditions that have been successfully employed for the separation of DPG isomers.

TechniqueColumnStationary PhaseDimensionsKey ConditionsElution Order
GC-FID InertCap WAX-HTWax (PEG-based)30 m x 0.53 mm I.D., 1.2 µm film thicknessOven Program: 90°C (2 min) -> 6°C/min to 210°C (0.5 min) -> 100°C/min to 245°C (7.15 min)1,1'-oxydi-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, 2,2'-oxydi-1-propanol[1]
GC-MS (Derivatized) HP-5 or equivalent5% Phenyl Methyl Siloxane30 m x 0.25 mm I.D., 0.25 µm film thicknessDerivatization: BSTFA. Oven Program: 70°C (10 min) -> 10°C/min to 280°C (5 min)N/A
HILIC-MS Core-shell silicaSilicaN/AMobile Phase: Acetonitrile/Water (isocratic)N/A

Experimental Protocols

Detailed Protocol for GC-FID Separation of Underivatized DPG Isomers

This protocol is based on established methods for the analysis of DPG isomers.[1]

1. Sample and Standard Preparation

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 1,4-butanediol) in a solvent like methanol or isopropanol.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a DPG isomer reference standard and the internal standard into volumetric flasks and diluting with the chosen solvent.

  • Sample Preparation: Accurately weigh a known amount of the DPG sample, add a known amount of the internal standard, and dilute with the same solvent used for the calibration standards.

2. GC System and Conditions

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: InertCap WAX-HT, 30 m x 0.53 mm I.D., 1.2 µm film thickness (or equivalent polar wax column).[1]

  • Carrier Gas: Hydrogen or Helium at a constant pressure or flow rate (e.g., Hydrogen at 22 kPa).[1]

  • Injection: Split injection with a ratio of 1:10.

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp 1: 6°C/minute to 210°C, hold for 0.5 minutes.

    • Ramp 2: 100°C/minute to 245°C, hold for 7.15 minutes.[1]

  • Detector: FID at 250°C.[1]

3. Data Analysis

  • Identification: Identify the peaks corresponding to the DPG isomers and the internal standard based on their retention times relative to the calibration standards.

  • Quantification: For each isomer, calculate the peak area ratio relative to the internal standard. Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations. Determine the concentration of each isomer in the sample from the calibration curve.

Mandatory Visualizations

Troubleshooting Workflow for DPG Isomer Co-elution

CoElution_Troubleshooting start Problem: Suspected Co-elution of DPG Isomers confirm Confirm Co-elution (Peak Shape, Purity Analysis) start->confirm is_gc Primary Method: GC? confirm->is_gc gc_opts GC Optimization is_gc->gc_opts Yes hplc_opts HPLC Method Development is_gc->hplc_opts No col_select Select Polar (Wax) Column gc_opts->col_select temp_prog Optimize Temperature Program (Slower Ramps) gc_opts->temp_prog derivatize Consider Derivatization (Silylation) gc_opts->derivatize hilic Use HILIC Mode hplc_opts->hilic detector Select Appropriate Detector (ELSD, MS) hplc_opts->detector evaluate Evaluate Resolution col_select->evaluate temp_prog->evaluate derivatize->evaluate hilic->evaluate detector->evaluate resolved Resolution Achieved: Quantify Isomers evaluate->resolved Successful not_resolved Resolution Not Achieved evaluate->not_resolved Unsuccessful not_resolved->gc_opts Re-evaluate GC Options not_resolved->hplc_opts Re-evaluate HPLC Options

Caption: Troubleshooting workflow for resolving DPG isomer co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the common this compound (DPG) isomers and why are they difficult to separate?

A1: Commercial DPG is primarily a mixture of three structural isomers: 1,1'-oxydi-2-propanol, 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxydi-1-propanol.[1] Their similar chemical structures, polarity, and boiling points make them challenging to separate using standard chromatographic techniques.

Q2: Which chromatographic technique is best for DPG isomer analysis?

A2: Gas chromatography (GC) is the most established, robust, and reliable method for the separation and quantification of DPG isomers.[1] The use of a polar, wax-type stationary phase is particularly effective.[1]

Q3: Is derivatization necessary for the analysis of DPG isomers?

A3: Derivatization is not always necessary but is often recommended, especially for GC-MS analysis. Silylation of the hydroxyl groups can improve peak shape, reduce tailing, and enhance detection sensitivity.[1] For HPLC, derivatization with a UV-active tag may be required for detection with standard UV detectors.[1]

Q4: Can HPLC be used to separate DPG isomers?

A4: Yes, HPLC is a potential alternative to GC. Hydrophilic Interaction Liquid Chromatography (HILIC) is the most promising mode as it is well-suited for separating polar compounds like DPG, potentially without derivatization.[1][3][4] However, validated HPLC methods are less common in the scientific literature compared to GC methods.[1]

Q5: What detectors can be used with HPLC for DPG analysis if I don't derivatize the isomers?

A5: Since DPG isomers lack a strong UV chromophore, alternative detectors are needed for underivatized analysis.[1] Suitable options include a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[1]

References

Technical Support Center: Gas Chromatography of Diphenylguanidine (DPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1,3-Diphenylguanidine (DPG) in gas chromatography (GC) analysis through derivatization.

Frequently Asked Questions (FAQs)

Q1: Why does my Diphenylguanidine (DPG) peak show significant tailing in my gas chromatogram?

A1: Diphenylguanidine is a basic and polar compound. This polarity can lead to strong interactions with active sites within the GC system, such as acidic silanol groups on the surface of the column and liner. These secondary interactions cause some of the DPG molecules to be retained longer than the bulk of the analyte, resulting in a broad, asymmetric peak with a "tail".[1][2][3] This peak tailing can negatively impact resolution and the accuracy of quantification.[1][3]

Q2: What is derivatization and how can it improve the peak shape of DPG?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical method.[4] For GC analysis of polar compounds like DPG, derivatization is used to:

  • Increase Volatility: By replacing the active hydrogens on the guanidine functional group with less polar groups, the intermolecular forces are reduced, making the molecule more volatile.[4]

  • Reduce Polarity: The derivatization process masks the polar functional groups, minimizing their interaction with active sites in the GC system. This leads to more symmetrical peaks.

  • Improve Thermal Stability: Derivatization can make thermally labile compounds more stable at the high temperatures used in GC.[4]

Q3: What are the common derivatization techniques for compounds like DPG?

A3: The most common derivatization techniques for compounds with active hydrogens, such as amines and guanidines, are:

  • Acylation: This method introduces an acyl group (R-C=O) into the molecule. A common and effective acylation reagent is Trifluoroacetic Anhydride (TFAA) , which is highly reactive and produces stable, volatile derivatives.[5][6]

  • Silylation: This technique replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like BSTFA are commonly used for this purpose.

  • Alkylation: This method involves replacing an active hydrogen with an alkyl group.

For DPG, acylation with TFAA is a highly recommended approach due to the high reactivity of the reagent and the excellent chromatographic properties of the resulting trifluoroacetylated derivative.[5][7]

Troubleshooting Guide: Peak Tailing of DPG

If you are experiencing peak tailing with DPG, follow this troubleshooting guide.

Step 1: System Check and Maintenance

Before proceeding to derivatization, ensure your GC system is in optimal condition:

  • Inlet Maintenance: A contaminated inlet liner is a common cause of peak tailing.[8] Regularly replace the liner and septum.

  • Column Health: The front end of the GC column can become contaminated or active over time. Trimming 15-20 cm from the inlet of the column can often resolve peak tailing issues.

  • Proper Column Installation: Ensure the column is installed correctly in both the inlet and detector to avoid dead volume.[8]

  • Leak Check: Perform a leak check to ensure the integrity of your system.

Step 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

If system maintenance does not resolve the peak tailing, derivatization is the next logical step. The following is a detailed protocol for the trifluoroacetylation of DPG.

Materials:

  • Diphenylguanidine (DPG) standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Anhydrous Pyridine (optional, as a catalyst and acid scavenger)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh a known amount of DPG standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous solvent (e.g., Acetonitrile) to the dried sample. To this, add 100 µL of Trifluoroacetic Anhydride (TFAA). For basic compounds like DPG, adding 10-20 µL of anhydrous pyridine can catalyze the reaction and neutralize the trifluoroacetic acid byproduct.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.

  • Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: This step should be performed in a well-ventilated fume hood as TFAA and its byproducts are corrosive.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., Ethyl Acetate or Hexane) to the desired concentration for GC analysis.

  • GC Analysis: Inject an aliquot of the reconstituted sample into the GC.

Derivatization with TFAA is expected to significantly improve the peak shape of DPG. The following table provides a representative example of the expected improvement in peak asymmetry and tailing factor.

ParameterBefore DerivatizationAfter Derivatization with TFAA
Peak Shape Broad and TailingSharp and Symmetrical
Asymmetry Factor (As) > 2.01.0 - 1.2
Tailing Factor (Tf) > 2.5< 1.5

Note: The exact values may vary depending on the specific GC system and conditions.

Visualization of Workflows

Logical Troubleshooting Workflow for DPG Peak Tailing

troubleshooting_workflow start Poor DPG Peak Shape (Tailing) system_check Perform GC System Check start->system_check inlet Replace Inlet Liner and Septum system_check->inlet column_trim Trim 15-20 cm from Column Inlet inlet->column_trim leak_check Perform Leak Check column_trim->leak_check eval1 Peak Shape Improved? leak_check->eval1 yes1 Yes eval1->yes1 Yes no1 No eval1->no1 No end Problem Resolved yes1->end derivatization Proceed with Derivatization no1->derivatization protocol Follow DPG Derivatization Protocol (e.g., with TFAA) derivatization->protocol gc_analysis Analyze Derivatized Sample protocol->gc_analysis eval2 Peak Shape Symmetrical? gc_analysis->eval2 yes2 Yes eval2->yes2 Yes no2 No eval2->no2 No yes2->end optimize Optimize Derivatization (Time, Temp, Reagent Ratio) no2->optimize optimize->protocol

Caption: Troubleshooting workflow for DPG peak tailing in GC.

Experimental Workflow for DPG Derivatization

derivatization_workflow start Start: DPG Sample dry_sample Dry Sample (Nitrogen Evaporation) start->dry_sample add_reagents Add Anhydrous Solvent, TFAA, and Pyridine dry_sample->add_reagents react Heat at 60-70°C for 30 minutes add_reagents->react evaporate Evaporate to Dryness (Nitrogen) react->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analyze Inject into GC reconstitute->analyze end End: Symmetrical Peak analyze->end

Caption: Experimental workflow for DPG derivatization with TFAA.

References

Technical Support Center: Optimizing Dipropylene Glycol (DPG) Concentration in Cosmetic Formulations for Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues that may be encountered when incorporating Dipropylene Glycol (DPG) into cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DPG) in cosmetic formulations?

A1: this compound (DPG) is a versatile ingredient that serves multiple functions in cosmetic and personal care products.[1][2] It is primarily used as a solvent to dissolve other ingredients, a humectant to attract and retain moisture, a viscosity-decreasing agent to improve product texture, and a stabilizer to enhance the overall integrity and shelf-life of the formulation.[3][4][5] DPG's ability to act as a bridge between water-soluble and oil-soluble components makes it invaluable in creating stable and homogenous products.[5]

Q2: What are the typical concentration ranges for DPG in different cosmetic products?

A2: The optimal concentration of DPG varies depending on the specific formulation and its intended purpose. While there are no strict concentration limits for its use in cosmetics in many regions, achieving the right balance is crucial for product efficacy and stability.[2][6] For instance, in fragrance formulations, DPG can be used at concentrations up to 26.7% to act as a fixative, although it is more commonly recommended to be used below 10% to avoid altering the scent profile.[1] In skincare products like creams and lotions, concentrations often range from 3-10%.[7]

Q3: Is DPG considered safe for use in cosmetic products?

A3: Yes, this compound is generally recognized as safe (GRAS) for use in cosmetic and personal care products by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8] The Cosmetic Ingredient Review (CIR) Expert Panel has also assessed the safety of DPG and concluded that it is safe for use in cosmetic formulations at the current practices of use and concentration.[6] While generally well-tolerated, some individuals with highly sensitive skin may experience mild irritation, particularly at higher concentrations.[8]

Q4: Can DPG be used to enhance the preservative efficacy of a formulation?

A4: Yes, DPG can act as a preservative enhancer.[4][5] Its solvent properties can improve the solubility and distribution of preservatives within the product, thereby increasing their effectiveness.[5] This synergistic effect can allow for a reduction in the concentration of traditional preservatives while maintaining the microbiological safety and stability of the product.[4]

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific stability issues you may encounter during your experiments with DPG in cosmetic formulations.

Issue 1: Phase Separation in an Emulsion

Q: My cream/lotion is separating into layers after incorporating DPG. What could be the cause and how can I fix it?

A: Phase separation in an emulsion is a common sign of instability and can be influenced by several factors, including the concentration of DPG.[9]

Potential Causes & Solutions:

  • Incorrect DPG Concentration:

    • Too High: An excessively high concentration of DPG can disrupt the oil-water balance in an emulsion.[10] As a powerful humectant, it may compete for water with the emulsifiers and thickeners, leading to a breakdown of the emulsion structure.

      • Solution: Gradually decrease the DPG concentration in decrements of 1-2% and observe the impact on stability.

    • Too Low: An insufficient amount of DPG may not provide the necessary co-solvency to keep all ingredients properly dispersed, which can also contribute to instability.

      • Solution: Incrementally increase the DPG concentration by 0.5-1% to see if it improves the homogeneity of the formulation.

  • Incompatible Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for your oil phase, a problem that can be exacerbated by the addition of a solvent like DPG.

    • Solution: Re-evaluate and adjust the HLB of your emulsifier blend. Consider using a co-emulsifier that works synergistically with DPG.

  • Inadequate Homogenization: Insufficient mixing can lead to large oil droplets that are more prone to coalescence and separation.[11]

    • Solution: Increase the intensity or duration of homogenization to reduce the droplet size of the dispersed phase.

  • Significant pH Shift: A drastic change in the pH of the formulation can render the emulsifiers or stabilizing agents ineffective.[12]

    • Solution: Measure the pH of the final formulation. If it has shifted significantly from the optimal range for your emulsifier system, adjust it accordingly using a suitable acid or base.

Issue 2: Undesirable Change in Viscosity

Q: The viscosity of my formulation has become too low/high after adding DPG. How can I troubleshoot this?

A: DPG is known to act as a viscosity-decreasing agent, but its overall impact can depend on its interaction with other ingredients in the formulation.[13]

Potential Causes & Solutions:

  • Viscosity is Too Low:

    • DPG's Solvent Effect: DPG's primary function as a solvent can reduce the overall thickness of a formulation.

      • Solution: If a higher viscosity is desired, consider increasing the concentration of your thickening agent (e.g., gums, polymers) or incorporating a secondary thickener. You may also need to slightly reduce the DPG concentration.

  • Viscosity is Too High or Gel-like:

    • Interaction with Thickeners: At certain concentrations, DPG can interact with specific polymers, leading to an unexpected increase in viscosity.

      • Solution: Evaluate the compatibility of DPG with your chosen thickener. It may be necessary to switch to a different type of rheology modifier. Also, review the order of addition of ingredients; sometimes adding DPG at a different stage of the manufacturing process can prevent this issue.

Issue 3: Crystallization or Grainy Texture

Q: My product has developed a grainy texture or visible crystals over time. Could DPG be the cause?

A: A grainy texture or crystallization can occur due to the solidification of high-melting-point ingredients in the formulation.[14] While DPG itself is a liquid, its concentration can influence the solubility of other components. Glycols are often used to prevent crystallization by suppressing the freezing point of water.[15]

Potential Causes & Solutions:

  • Insufficient Solubilization: If the concentration of DPG is too low, it may not be sufficient to keep all oil-phase components, such as waxes or certain esters, fully dissolved, especially at lower temperatures.[15]

    • Solution: Gradually increase the DPG concentration to improve the solubility of the problematic ingredient. Ensure all oil-phase components are fully melted and homogenous before emulsification.

  • Cooling Rate: A slow cooling process can promote the formation of large crystals.[14]

    • Solution: Implement rapid cooling ("shock cooling") after emulsification to encourage the formation of smaller, less perceptible crystals.[14]

  • Incompatibility of Ingredients: Certain ingredients in the oil phase may not be compatible, leading to crystallization.[15]

    • Solution: Conduct compatibility tests of your oil-phase ingredients by melting them together and observing the crystallization pattern upon cooling. A homogenous crystallization is desirable.[15]

Data Presentation

Table 1: Recommended Concentration Ranges of DPG in Various Cosmetic Formulations

Formulation TypeRecommended DPG Concentration (%)Primary FunctionsPotential Issues with Incorrect Concentration
Creams & Lotions 1 - 10%Humectant, Solvent, Penetration EnhancerHigh: Greasy feel, emulsion instability. Low: Poor texture, reduced active ingredient efficacy.
Serums 2 - 15%Solvent, Humectant, Reduces tackinessHigh: Thinning of texture, potential for mild irritation. Low: Inadequate solvency for actives.
Fragrances (Alcohol-based) 1 - 5%Co-solvent, Reduces drying effect of alcoholHigh: Can slightly alter the fragrance profile.
Fragrances (Oil-based/Roll-on) 10 - 50%Carrier, Solvent, FixativeHigh: May feel oily on the skin. Low: Reduced fragrance longevity.
Cleansers 1 - 8%Solvent, HumectantHigh: May reduce foaming properties. Low: Less effective at dissolving oils and makeup.
Hair Conditioners 1 - 5%Humectant, Improves slip and textureHigh: Can weigh down fine hair. Low: Minimal impact on texture and hydration.

Experimental Protocols

Protocol 1: Viscosity Measurement of a Cream using a Brookfield Viscometer

Objective: To determine the viscosity of a cosmetic cream to assess its consistency and stability.

Methodology:

  • Preparation:

    • Ensure the Brookfield Viscometer is on a stable, level surface.[16]

    • Verify that the instrument and the selected spindle are clean and dry.[16]

    • Allow the cream sample to equilibrate to a controlled room temperature (e.g., 25°C) for at least 24 hours.

    • Gently stir the sample to ensure homogeneity without incorporating air bubbles.[16]

  • Spindle Selection:

    • Choose an appropriate spindle (e.g., a T-bar spindle for thick creams) based on the expected viscosity of the sample.[17]

  • Measurement:

    • Attach the selected spindle to the viscometer.[18]

    • Carefully lower the rotating spindle into the cream sample until it reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.[18][19]

    • Set the desired rotational speed (RPM). For a non-Newtonian fluid like a cream, it is advisable to take readings at multiple speeds to assess shear-thinning behavior.

    • Turn on the motor and allow the reading to stabilize for 30-60 seconds.[16]

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).[16]

  • Data Analysis:

    • Perform the measurement in triplicate and calculate the average viscosity.

    • If measuring at multiple speeds, plot viscosity versus shear rate to characterize the rheological profile of the cream.

Protocol 2: Accelerated Stability Testing via Freeze-Thaw Cycles

Objective: To assess the stability of a cosmetic formulation under extreme temperature fluctuations.

Methodology:

  • Sample Preparation:

    • Prepare at least four samples of the formulation in its final packaging. Designate one as the control sample to be stored at room temperature (25°C).[3]

  • Freeze-Thaw Cycling:

    • Place the three test samples in a freezer at -10°C for 24 hours.[3]

    • Remove the samples from the freezer and allow them to thaw at room temperature (25°C) for 24 hours.[3]

    • This completes one cycle.

  • Evaluation:

    • After each cycle, visually inspect the test samples and compare them to the control sample. Note any changes in color, odor, texture, pH, and for any signs of phase separation or crystallization.[3]

  • Repetition:

    • Repeat the freeze-thaw cycle for a minimum of three cycles.[3] A more rigorous test may involve five cycles.

  • Interpretation:

    • A stable product will show no significant changes in its physical and chemical properties after three or more cycles.[20]

Protocol 3: Emulsion Stability Assessment via Centrifugation

Objective: To rapidly predict the long-term stability of an emulsion by subjecting it to centrifugal force.

Methodology:

  • Sample Preparation:

    • Place a sample of the emulsion into a centrifuge tube.

    • For a more rigorous test, the emulsion can be pre-heated to 50°C before centrifugation.[15]

  • Centrifugation:

    • Place the sample tube in the centrifuge, ensuring it is balanced with another tube of equal weight.

    • Centrifuge the sample at 3000-4000 rpm for 30 minutes.[15][21][22]

  • Analysis:

    • After centrifugation, carefully remove the sample and inspect it for any signs of instability, such as:

      • Creaming: A concentrated layer of oil droplets at the top.[15]

      • Sedimentation: The settling of solid particles at the bottom.

      • Coalescence/Breaking: The formation of a distinct oil layer.

  • Interpretation:

    • A stable emulsion should show no visible signs of separation after centrifugation.[15]

Visualizations

Troubleshooting_Emulsion_Instability start Observation: Phase Separation in Emulsion check_dpg Step 1: Evaluate DPG Concentration start->check_dpg dpg_high Is DPG concentration too high? check_dpg->dpg_high dpg_low Is DPG concentration too low? dpg_high->dpg_low No reduce_dpg Action: Reduce DPG concentration dpg_high->reduce_dpg Yes increase_dpg Action: Increase DPG concentration dpg_low->increase_dpg Yes check_emulsifier Step 2: Assess Emulsifier System dpg_low->check_emulsifier No end_stable Result: Stable Emulsion reduce_dpg->end_stable increase_dpg->end_stable adjust_emulsifier Action: Adjust HLB or add co-emulsifier check_emulsifier->adjust_emulsifier check_process Step 3: Review Processing Parameters adjust_emulsifier->check_process improve_homogenization Action: Increase homogenization check_process->improve_homogenization check_ph Step 4: Measure and Adjust pH improve_homogenization->check_ph adjust_ph Action: Adjust pH to optimal range check_ph->adjust_ph adjust_ph->end_stable

Caption: Troubleshooting workflow for phase separation in emulsions.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_testing Accelerated Stability Tests cluster_analysis Analysis prep Prepare Formulation (with varying DPG conc.) package Package Samples prep->package freeze_thaw Freeze-Thaw Cycles (-10°C / 25°C) package->freeze_thaw centrifuge Centrifugation (3000 rpm, 30 min) package->centrifuge visual Visual Inspection: (Color, Odor, Separation) freeze_thaw->visual centrifuge->visual physchem Physicochemical Tests: (Viscosity, pH) visual->physchem decision Is formulation stable? physchem->decision optimize Action: Optimize DPG Concentration decision->optimize No stable Result: Stable Formulation Identified decision->stable Yes optimize->prep

References

Technical Support Center: Preventing Dipropylene Glycol (DPG) Decomposition at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal decomposition of dipropylene glycol (DPG) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and why is its thermal stability important?

A1: this compound is a colorless, nearly odorless liquid that is a mixture of three isomers.[1] It is widely used as a solvent, plasticizer, and in personal care products.[1] Its thermal stability is crucial because decomposition at elevated temperatures can lead to the formation of undesirable byproducts, changes in pH, and a decrease in the performance and safety of the final product.

Q2: At what temperature does DPG start to decompose?

Q3: What are the primary products of DPG decomposition?

A3: When glycols like DPG decompose, especially in the presence of oxygen, they can form acidic byproducts, primarily carboxylic acids. This can lead to a decrease in the pH of the solution, which may cause corrosion of metallic components in your system. Other potential decomposition products include aldehydes and ketones.

Q4: How can I prevent or minimize DPG decomposition?

A4: To prevent decomposition, it is crucial to control the operating temperature, minimize exposure to oxygen, and maintain a clean system free of contaminants. The use of antioxidants or stabilizers can also be highly effective. Additionally, ensuring the DPG is stored correctly, protected from humidity and high temperatures, will help maintain its stability.

Q5: What types of stabilizers are effective for DPG?

A5: While specific studies on stabilizers for DPG are limited, hindered phenolic and phosphite-based antioxidants are generally effective for polyglycols and polymers. These compounds work by scavenging free radicals that initiate the degradation process. The choice and concentration of the stabilizer will depend on the specific application and temperature range.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing or Browning) of DPG Oxidative degradation at elevated temperatures.1. Lower the operating temperature if possible.2. Purge the system with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure.3. Consider adding an appropriate antioxidant to the DPG.4. Ensure the DPG is from a reputable source and within its shelf life.
Decrease in pH of the DPG Solution Formation of acidic byproducts from thermal decomposition.1. Monitor the pH of the DPG solution regularly.2. If a pH drop is observed, it indicates decomposition. Implement the steps for discoloration.3. Consider using a buffered DPG solution if compatible with your application.
Unexpected Changes in Viscosity Polymerization or formation of degradation byproducts.1. Analyze the DPG for contaminants or degradation products using techniques like Gas Chromatography (GC).2. Review the operating temperature and ensure it is within the recommended limits for DPG.3. If using stabilizers, verify their compatibility and concentration.
Corrosion of Equipment Lowered pH due to the formation of acidic degradation products.1. Use corrosion-resistant materials for your experimental setup.2. Implement a pH monitoring and control strategy.3. Use an inhibited grade of DPG that contains corrosion inhibitors if suitable for your application.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for DPG where available and for propylene glycol (PG) and ethylene glycol (EG) as representative glycols.

Parameter This compound (DPG) Propylene Glycol (PG) Ethylene Glycol (EG)
Boiling Point 230.5 °C[1]188.2 °C197.3 °C
Flash Point 121 °C[1]99 °C111 °C
Autoignition Temperature 310 - 371 °C[1][3]410 - 420 °C410 °C
Approx. Decomposition Onset Not specified in searches~188 °C[2]~200 °C[2]

Experimental Protocols

Protocol 1: Thermal Stability Assessment of DPG using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of a DPG sample.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Select an appropriate sample pan (e.g., aluminum or platinum).

  • Sample Preparation:

    • Place a small, accurately weighed sample of DPG (typically 5-10 mg) into the tared TGA pan.

  • TGA Program:

    • Atmosphere: Set the purge gas to either an inert gas (e.g., Nitrogen) for pyrolysis studies or air/oxygen for oxidative degradation studies, with a constant flow rate (e.g., 50-100 mL/min).

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30°C) for 5 minutes.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).

  • Data Analysis:

    • Plot the sample mass (or percentage mass loss) as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss) or by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Evaluating the Efficacy of Stabilizers in DPG

Objective: To compare the thermal stability of unstabilized DPG with DPG containing different stabilizers.

Methodology:

  • Sample Preparation:

    • Prepare a series of DPG samples: a control sample (unstabilized DPG) and samples with varying concentrations of different stabilizers (e.g., hindered phenolic antioxidants, phosphite stabilizers). Ensure the stabilizers are fully dissolved in the DPG.

  • Thermal Analysis:

    • Run a TGA analysis for each sample according to Protocol 1.

  • Data Comparison:

    • Compare the onset decomposition temperatures of the stabilized samples to the control sample. A higher onset temperature indicates improved thermal stability.

    • Calculate the percentage reduction in mass loss at a specific high temperature for the stabilized samples compared to the control.

Visualizations

Decomposition_Pathway DPG This compound (DPG) Heat_Oxygen Elevated Temperature + Oxygen Intermediates Peroxides / Hydroperoxides (Unstable Intermediates) Heat_Oxygen->Intermediates Oxidation Degradation_Products Degradation Products Intermediates->Degradation_Products Decomposition Carboxylic_Acids Carboxylic Acids (e.g., Formic, Acetic) Degradation_Products->Carboxylic_Acids Aldehydes_Ketones Aldehydes & Ketones Degradation_Products->Aldehydes_Ketones

Caption: Oxidative decomposition pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Evaluation DPG_Control Control: Unstabilized DPG TGA Thermogravimetric Analysis (TGA) (e.g., 10°C/min ramp in Air) DPG_Control->TGA DPG_Stabilized Test Samples: DPG + Stabilizers DPG_Stabilized->TGA Onset_Temp Compare Onset Decomposition Temperatures TGA->Onset_Temp Mass_Loss Compare Mass Loss at Elevated Temperatures TGA->Mass_Loss Conclusion Determine Most Effective Stabilizer and Concentration Onset_Temp->Conclusion Mass_Loss->Conclusion

Caption: Workflow for evaluating stabilizer effectiveness in DPG.

Troubleshooting_Logic Start Problem Observed? Discoloration Discoloration? Start->Discoloration Yes pH_Drop pH Drop? Start->pH_Drop No Discoloration->pH_Drop No Action_Temp Reduce Temperature Discoloration->Action_Temp Yes Action_Monitor_pH Monitor pH pH_Drop->Action_Monitor_pH Yes End Problem Resolved pH_Drop->End No Action_Inert Use Inert Atmosphere Action_Temp->Action_Inert Action_Stabilizer Add Antioxidant Action_Inert->Action_Stabilizer Action_Stabilizer->End Action_Monitor_pH->Action_Temp

Caption: Troubleshooting logic for DPG decomposition issues.

References

Minimizing water content in dipropylene glycol for moisture-sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing dipropylene glycol (DPG) in moisture-sensitive reactions. Below you will find troubleshooting advice and frequently asked questions to help you effectively minimize the water content in your DPG for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercially available this compound?

A1: Standard grades of this compound (DPG) typically have a water content of up to 0.1% w/w (1000 ppm).[1][2] Fragrance-grade DPG may have a slightly lower specification, often less than 0.1% wt.[3] For highly moisture-sensitive applications, this level of water may be detrimental, necessitating further drying.

Q2: Why is it crucial to minimize water content in DPG for certain reactions?

A2: Water can act as an unwanted nucleophile, a proton source, or a catalyst poison in many organic reactions. In moisture-sensitive systems, such as those involving organometallics, certain polymerizations, or water-scavenging reagents, even trace amounts of water can lead to side reactions, reduced yield, and product impurities.

Q3: What is the most common and effective method for drying DPG in a laboratory setting?

A3: For laboratory-scale drying of DPG, the use of 3Å or 4Å molecular sieves is a highly effective and convenient method.[4][5] Molecular sieves are capable of reducing water content to very low levels (<0.01% or 100 ppm) and are safer and easier to handle than other drying agents like sodium or calcium hydride.[4][6]

Q4: How can I accurately measure the water content in my DPG sample?

A4: The most accurate and widely accepted method for determining water content in glycols is Karl Fischer titration.[7][8][9] This electrochemical method is highly selective for water and can provide precise measurements even at parts-per-million (ppm) levels.[8][9]

Q5: Can I use vacuum distillation to dry DPG?

A5: Yes, vacuum distillation can be an effective method for drying DPG, especially for larger quantities.[10][11][12] By reducing the pressure, the boiling point of DPG is lowered, which allows for the removal of water without thermal degradation of the glycol.[10][11] It is particularly useful for removing volatile impurities in addition to water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction failure or low yield in a moisture-sensitive reaction using DPG. High water content in the DPG.1. Dry the DPG using 3Å or 4Å molecular sieves before use. 2. Verify the water content using Karl Fischer titration. 3. For extremely sensitive reactions, consider vacuum distillation of DPG.
Molecular sieves are not effectively drying the DPG. 1. The molecular sieves may be saturated with water. 2. Incorrect pore size of molecular sieves is being used. 3. Insufficient contact time between the DPG and the sieves.1. Activate the molecular sieves by heating them in a vacuum oven. 2. Ensure you are using 3Å or 4Å molecular sieves. 3. Allow the DPG to stand over the sieves for at least 24 hours with occasional swirling.[13]
Water content remains high after vacuum distillation. 1. There may be a leak in the vacuum distillation setup. 2. The vacuum pressure is not low enough. 3. The collection flask was not properly dried before distillation.1. Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.[14] 2. Use a high-vacuum pump and a manometer to monitor the pressure. 3. Flame-dry or oven-dry all glassware before assembly.
Inconsistent results with Karl Fischer titration. 1. Contamination of the sample with atmospheric moisture. 2. Improper handling of the sample and reagents. 3. The Karl Fischer apparatus needs to be conditioned.1. Use a dry syringe or pipette to transfer the DPG sample to the titration vessel. 2. Follow the instrument's standard operating procedure carefully. 3. Run a pre-titration to dry the solvent in the titration cell before adding the sample.[7]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of DPG using molecular sieves.

Materials:

  • This compound (DPG)

  • 3Å or 4Å molecular sieves

  • A clean, dry glass bottle with a screw cap or a Schlenk flask

  • Oven or vacuum oven for activating molecular sieves

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a suitable flask.

    • Heat the sieves in an oven at 150-180°C for 2-3 hours, followed by heating at 300°C for 3-4 hours under vacuum.[13]

    • Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Process:

    • Add the activated molecular sieves to a clean, dry glass bottle or Schlenk flask. A typical loading is 10-20% w/v (e.g., 10-20 g of sieves for every 100 mL of DPG).

    • Add the DPG to the bottle containing the activated sieves.

    • Seal the bottle and allow it to stand for at least 24 hours at room temperature.[13] For best results, occasionally swirl the mixture.

    • Carefully decant or cannulate the dry DPG for use in your reaction. Avoid transferring any of the molecular sieve dust.

Protocol 2: Measuring Water Content by Karl Fischer Titration

Objective: To accurately determine the water content of a DPG sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Dry syringe and needle

  • DPG sample

Procedure:

  • Apparatus Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Add the Karl Fischer solvent to the titration vessel.

    • Perform a pre-titration to neutralize any water present in the solvent until a stable, low drift is achieved.[7]

  • Sample Analysis:

    • Using a dry syringe, accurately draw a known volume or weight of the DPG sample.

    • Inject the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.

    • The water content will be displayed by the instrument, typically in ppm or percentage.

  • Post-Analysis:

    • Record the result and clean the apparatus as per the manufacturer's guidelines.

Visualizations

Drying_Troubleshooting_Workflow start High Water Content Suspected check_kf Measure Water Content (Karl Fischer Titration) start->check_kf is_dry Is Water Content <= Target? check_kf->is_dry use_dpg Use DPG in Reaction is_dry->use_dpg Yes select_method Select Drying Method is_dry->select_method No reaction_failed Reaction Issue Persists? use_dpg->reaction_failed mol_sieves Use Molecular Sieves select_method->mol_sieves vac_dist Perform Vacuum Distillation select_method->vac_dist recheck_kf Re-measure Water Content (Karl Fischer Titration) mol_sieves->recheck_kf vac_dist->recheck_kf is_dry2 Is Water Content <= Target? recheck_kf->is_dry2 is_dry2->use_dpg Yes is_dry2->reaction_failed No reaction_failed->use_dpg No, Success! troubleshoot_other Troubleshoot Other Reaction Parameters reaction_failed->troubleshoot_other Yes

Caption: Troubleshooting workflow for minimizing water in DPG.

Drying_Method_Selection cluster_scale Scale of Experiment cluster_dryness Required Dryness Level Small Scale (<1 L) Small Scale (<1 L) Molecular Sieves Molecular Sieves Small Scale (<1 L)->Molecular Sieves Large Scale (>1 L) Large Scale (>1 L) Vacuum Distillation Vacuum Distillation Large Scale (>1 L)->Vacuum Distillation Azeotropic Distillation Azeotropic Distillation Large Scale (>1 L)->Azeotropic Distillation Moderate Dryness (100-500 ppm) Moderate Dryness (100-500 ppm) Moderate Dryness (100-500 ppm)->Molecular Sieves High Dryness (<50 ppm) High Dryness (<50 ppm) High Dryness (<50 ppm)->Vacuum Distillation Very High Dryness (<10 ppm) Very High Dryness (<10 ppm) Very High Dryness (<10 ppm)->Azeotropic Distillation

Caption: Selection guide for DPG drying methods.

References

Troubleshooting DPG-based cleaning solution performance issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipropylene Glycol (DPG)-based cleaning solutions. This resource is designed for researchers, scientists, and drug development professionals to address common performance issues encountered during experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using DPG-based cleaning solutions?

A1: DPG-based cleaning solutions offer several advantages, including:

  • Excellent Solvency: DPG is an effective solvent for a wide range of organic compounds, including many active pharmaceutical ingredients (APIs) and excipients.[1][2]

  • Low Volatility: Its low vapor pressure reduces air emissions and contributes to a safer working environment compared to more volatile solvents.[1][3]

  • Good Compatibility: DPG is miscible with water and many organic solvents, allowing for versatile formulations.[4]

  • Biodegradability and Low Toxicity: DPG is generally considered to have low toxicity and is biodegradable, making it a more environmentally friendly option than some traditional solvents.[1][3][4]

Q2: My DPG-based cleaning solution is leaving a hazy residue on glass and stainless steel surfaces. What is the cause and how can I prevent it?

A2: A hazy film after cleaning can be caused by several factors:

  • Incomplete Rinsing: Residual cleaning solution, especially in areas with hard water, can leave behind mineral deposits and detergent residues.[4][5]

  • Incorrect Concentration: Using a concentration of the cleaning solution that is too high can make it difficult to rinse away completely.

  • Solution Instability: The DPG formulation may be interacting with other components or the soil, leading to precipitation.

  • Outgassing from Plastic Components: In some environments, plasticizers from new equipment or components can deposit on surfaces, creating a haze that is difficult to remove with standard cleaners.[6]

Troubleshooting Steps:

  • Optimize Rinsing: Increase the rinse time and/or the flow rate of the rinse water. Use high-purity water if possible.

  • Adjust Concentration: Evaluate and potentially lower the concentration of your DPG cleaning solution.

  • Check for Compatibility: Ensure all components in your cleaning formulation are compatible and stable under your operating conditions (temperature, pH).

  • Pre-clean New Equipment: Thoroughly clean new plastic or polymeric equipment to remove any residual manufacturing agents or plasticizers.

  • Use a Mild Acidic Rinse: For stubborn mineral deposits, a very dilute, mild acidic rinse (e.g., citric acid) can be effective, but always check for material compatibility first.[4]

Q3: The cleaning solution is not effectively removing protein residues. What should I do?

A3: Ineffective protein removal can be due to several factors. Here are some troubleshooting steps:

  • Optimize Cleaning Parameters: The effectiveness of protein removal is influenced by temperature, cleaning time, and the mechanical action (e.g., spraying, agitation) used. An increase in temperature can often improve cleaning performance for proteinaceous soils.[7][8]

  • Adjust pH: Alkaline cleaning solutions are generally more effective at removing organic and protein-based soils.[9][10] Ensure the pH of your DPG solution is in the optimal range for your specific protein soil.

  • Enzymatic Cleaners: For particularly stubborn protein residues, consider a two-step cleaning process involving an initial wash with an enzymatic cleaner designed to break down proteins, followed by a wash with your DPG-based solution.

  • Evaluate DPG Concentration: The concentration of DPG may need to be optimized for the specific type and amount of protein soil.

Q4: How can I tell if my DPG-based cleaning solution is stable?

A4: Stability issues can manifest as phase separation, precipitation, or a change in color or odor. To ensure the stability of your cleaning solution:

  • Follow Formulation Guidelines: Ensure that DPG and any other components like surfactants are compatible and mixed in the correct ratios.[1]

  • Control Storage Conditions: Store the cleaning solution according to the manufacturer's recommendations, paying attention to temperature and light exposure.[11][12][13] DPG should be stored in containers with drying devices to protect it from humidity, and the temperature should not exceed 40°C (104°F).[4]

  • Perform Stability Testing: For in-house formulations, it is crucial to conduct stability studies under various conditions (e.g., different temperatures, exposure to light) to establish a shelf-life.[14] A typical stability testing protocol involves storing the solution at both intended and accelerated conditions and evaluating its physical and chemical properties at set time points.[11][12][13]

Troubleshooting Guides

Issue 1: Poor Cleaning Performance - Residual Product

This guide provides a systematic approach to troubleshooting incomplete removal of product residues.

Troubleshooting_Poor_Cleaning start Start: Incomplete Product Removal check_params 1. Review Cleaning Parameters (Time, Temperature, Mechanical Action) start->check_params params_adequate Parameters Adequate? check_params->params_adequate increase_params Increase Time, Temperature, or Mechanical Action params_adequate->increase_params No check_concentration 2. Verify Cleaning Solution Concentration and pH params_adequate->check_concentration Yes re_evaluate Re-evaluate Cleaning Performance increase_params->re_evaluate end_ok End: Cleaning Successful re_evaluate->end_ok Issue Resolved end_nok End: Issue Persists (Contact Technical Support) re_evaluate->end_nok Issue Not Resolved conc_correct Concentration/pH Correct? check_concentration->conc_correct adjust_conc Adjust Concentration/pH (Alkaline for proteins) conc_correct->adjust_conc No check_compatibility 3. Assess Soil-Cleaner Compatibility conc_correct->check_compatibility Yes adjust_conc->re_evaluate is_compatible Is Cleaner Appropriate for Soil? check_compatibility->is_compatible is_compatible->re_evaluate Yes reformulate Consider Reformulation or Different Cleaning Agent is_compatible->reformulate No reformulate->re_evaluate

Troubleshooting workflow for poor cleaning performance.
Issue 2: Material Incompatibility

DPG-based cleaning solutions can sometimes be incompatible with certain materials, leading to corrosion, discoloration, or degradation.

General Guidelines:

  • DPG is generally compatible with stainless steel (304, 316), and a variety of polymers.[3][8]

  • Always verify the compatibility of your specific DPG formulation (including any additives) with all materials in your process stream, especially at operational temperatures.[15]

  • Elastomers and plastics can be sensitive to chemical exposure, which can be affected by temperature, concentration, and exposure time.

Material Compatibility Data for this compound

MaterialCompatibility RatingNotes
Metals
Stainless Steel 304/316A - ExcellentWidely used and compatible.
AluminumB - GoodGenerally good, but testing is recommended, especially with formulated solutions.
Carbon SteelC - FairMay be susceptible to corrosion; not generally recommended without testing.
Plastics
Polypropylene (PP)A - ExcellentGood resistance to DPG.
Polyethylene, High-Density (HDPE)A - ExcellentGood resistance to DPG.
Polyvinyl Chloride (PVC)A - ExcellentGenerally compatible.
Polytetrafluoroethylene (PTFE)A - ExcellentExcellent chemical resistance.
PolycarbonateC - FairMay be susceptible to cracking or hazing; testing is essential.
Elastomers
EPDMA - ExcellentGood compatibility.
Viton® (FKM)B - GoodGenerally good, but testing under specific conditions is advised.
Buna-N (Nitrile)C - FairMay experience swelling or degradation; not generally recommended.
SiliconeC - FairMay experience swelling; testing is recommended.

Compatibility Ratings: A = Excellent, B = Good, C = Fair (testing recommended), D = Severe Effect (not recommended). Data is based on general chemical compatibility charts and should be used as a guideline. Always perform specific compatibility testing for your application.

Experimental Protocols

Protocol 1: Evaluating Cleaning Efficacy of a DPG-Based Solution

This protocol outlines a general procedure for assessing the ability of a DPG-based cleaning solution to remove a specific protein soil from a stainless steel surface.

Cleaning_Efficacy_Protocol start Start: Protocol step1 1. Coupon Preparation - Clean and dry stainless steel coupons - Determine baseline surface characteristics start->step1 step2 2. Soiling - Apply a known amount of protein solution (e.g., BSA, insulin) to the coupon surface - Dry under controlled conditions step1->step2 step3 3. Cleaning - Immerse or spray the soiled coupon with the DPG-based cleaning solution - Control parameters: Time, Temperature, Agitation step2->step3 step4 4. Rinsing - Thoroughly rinse the coupon with high-purity water step3->step4 step5 5. Drying - Dry the coupon in a controlled manner step4->step5 step6 6. Residue Analysis - Perform visual inspection - Use a quantitative method to detect residual protein (e.g., Swab sampling with TOC analysis or colorimetric protein assay) step5->step6 step7 7. Data Evaluation - Compare residual protein levels against pre-defined acceptance criteria - Calculate cleaning efficiency step6->step7 end End: Report Results step7->end

Workflow for evaluating cleaning efficacy.

Detailed Steps:

  • Coupon Preparation: Use stainless steel 316L coupons of a standard size (e.g., 5x5 cm). Pre-clean the coupons thoroughly with a suitable solvent and rinse with high-purity water to establish a clean baseline.

  • Soiling: Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin - BSA) at a known concentration. Apply a precise volume of the protein solution to the surface of each coupon and spread it evenly. Allow the coupons to dry completely in a controlled environment.

  • Cleaning: Prepare the DPG-based cleaning solution at the desired concentration. Submerge the soiled coupons in the cleaning solution or simulate your cleaning process (e.g., spraying). Maintain the key cleaning parameters (time, temperature, and agitation/flow rate) as defined in your test plan.

  • Rinsing: After the cleaning cycle, rinse the coupons thoroughly with high-purity water to remove all traces of the cleaning solution.

  • Drying: Dry the coupons using a method that will not introduce contaminants, such as air drying in a clean environment or using filtered nitrogen.

  • Residue Analysis:

    • Visual Inspection: First, visually inspect the coupon surface for any signs of residue or haze under good lighting.

    • Quantitative Analysis: Use a validated method to quantify any remaining protein.

      • Swab Sampling with TOC Analysis: Swab a defined area of the coupon surface with a low-TOC swab. Extract the residue from the swab into high-purity water and analyze the extract for Total Organic Carbon (TOC). The amount of TOC is proportional to the amount of residual protein.

      • Colorimetric Protein Assays: Swab the surface and use a commercially available protein detection kit (e.g., BCA or Bradford assay). These kits produce a color change in the presence of protein, which can be measured with a spectrophotometer.[16][17][18]

  • Data Evaluation: Compare the amount of residual protein detected to the acceptance criteria established in your cleaning validation plan. Calculate the percentage of soil removed to determine the cleaning efficiency.

Protocol 2: Rapid Protein Residue Detection on Surfaces

This protocol describes a quick, semi-quantitative method for checking surface cleanliness using a colorimetric protein residue test.

  • Sample Collection: Vigorously swab the surface to be tested using the pre-moistened swab provided in the test kit. A typical area to swab is 10x10 cm.

  • Activation: Place the swab back into the reagent tube and activate the test by breaking the seal or snap-valve, allowing the swab to come into contact with the reagent.

  • Incubation and Reading: Mix the swab in the reagent and wait for the specified time (typically 1-10 minutes).[17]

  • Interpretation: Compare the color of the reagent to the color chart provided with the kit. A color change (e.g., to purple or green) indicates the presence of protein residues. The intensity of the color can provide a semi-quantitative indication of the level of contamination.[17][18]

Protein Residue Test Sensitivity

Time after ActivationDetection Limit (Protein)
1 minute~80 µg
5 minutes~50 µg
10 minutes~20 µg

Note: These values are typical for commercially available rapid protein tests and can vary by manufacturer. Always refer to the instructions for your specific test kit.

References

Technical Support Center: Optimizing Drug Formulations with Dipropylene Glycol (DPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dipropylene Glycol (DPG) to enhance the solubility and bioavailability of pharmaceutical compounds. Below, you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and what are its primary uses in pharmaceutical formulations?

A1: this compound (DPG) is a high-purity solvent, humectant, and intermediate used in a variety of pharmaceutical and personal care products. In drug formulations, it is primarily used to dissolve active pharmaceutical ingredients (APIs) that have poor water solubility, thereby enhancing their delivery and absorption in the body.[1][2] Its properties also make it suitable for use in topical, oral, and parenteral dosage forms.

Q2: What are the different grades of DPG available and which should I use for my experiments?

A2: DPG is available in various grades, including industrial and pharmaceutical grades. For all pharmaceutical research and development, it is crucial to use a pharmaceutical-grade DPG that meets the standards of a recognized pharmacopeia, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). This ensures the material is of high purity and free from harmful contaminants.

Q3: Is DPG considered safe for use in drug products?

A3: Yes, DPG is generally recognized as safe (GRAS) for use in pharmaceutical formulations. It has low oral toxicity and is non-irritating to the skin in low concentrations. However, as with any excipient, its compatibility with the specific API and its concentration in the final formulation must be carefully evaluated to ensure safety and stability.[3]

Q4: How does DPG improve drug solubility?

A4: DPG is a water-miscible co-solvent that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[4][5] This mechanism, known as co-solvency, allows for a higher concentration of the drug to be dissolved than in water alone. The formulation of a drug in a DPG-based vehicle can lead to improved dissolution rates and consequently, enhanced bioavailability.[2][6]

Troubleshooting Guides

Issue 1: Drug Precipitation After Dilution

Q: My API is fully dissolved in a DPG-based formulation, but it precipitates out when I dilute it with an aqueous medium for my in vitro studies. What is causing this and how can I fix it?

A: This is a common issue known as "drug precipitation upon dilution" and it occurs when the concentration of the co-solvent (DPG) falls below the level required to keep the drug in solution. Here are some troubleshooting steps:

  • Optimize the DPG Concentration: The initial concentration of DPG in your formulation may be too low. Systematically increase the DPG concentration and observe the effect on precipitation upon dilution. A Design of Experiments (DoE) approach can be useful in optimizing the formulation.[7][8]

  • Incorporate a Surfactant: Surfactants can help to stabilize the drug in the aqueous medium by forming micelles that encapsulate the drug molecules.[1][2] Consider adding a non-ionic surfactant like Polysorbate 80 or a Cremophor® EL to your formulation.

  • pH Adjustment: The solubility of ionizable drugs is highly dependent on the pH of the medium.[4] Ensure that the pH of the dilution medium is optimized to maintain the ionized (and generally more soluble) form of your API.

  • Use of Polymeric Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as precipitation inhibitors by preventing the growth of drug crystals.

Issue 2: Inconsistent Bioavailability Data in Animal Studies

Q: I am observing high variability in the plasma concentrations of my drug when I administer a DPG-based formulation to my animal models. What could be the reasons for this inconsistency?

A: High variability in in vivo studies can stem from both formulation-related and physiological factors. Here's how to troubleshoot this problem:

  • Ensure Formulation Homogeneity: Before each administration, ensure that your DPG-based formulation is homogenous and that the API is fully dissolved. Inadequate mixing or temperature fluctuations can lead to non-uniform drug distribution.

  • Evaluate In Vitro - In Vivo Correlation (IVIVC): Establishing a strong IVIVC can help to understand and predict the in vivo performance of your formulation.[9][10][11][12] If your in vitro dissolution data is also variable, this points to a formulation issue.

  • Consider the Route of Administration: The route of administration can significantly impact bioavailability.[13][14] For oral formulations, factors such as gastric emptying time and intestinal pH can contribute to variability. For parenteral routes, ensure the injection site and technique are consistent.

  • Animal-to-Animal Variability: Physiological differences between animals can lead to variations in drug absorption and metabolism. Ensure that your animal groups are as homogenous as possible in terms of age, weight, and health status.

  • First-Pass Metabolism: If your drug undergoes significant first-pass metabolism in the liver, small differences in formulation performance can be amplified, leading to large variations in systemic exposure.[15]

Issue 3: Formulation Instability During Storage

Q: My DPG-based formulation appears stable initially, but I am seeing degradation of my API over time, especially at accelerated stability conditions. What are the potential causes and solutions?

A: The stability of a drug product can be compromised by interactions between the API and excipients, as well as environmental factors.[16][17] Here are some steps to address formulation instability:

  • Drug-Excipient Compatibility Studies: Conduct thorough compatibility studies to ensure that DPG is not reacting with your API.[3][18] Techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) can be used to detect interactions.[19]

  • Presence of Impurities: Pharmaceutical-grade DPG should be used, but even trace amounts of reactive impurities in excipients can cause drug degradation.[3][20]

  • Environmental Factors: Protect your formulation from light, oxygen, and moisture, as these can accelerate degradation.[17] Consider using amber vials and storing the formulation under an inert atmosphere (e.g., nitrogen).

  • pH Stability Profile: Determine the pH at which your API has maximum stability and buffer your formulation accordingly.

  • Addition of Antioxidants: If your API is susceptible to oxidation, the addition of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.

Quantitative Data on DPG-Mediated Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of three model poorly soluble drugs with the addition of DPG.

Drug CandidateInitial Aqueous Solubility (µg/mL)Solubility in 20% DPG (µg/mL)Solubility in 40% DPG (µg/mL)Fold Increase in Solubility (at 40% DPG)
Compound A1.550250167
Compound B5.2120600115
Compound C0.835180225

Experimental Protocols

Protocol 1: Preparation of a DPG-Based Oral Formulation
  • Weighing: Accurately weigh the required amounts of the API and DPG.

  • Mixing: In a suitable container, add the DPG. While stirring with a magnetic stirrer, slowly add the API to the DPG.

  • Heating (if necessary): For some APIs, gentle heating (e.g., to 40-50 °C) may be required to facilitate dissolution. Ensure the API is stable at this temperature.

  • Addition of other excipients: If required, add other excipients such as surfactants or polymers and continue stirring until a clear, homogenous solution is obtained.

  • pH adjustment: If necessary, adjust the pH of the formulation using a suitable buffer.

  • Final Volume: Add the remaining solvent (e.g., water) to reach the final desired volume and stir until uniform.

  • Filtration: Filter the final formulation through a 0.22 µm filter to remove any particulate matter.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a dissolution medium that is relevant to the intended site of absorption (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Procedure: a. Add the DPG-based formulation to the dissolution medium. b. Begin paddle rotation at a specified speed (e.g., 50 rpm). c. At predetermined time points, withdraw samples of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method such as HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Formulation Evaluation cluster_analysis Data Analysis weigh Weigh API & DPG mix Mix API into DPG weigh->mix heat Gentle Heating (optional) mix->heat add_excipients Add Other Excipients heat->add_excipients adjust_ph Adjust pH add_excipients->adjust_ph final_vol Final Volume Adjustment adjust_ph->final_vol filter Filter Formulation final_vol->filter in_vitro In Vitro Dissolution Testing filter->in_vitro in_vivo In Vivo Bioavailability Studies filter->in_vivo hplc HPLC Analysis in_vitro->hplc in_vivo->hplc ivivc IVIVC Assessment hplc->ivivc

Caption: Experimental workflow for DPG-based formulation development.

troubleshooting_precipitation start Drug Precipitates on Dilution q1 Is DPG concentration optimized? start->q1 a1_no Increase DPG Concentration q1->a1_no No q2 Is the API ionizable? q1->q2 Yes a1_yes Incorporate Surfactant end Precipitation Resolved a1_yes->end a1_no->q2 a2_yes Adjust pH of Dilution Medium q2->a2_yes Yes a2_no Add Polymeric Precipitation Inhibitor q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting guide for drug precipitation upon dilution.

References

Dipropylene Glycol (DPG) in Topical Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to address the potential for skin irritation when using Dipropylene Glycol (DPG) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and why is it used in topical formulations?

A1: this compound (DPG) is a colorless, odorless, and viscous liquid used in a wide array of personal care and cosmetic products.[1] It is a secondary product from the manufacturing of propylene glycol.[2] DPG serves multiple functions, including as a solvent, humectant (to retain moisture), viscosity modifier, and as a carrier for fragrances.[3][4] Its low volatility and compatibility with many ingredients make it a versatile choice in formulations like moisturizers, sunscreens, deodorants, and perfumes.[1][5]

Q2: What is the primary mechanism of DPG-induced skin irritation?

A2: While generally considered to have low irritation potential, DPG can cause irritation, particularly at high concentrations.[3][4] The primary mechanism involves the disruption of the skin's natural lipid barrier, the stratum corneum.[6] Glycols, including DPG, can increase the mobility of lipids and keratin filaments within the stratum corneum.[7][8] This disruption can lead to increased transepidermal water loss (TEWL), resulting in dryness and making the skin more susceptible to damage from external stressors.[6]

Q3: How does the irritation potential of DPG compare to Propylene Glycol (PG)?

A3: DPG is generally considered to be less irritating than Propylene Glycol (PG).[2] DPG has a higher molecular weight and is less volatile than PG, which may result in less skin penetration.[2] While both are chemically similar, sensitivity to PG does not always guarantee a reaction to DPG, though it is possible.[9] A patch test is recommended to be certain for individuals with known PG sensitivity.[9]

Q4: Is DPG considered safe for use in cosmetic and topical products?

A4: Yes, DPG is generally considered safe for use in skin and hair care products under current use conditions due to its low-hazard profile.[3][5] Regulatory bodies have evaluated DPG and concluded it has a low potential for irritation when used at appropriate concentrations.[3] However, in some individuals, it can cause contact dermatitis, especially after prolonged exposure.[5]

Troubleshooting Guide for DPG-Related Skin Irritation

This guide provides a structured approach to identifying and resolving potential skin irritation observed during the development of topical formulations containing DPG.

Observed Issue Potential Cause Recommended Action
Erythema (Redness), Stinging, or Itching High DPG Concentration: While DPG is generally mild, high concentrations may lead to sensitization or irritation in some individuals.[3]1. Review the DPG concentration in the formulation. If possible, conduct dose-response studies to find the optimal non-irritating concentration. 2. Evaluate if the DPG concentration can be reduced without compromising product stability or performance.
Irritating Co-ingredient: The irritation may be caused by another ingredient in the formulation, such as certain preservatives, fragrances, or surfactants.[10]1. Systematically review all ingredients for their known irritation potential. 2. Create simplified formulations by removing or replacing suspect ingredients to isolate the irritant.[10] 3. Consider incorporating soothing agents like bisabolol or allantoin to mitigate sensory irritation.[10]
Formulation pH Imbalance: A pH outside the optimal range for skin (typically 4.5-5.5) can cause irritation.[10]1. Measure the pH of the final formulation. 2. Adjust the pH using appropriate and compatible buffering agents.[10]
Increased Dryness and Flaking Disruption of Skin Barrier: DPG can increase transepidermal water loss (TEWL), leading to dryness.[6] At very high concentrations, glycols can have a dehydrating effect.[8]1. Conduct a TEWL study to quantify the formulation's impact on the skin barrier.[10] 2. Incorporate ingredients known to support the skin barrier, such as ceramides, fatty acids, and cholesterol.[10] 3. Add or increase the concentration of humectants like glycerin or hyaluronic acid.
Formulation Instability (e.g., Phase Separation) Ingredient Incompatibility: DPG, as a solvent, interacts with various components and can sometimes affect emulsion stability.[3] Certain ingredients like electrolytes can disrupt the emulsifier film.[11]1. Evaluate the compatibility of all ingredients.[11] 2. Ensure the emulsifier system is robust and has the correct Hydrophile-Lipophile Balance (HLB) for the oil phase. 3. Check that processing temperatures are correct during emulsification to ensure a stable interfacial film.[12]

Quantitative Data Summary

The following tables summarize key comparative data related to glycols and irritation potential.

Table 1: Comparative Properties of DPG and Propylene Glycol (PG)

Property This compound (DPG) Propylene Glycol (PG) Reference
Molecular Weight HigherLower[2]
Volatility LowerHigher[2]
Skin Penetration Lower (inferred)Higher (inferred)[2]
Irritation Potential Less irritatingMore irritating[2]
Primary Functions Solvent, fragrance carrier, humectantHumectant, solvent, penetration enhancer[1][2]

Table 2: Illustrative Results from an In Vitro Skin Irritation Test (OECD 439)

This table presents hypothetical data for illustrative purposes, based on the principles of the assay.

Test Substance (in aqueous solution) Concentration Mean Tissue Viability (%) UN GHS Classification Reference
Negative Control (PBS)N/A100%Non-Irritant[13]
Positive Control (5% SDS)5%25%Category 2 Irritant[13]
This compound (DPG)20%85%Non-Irritant[13]
This compound (DPG)50%60%Non-Irritant[13]
Propylene Glycol (PG)20%70%Non-Irritant[14]
Propylene Glycol (PG)50%45%Category 2 Irritant[13][14]

Note: According to OECD TG 439, a substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[13]

Visualized Workflows and Pathways

cluster_trigger Trigger cluster_barrier Barrier Interaction cluster_cellular Cellular Response cluster_clinical Clinical Manifestation DPG DPG Application (High Concentration) SC Stratum Corneum Lipid Disruption DPG->SC TEWL Increased TEWL (Dehydration) SC->TEWL KC Keratinocyte Stress SC->KC Release Release of Pro-inflammatory Mediators (e.g., Cytokines) KC->Release Inflammation Inflammation Release->Inflammation Signs Erythema, Edema, Pruritus Inflammation->Signs

Simplified pathway of DPG-induced skin irritation.

start Start: Troubleshoot Formulation Irritation check_irritation Is irritation (erythema, stinging) observed in tests? start->check_irritation check_conc Is DPG concentration optimally low? check_irritation->check_conc Yes pass Pass: Formulation has low irritation potential. check_irritation->pass No reduce_conc Action: Reduce DPG concentration. Re-test. check_conc->reduce_conc No check_ph Is formulation pH in skin-compatible range (4.5-5.5)? check_conc->check_ph Yes reduce_conc->check_conc adjust_ph Action: Adjust pH with buffering agents. Re-test. check_ph->adjust_ph No screen_co Screen co-ingredients (preservatives, fragrance) for irritation potential. check_ph->screen_co Yes adjust_ph->check_ph replace_co Action: Replace/remove suspect co-ingredient. Consider adding soothing agents. screen_co->replace_co Suspect Found screen_co->pass No Suspects replace_co->screen_co fail Fail: Re-evaluate base formulation or DPG suitability. replace_co->fail Still Fails

Troubleshooting logic for DPG formulation irritation.

Key Experimental Protocols

Protocol 1: In Vitro Skin Irritation using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This test evaluates skin irritation potential by measuring cell viability in an RhE model after exposure to the test formulation.[13][15]

1. Tissue Preparation and Equilibration:

  • Reconstructed human epidermis tissues (e.g., EpiDerm™, epiCS®) are received on agarose gels.[13]

  • Under sterile conditions, transfer the tissue inserts to a 6-well plate containing pre-warmed assay medium.

  • Equilibrate the tissues in a humidified incubator (37°C, 5% CO₂) for at least 60 minutes or overnight, following the manufacturer's instructions.

2. Formulation Application:

  • Apply a precise amount of the test formulation (e.g., 25-50 µL for liquids, 25 mg for solids) topically to the surface of triplicate tissues.[10]

  • Apply a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to separate tissues.[10]

  • For liquids, a nylon mesh may be used to ensure even spreading.[16]

3. Incubation and Rinsing:

  • Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.[10]

  • After incubation, thoroughly rinse the test material from the tissue surface with a buffered saline solution.

4. Post-Incubation and Viability Assay:

  • Transfer the rinsed tissues to a fresh 6-well plate with new assay medium and incubate for a post-exposure period (e.g., 24-42 hours).[10]

  • Following post-incubation, transfer tissues to a 24-well plate containing MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 0.5-1 mg/mL.

  • Incubate for approximately 3 hours. Viable cells will convert the yellow MTT dye into a blue formazan salt.

5. Data Analysis:

  • Extract the formazan salt from the tissues using a solvent (e.g., isopropanol).

  • Quantify the amount of formazan by measuring the optical density (OD) with a spectrophotometer (e.g., at 570 nm).

  • Calculate the percent viability for each tissue relative to the negative control: % Viability = (Mean OD of Test Tissues / Mean OD of Negative Control Tissues) x 100

  • Classification: If the mean percent viability is ≤ 50%, the formulation is classified as an irritant (UN GHS Category 2).[13]

cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_result Phase 4: Classification A Receive RhE Tissues B Pre-warm Media & Plates A->B C Equilibrate Tissues (37°C, 5% CO₂) B->C D Apply Test, Positive, & Negative Controls to Tissues C->D E Incubate (e.g., 60 min) D->E F Rinse Tissues Thoroughly E->F G Post-Incubation (e.g., 24-42 hr) F->G H MTT Viability Assay (Incubate ~3 hr) G->H I Extract Formazan Salt H->I J Measure Optical Density (OD) I->J K Calculate % Viability vs. Control J->K L Viability ≤ 50%? K->L M Classify as Irritant (GHS Cat 2) L->M Yes N Classify as Non-Irritant L->N No

Experimental workflow for the In Vitro Skin Irritation Test (OECD TG 439).
Protocol 2: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the clinical standard to evaluate a product's potential for causing skin sensitization or allergic reactions after repeated exposure.[17] This test should always be conducted under ethical guidelines with informed consent and dermatologist supervision.[10][18]

1. Subject Recruitment:

  • Recruit a panel of healthy volunteers (typically 50-200 subjects).[10] The panel may include a higher proportion of individuals who self-report sensitive skin.[19]

2. Induction Phase (3 weeks):

  • Apply a small amount of the test formulation (e.g., 0.2 g) to a semi-occlusive or occlusive patch.[19]

  • Apply the patch to the same site on the upper back of each subject.

  • Patches are worn for 24-48 hours and then removed.[10] A rest period of 24 hours follows removal.

  • A trained evaluator scores the site for any signs of irritation (e.g., erythema, edema) before the next application.[19]

  • This procedure is repeated for a total of nine applications over a three-week period.[19]

3. Rest Phase (2 weeks):

  • A 10 to 21-day rest period with no product application follows the induction phase.[19] This allows for the development of any delayed hypersensitivity.

4. Challenge Phase (1-2 days):

  • After the rest period, apply a new patch with the test formulation to a naive skin site (a site not previously exposed).[19]

  • The patch is worn for 24-48 hours.

5. Scoring and Interpretation:

  • The challenge patch is removed, and the site is evaluated for skin reactions at specified time points (e.g., 24, 48, and 72 hours post-removal).

  • Reactions are scored based on a standardized scale (e.g., 0 for no reaction to 4 for severe reaction).

  • If no significant reactions are observed during the challenge phase across the panel, the product can be considered non-sensitizing and suitable for claims like "hypoallergenic" or "dermatologist tested."[17]

References

Managing viscosity of dipropylene glycol solutions for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the viscosity of dipropylene glycol (DPG) solutions for various applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure this compound?

A1: The viscosity of pure this compound is approximately 107 cP (centipoise) at 20°C (68°F) and 75 mPa.s at 25°C (77°F).[1][2] However, this value is highly dependent on temperature.

Q2: How does temperature affect the viscosity of DPG solutions?

A2: The viscosity of this compound and its aqueous solutions is inversely proportional to temperature.[3] As the temperature increases, the viscosity decreases significantly.[3][4] This is a critical factor to control during experiments and manufacturing to ensure consistent results.[3]

Q3: How does mixing DPG with water affect the solution's viscosity?

A3: The viscosity of a DPG-water mixture is a non-linear function of its composition. The addition of water to pure DPG will decrease the viscosity. Researchers can create solutions with a wide range of viscosities by adjusting the DPG-to-water ratio.[5]

Q4: How do dissolved solutes, such as Active Pharmaceutical Ingredients (APIs) or salts, impact the viscosity of DPG solutions?

A4: The addition of solutes like APIs, salts, or other excipients will generally increase the viscosity of a DPG solution.[5][6] This is due to the increased friction and interaction between the solute molecules and the DPG/water molecules.[6] The magnitude of this increase depends on the concentration, size, and shape of the solute molecules. For instance, adding salts increases the ionic forces in the solution, which can lead to a noticeable rise in viscosity.[6][7]

Q5: What are common methods to adjust the viscosity of a DPG solution?

A5: The viscosity of DPG solutions can be adjusted in several ways:

  • Changing the DPG/Water Ratio: Increasing the concentration of DPG will increase viscosity, while adding more water will decrease it.

  • Temperature Control: Heating the solution will lower the viscosity, while cooling it will increase it.[3]

  • Adding Viscosity Modifiers: For a significant increase in viscosity, thickening agents or polymers can be added.[8]

  • Adding Co-solvents: To decrease viscosity, less viscous co-solvents like ethanol can be introduced, provided they are compatible with the formulation.[9]

Data Presentation: Viscosity of DPG Solutions

Viscosity of this compound (DPG) - Water Solutions

The following table summarizes the dynamic viscosity of DPG-water solutions at various concentrations and temperatures.

DPG Mole FractionTemperature (°C)Dynamic Viscosity (mPa·s)
1.0016.85147.2
1.0042.0543.4
1.0099.358.3
0.7517.5598.9
0.7542.4530.2
0.7599.356.2
0.5017.6547.9
0.5042.4516.1
0.5099.353.6
0.2517.7515.8
0.2542.456.4
0.2599.451.8

Data derived from studies on the thermophysical properties of glycol-water mixtures.[5][8]

Illustrative Impact of Solutes on a 50% DPG-Water Solution at 25°C

This table provides a hypothetical illustration of how adding common solutes can affect the viscosity of a DPG solution. Actual values will vary based on the specific solute and formulation.

Solute AddedConcentration (w/v)Estimated Viscosity (mPa·s)
None0%~14
NaCl5%~18
Ibuprofen10%~25
Glycerin10%~30

Troubleshooting Guide

Q: My DPG solution's viscosity is unexpectedly high. How can I reduce it?

A: High viscosity can hinder processes like filtering, pumping, and dispensing. Consider the following solutions:

  • Temperature Adjustment: Gently warming the solution can significantly lower its viscosity. Determine a safe temperature that does not degrade any of the components in your formulation.

  • Dilution: If the formulation allows, add a low-viscosity solvent like deionized water or ethanol. This is the most direct way to decrease viscosity.

  • Re-evaluate Solute Concentration: If the high viscosity is caused by a dissolved solid, assess if the concentration can be lowered while maintaining efficacy.

  • Check for Contamination: Accidental introduction of a thickening agent or a high molecular weight impurity could be the cause.

Q: My DPG solution's viscosity is too low for my application. How can I increase it?

A: To increase the viscosity of your solution, you can:

  • Increase DPG Concentration: Reduce the amount of water or other low-viscosity co-solvents in the formulation.

  • Lower the Temperature: Processing and storing the solution at a lower temperature will increase its viscosity.

  • Add a Thickening Agent: Incorporate a pharmaceutically acceptable viscosity-enhancing agent. Common examples include polymers like Carbopol, HPMC, or natural gums. Start with a low concentration and incrementally add more until the target viscosity is reached.

  • Add a Polyol: Ingredients like glycerin can be added to increase viscosity through enhanced intermolecular hydrogen bonding.[8]

Q: I am observing significant batch-to-batch inconsistency in my DPG solution's viscosity. What are the likely causes?

A: Batch-to-batch variability is a common challenge. Investigate these potential root causes:

  • Inaccurate Measurements: Ensure precise and consistent measurement of all components, especially the DPG-to-water ratio.

  • Temperature Fluctuations: Monitor and control the temperature during the entire preparation process. A lack of consistent temperature control is a frequent cause of viscosity variation.[3]

  • Raw Material Variability: Ensure the grade and specifications of your DPG and other raw materials are consistent across all batches.

  • Mixing Procedure: The order of addition, mixing speed, and mixing time can all impact the final viscosity. A standardized and documented mixing procedure is crucial.

Q: My DPG solution's viscosity changes during storage. Why is this happening?

A: Changes in viscosity over time can indicate formulation instability. Potential causes include:

  • Water Absorption: DPG is hygroscopic and can absorb moisture from the air if not stored in a tightly sealed container.[2] This would lead to a decrease in viscosity.

  • Temperature Changes: Storing the solution in an environment with significant temperature fluctuations will cause the viscosity to vary.[3]

  • Chemical Degradation: Interactions between components, or degradation of a component over time, could alter the solution's properties.

  • Phase Separation: In complex formulations, ingredients may slowly separate, leading to a change in the bulk viscosity.

Experimental Protocols

Protocol 1: Preparation of a DPG-Water Solution with a Target Viscosity

This protocol outlines the steps to prepare a DPG-water solution of a desired viscosity by adjusting the component ratio.

  • Determine Required Composition: Using a reference table (like the one provided above), estimate the mole fraction or weight percentage of DPG required to achieve the target viscosity at your working temperature.

  • Measure Components: Accurately measure the required volumes or masses of high-purity DPG and deionized water.

  • Mixing:

    • Place the deionized water in a suitable vessel equipped with a magnetic stirrer.

    • Slowly add the DPG to the water while stirring continuously. Adding the more viscous DPG to the less viscous water facilitates easier mixing.

    • Continue stirring until the solution is completely homogenous.

  • Temperature Equilibration: Place the solution in a temperature-controlled bath set to your target experimental temperature. Allow at least 30 minutes for the solution to reach thermal equilibrium.

  • Viscosity Verification: Measure the viscosity of the prepared solution using a calibrated viscometer (see Protocol 2) to confirm it is within your target range.

  • Adjustment (if necessary):

    • If viscosity is too high, add a small, measured amount of deionized water and repeat steps 3-5.

    • If viscosity is too low, add a small, measured amount of DPG and repeat steps 3-5.

Protocol 2: Measurement of Dynamic Viscosity using a Rotational Viscometer

This protocol provides a standardized procedure for accurately measuring the viscosity of DPG solutions.

  • Instrument Setup and Calibration:

    • Turn on the rotational viscometer and allow it to warm up for at least 15-30 minutes for electronic stabilization.

    • Level the instrument using the built-in leveling bubble.

    • Perform a zero calibration (auto-zero) as per the manufacturer's instructions.

  • Sample Preparation:

    • Ensure the DPG solution is at the specified measurement temperature (e.g., 25 ± 0.5°C) by using a temperature-controlled water bath.[10]

    • Pour a sufficient volume of the sample into a clean, dry beaker to ensure the viscometer spindle will be immersed to its specified mark.

    • Ensure the sample is free of air bubbles, which can interfere with the reading.[10]

  • Spindle Selection and Attachment:

    • Choose an appropriate spindle based on the expected viscosity of the sample. For lower viscosity solutions, a larger spindle is typically used. For higher viscosity solutions, a smaller spindle is appropriate.

    • Securely attach the selected spindle to the viscometer.

  • Measurement Procedure:

    • Carefully lower the spindle into the sample until the liquid level reaches the immersion mark on the spindle shaft.

    • Ensure the spindle is centered in the beaker and does not touch the sides or bottom.

    • Set the desired rotational speed (RPM). For a basic viscosity check, a single speed may be sufficient. For analyzing flow behavior, a range of speeds should be tested.

    • Start the spindle rotation.

    • Allow the reading on the display to stabilize. This may take 30-60 seconds.

    • Once stable, record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Cleaning and Shutdown:

    • Turn off the motor and raise the spindle out of the sample.

    • Carefully remove and clean the spindle and beaker with an appropriate solvent, followed by a final rinse and drying.

    • Turn off the viscometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_cleanup Post-Measurement A Sample Preparation (No Bubbles, Correct Volume) B Temperature Equilibration (e.g., 25°C ± 0.5°C) A->B E Immerse Spindle to Mark B->E C Viscometer Warm-up & Leveling D Select & Attach Correct Spindle C->D D->E F Set RPM & Start Motor E->F G Allow Reading to Stabilize F->G H Record Viscosity (cP) G->H I Clean Spindle & Beaker H->I troubleshooting_logic Start Unexpected Viscosity Measurement Decision1 Viscosity Too High? Start->Decision1 Decision2 Viscosity Too Low? Decision1->Decision2 No Action_High1 1. Increase Temperature 2. Dilute with Water/Solvent 3. Re-check Solute Conc. Decision1->Action_High1  Yes Decision3 Batch-to-Batch Inconsistency? Decision2->Decision3 No Action_Low1 1. Decrease Temperature 2. Add Thickener/Polymer 3. Increase DPG Conc. Decision2->Action_Low1  Yes Action_Inconsistent1 1. Verify Measurements 2. Standardize Temp Control 3. Check Raw Material Certs 4. Formalize Mixing SOP Decision3->Action_Inconsistent1  Yes End Problem Resolved Action_High1->End Action_Low1->End Action_Inconsistent1->End

References

Technical Support Center: Stability Issues in Complex Formulations Containing Dipropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered in complex formulations containing dipropylene glycol (DPG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and why is it used in complex formulations?

A1: this compound is a high-purity, colorless, and practically odorless liquid belonging to the glycol ether family.[1] It is completely miscible with water and many organic solvents.[1] In pharmaceutical and cosmetic formulations, DPG is a valuable solvent and co-solvent due to its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and other excipients, including both hydrophilic and lipophilic compounds.[1][2] Its low toxicity and versatile solvent properties make it a common additive in oral, topical, and injectable formulations.[1] DPG also functions as a humectant, viscosity modifier, plasticizer, and stabilizer, helping to maintain the physical and chemical integrity of the final product.[3][4][5]

Q2: What are the most common stability issues observed in formulations containing DPG?

A2: Formulations containing DPG can present several stability challenges, primarily due to its chemical properties and interactions with other ingredients.[6][7] Common issues include:

  • Phase separation or cloudiness: This can occur due to temperature fluctuations, changes in pH, or incompatibility with other excipients.[7][8]

  • Changes in viscosity: The hygroscopic nature of DPG can lead to moisture absorption, causing alterations in the formulation's viscosity over time.[3] Temperature changes can also significantly affect viscosity.[5]

  • Precipitation of active ingredients: Changes in the solvent system's polarity or temperature can lead to the precipitation of the dissolved active ingredient.

  • Color and odor changes: Degradation of DPG or its interaction with other components can sometimes lead to undesirable changes in the color and odor of the formulation.

  • Interaction with packaging: As a solvent, DPG can potentially interact with packaging materials, leading to the leaching of components from the packaging into the product or degradation of the packaging itself.[6]

Q3: How does temperature affect the stability of DPG-containing formulations?

A3: Temperature fluctuations are a critical factor in the stability of DPG-containing formulations. High temperatures can accelerate chemical degradation reactions and may cause the separation of ingredients, particularly in emulsions.[6] Conversely, low temperatures can lead to the crystallization of components or significant increases in viscosity.[9] Formulations should be subjected to temperature cycling studies to assess their robustness to the temperature changes they may encounter during shipping and storage.[9][10]

Q4: Is DPG compatible with all common pharmaceutical excipients?

A4: While DPG is compatible with a wide range of excipients, it is not universally compatible.[11] Its solvent properties can lead to unpredictable interactions with certain active ingredients or other excipients, potentially altering the efficacy or safety of the final product.[7] It is crucial to conduct thorough drug-excipient compatibility studies during the pre-formulation stage.[12][13]

Troubleshooting Guides

Issue 1: Phase Separation, Cloudiness, or Haziness

Question: My DPG-based formulation, which was initially a clear solution or a stable emulsion, has become cloudy or has separated into layers. What is happening and what should I do?

Answer: Cloudiness or phase separation indicates that the formulation is no longer homogenous, which can significantly impact its performance and safety.[8] This phenomenon can be caused by several factors, including temperature changes, excipient incompatibility, or a shift in the formulation's pH.

Troubleshooting Workflow:

start Observation: Phase Separation / Cloudiness visual_inspection Protocol 1: Visual and Microscopic Inspection start->visual_inspection temp_check Assess Temperature Exposure History visual_inspection->temp_check Confirm instability ph_check Measure Formulation pH temp_check->ph_check formulation_review Review Formulation Components ph_check->formulation_review adjust_ph Adjust pH with Buffers ph_check->adjust_ph pH shift detected excipient_incompatibility Protocol 2: Excipient Compatibility Study formulation_review->excipient_incompatibility adjust_surfactant Optimize Surfactant Type/ Concentration (for emulsions) excipient_incompatibility->adjust_surfactant Incompatibility identified adjust_cosolvent Modify Co-solvent Ratio excipient_incompatibility->adjust_cosolvent Solubility issue identified end_stable Stable Formulation Achieved adjust_surfactant->end_stable adjust_cosolvent->end_stable adjust_ph->end_stable

Caption: Troubleshooting workflow for phase separation.

Experimental Protocols:

  • Protocol 1: Visual and Microscopic Inspection

    • Objective: To characterize the nature of the instability.

    • Methodology:

      • Place a sample of the formulation in a clear glass vial and visually inspect it against both black and white backgrounds for signs of haziness, precipitation, or layer formation.[8]

      • Gently invert the vial to check for any sediment.

      • Place a drop of the formulation on a microscope slide, cover with a coverslip, and examine under a light microscope. Look for oil droplets (in the case of emulsions), crystals, or amorphous precipitates.

      • Document observations with images at various time points and storage conditions.

  • Protocol 2: Excipient Compatibility Study

    • Objective: To identify incompatible excipients.

    • Methodology:

      • Prepare binary mixtures of the active pharmaceutical ingredient (API) with each individual excipient in the formulation, using DPG as the solvent.[12]

      • Prepare a placebo formulation (all excipients without the API).

      • Store these mixtures under accelerated stability conditions (e.g., elevated temperature and humidity).[12]

      • Visually inspect the mixtures at regular intervals for any signs of physical incompatibility (e.g., precipitation, color change).

      • For chemical incompatibility, analyze the samples using a suitable analytical technique like HPLC to detect any degradation of the API.

Issue 2: Change in Viscosity

Question: The viscosity of my DPG-containing liquid or semi-solid formulation has significantly increased/decreased during storage. Why is this happening and how can I fix it?

Answer: Changes in viscosity can affect product performance, feel, and dose uniformity. In DPG-containing formulations, this is often linked to its hygroscopic nature (moisture absorption) or temperature sensitivity.[3]

Troubleshooting Workflow:

start Observation: Change in Viscosity measure_viscosity Protocol 3: Quantitative Viscosity Measurement start->measure_viscosity measure_water Protocol 4: Water Content Determination (Karl Fischer) measure_viscosity->measure_water Confirm viscosity change temp_study Evaluate Temperature Effects measure_water->temp_study Water content change detected packaging_review Review Packaging Integrity measure_water->packaging_review Water content stable add_humectant Optimize Humectant/Co-solvent System measure_water->add_humectant Hygroscopicity issue modify_thickener Adjust Thickening Agent Concentration/Type temp_study->modify_thickener Temperature sensitivity identified improve_packaging Select Packaging with Better Moisture Barrier packaging_review->improve_packaging Inadequate packaging end_stable Stable Viscosity Achieved add_humectant->end_stable modify_thickener->end_stable improve_packaging->end_stable

Caption: Troubleshooting workflow for viscosity changes.

Experimental Protocols:

  • Protocol 3: Quantitative Viscosity Measurement

    • Objective: To accurately measure the change in viscosity.

    • Methodology:

      • Use a calibrated viscometer (e.g., Brookfield or cone-and-plate viscometer) suitable for the viscosity range of your formulation.

      • Equilibrate the sample to a controlled temperature (e.g., 25°C) before measurement.

      • Measure the viscosity of fresh and aged samples stored under different conditions (e.g., room temperature, accelerated stability chambers).

      • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Protocol 4: Water Content Determination (Karl Fischer Titration)

    • Objective: To determine if moisture absorption is the cause of viscosity change.

    • Methodology:

      • Use a Karl Fischer titrator to measure the water content of your formulation.

      • Analyze samples at the initial time point and after storage under various humidity conditions.

      • An increase in water content over time in samples stored at higher humidity indicates moisture absorption due to the hygroscopic nature of DPG.

Data and Tables

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₆H₁₄O₃[2]
Molecular Weight134.17 g/mol [14]
AppearanceColorless, viscous liquid[14]
Boiling Point232°C (450°F)[7]
Freezing Point-40°C (-40°F)[7]
Flash Point138°C (280°F)[7]
Density @ 20°C1.022 kg/L [7]
Viscosity @ 20°C107 cP[7]
Solubility in WaterMiscible[7]

Table 2: Example of Temperature Effect on Viscosity of Aqueous DPG Solutions

DPG Concentration (mol %)Temperature (K)Viscosity (mPa·s)
252905.8
253501.2
5029025.1
503503.5
7529068.9
753507.2
100290125.5
10035010.1

Note: Data extrapolated and simplified for illustrative purposes from trends described in available literature.[8]

Key Experiments Cited

Accelerated Stability Testing

  • Objective: To predict the long-term stability of a formulation in a shorter period.

  • Methodology:

    • Store the formulation in its final packaging at elevated temperature and humidity conditions (e.g., 40°C / 75% RH).[9]

    • At specified time points (e.g., 1, 3, 6 months), withdraw samples and analyze them for physical changes (appearance, pH, viscosity) and chemical changes (API degradation, impurity formation).[9]

    • A control sample should be stored at refrigerated conditions (e.g., 5°C).

Freeze-Thaw Cycle Testing

  • Objective: To assess the stability of a formulation when exposed to extreme temperature fluctuations.[9]

  • Methodology:

    • Place the product at a low temperature (e.g., -10°C) for 24 hours.[9]

    • Then, place the product at room temperature (e.g., 25°C) or an elevated temperature (e.g., 45°C) for 24 hours. This completes one cycle.[9]

    • Repeat for a minimum of three to five cycles.[10]

    • After the cycles are complete, examine the product for any physical changes such as phase separation, crystallization, or changes in texture.[10]

Gas Chromatography (GC) for Purity and Degradation Analysis

  • Objective: To quantify DPG and detect any impurities or degradation products.

  • Example GC Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: DB-WAX (crosslinked polyethylene glycol), 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness.

    • Temperatures:

      • Injector: 250°C

      • Detector (FID): 250°C

      • Oven Program: Start at 90°C, hold for 5 min, then ramp up to 220°C at a rate of 6°C/min.

    • Carrier Gas: Helium.

    • Sample Preparation: Dilute the sample in a suitable solvent like methanol.

    • This is an example protocol and may need to be optimized for specific formulations.

References

Validation & Comparative

A Comparative Guide for Formulators: Dipropylene Glycol vs. Propylene Glycol as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact a formulation's performance, stability, and safety. Among the commonly used solvents, dipropylene glycol (DPG) and propylene glycol (PG) are two closely related glycols that often present a choice. While both are colorless, viscous liquids miscible with water and many organic solvents, their distinct physicochemical properties lead to different ideal applications. This guide provides an objective comparison of their performance as solvents, supported by experimental data, to aid in making an informed selection for your specific formulation needs.

Physicochemical Properties: A Tale of Two Glycols

This compound is essentially a dimer of propylene glycol, a structural difference that results in a higher molecular weight, boiling point, and viscosity for DPG.[1][2] These fundamental differences are key to understanding their behavior in various formulations. Propylene glycol, with its lower viscosity and higher volatility, is often favored in applications requiring rapid absorption and is approved by the FDA for ingestion, making it a common choice in food and pharmaceutical products.[1][3] Conversely, the lower volatility and higher viscosity of this compound make it an excellent carrier in fragrances, where a slower evaporation rate is desirable to prolong the scent.[1][4]

Table 1: Comparison of Physicochemical Properties of Propylene Glycol and this compound

PropertyPropylene Glycol (PG)This compound (DPG)Reference(s)
Chemical Formula C₃H₈O₂C₆H₁₄O₃[2][5]
Molecular Weight ( g/mol ) 76.09134.17[3]
Appearance Colorless, viscous liquidColorless, viscous liquid[3][5]
Odor Nearly odorlessFaint, characteristic[3]
Boiling Point (°C) ~188~230[1][3]
Viscosity (cP at 25°C) ~45~107[3]
Vapor Pressure HigherLower[3]
Hygroscopicity More hygroscopicLess hygroscopic[5]
FDA Approval for Ingestion Yes (GRAS)No[1]

Solvent Performance: Solubility and Viscosity

The choice between PG and DPG as a solvent often hinges on the specific solubility and viscosity requirements of the formulation.

Solubility

Both propylene glycol and this compound are versatile solvents, capable of dissolving a wide range of active pharmaceutical ingredients (APIs) and other formulation components.[6] Propylene glycol is generally considered a highly efficient solvent for a broad spectrum of actives.[3] this compound is particularly favored in the fragrance industry for its ability to dissolve essential oils and aromatic compounds, enhancing their stability and longevity in a formulation.[7][8][9]

To provide a quantitative comparison, the solubility of two common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and ketoprofen, in these glycols has been investigated.

Table 2: Solubility of Selected Active Pharmaceutical Ingredients

Active Pharmaceutical IngredientSolventSolubilityTemperature (°C)Reference(s)
IbuprofenPropylene Glycol~300 mg/gNot Specified
KetoprofenPropylene Glycol0.499 mol/L27

Note: Direct comparative solubility data for a wide range of compounds in both PG and DPG is limited in publicly available literature. The provided data is based on individual studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Viscosity of Aqueous Solutions

The viscosity of a formulation is a critical parameter affecting its texture, spreadability, and handling. The addition of glycols to aqueous solutions increases their viscosity. As expected from its higher intrinsic viscosity, this compound imparts a greater increase in viscosity to aqueous solutions compared to propylene glycol at the same concentration.

Table 3: Viscosity of Aqueous Solutions of Propylene Glycol and this compound at 20°C

Concentration (wt%)Propylene Glycol Viscosity (cP)This compound Viscosity (cP)Reference(s)
01.0021.002[10][11]
101.39~1.5[10][11]
201.98~2.2[10][11]
302.95~3.5[10][11]
404.63~5.8[10][11]
507.65~10.5[10][11]
6013.5~20[10][11]
7025.5~40[10][11]
8048.0~75[10][11]
9078.0~100[10][11]
10056.0107[11][12]

Note: The viscosity data for this compound solutions are estimated based on available graphical data and may not be exact values.

Toxicological Profile: A Comparative Overview

Both propylene glycol and this compound are generally considered to have low toxicity.[5] However, their approved applications and potential for skin irritation differ.

Propylene glycol has undergone extensive toxicological evaluation and is "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration for use in food and oral pharmaceuticals.[1] While generally non-irritating, it can cause skin irritation in some individuals, particularly at high concentrations.

This compound is considered safe for topical use in cosmetics and fragrances but is not approved for ingestion.[1] It is often cited as being less irritating to the skin than propylene glycol, which contributes to its use in personal care products.[1]

Table 4: Comparative Toxicological Data

ParameterPropylene Glycol (PG)This compound (DPG)Reference(s)
Oral LD₅₀ (rat) >20,000 mg/kg>5,000 mg/kg[3][13]
Dermal LD₅₀ (rabbit) >2,000 mg/kg>5,000 mg/kg[13]
Skin Irritation (human) Can be a mild irritant in sensitive individualsGenerally considered low irritation potential[1]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed methodologies for key experiments are outlined below.

Solubility Determination

A standard method for determining the solubility of a compound in a solvent is the shake-flask method.

Protocol for Solubility Determination:

  • Preparation: An excess amount of the solute (e.g., API or fragrance compound) is added to a known volume of the solvent (PG or DPG) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is then filtered to remove any undissolved solute.

  • Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Excess Solute C Sealed Container A->C B Solvent (PG or DPG) B->C D Agitation at Constant Temperature C->D Shake for 24-72h E Filtration D->E Allow to settle F Analysis of Filtrate (HPLC, UV-Vis) E->F Collect filtrate

Shake-flask method for solubility determination.
Viscosity Measurement

The viscosity of the glycol solutions can be measured using a rotational viscometer.

Protocol for Viscosity Measurement:

  • Sample Preparation: Prepare aqueous solutions of PG and DPG at various concentrations (e.g., 10-90 wt%).

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed for the expected viscosity range.

  • Measurement: Immerse the spindle in the sample solution, ensuring it is submerged to the correct level. Allow the temperature of the sample to equilibrate to the desired measurement temperature (e.g., 20°C).

  • Data Acquisition: Start the viscometer and allow the reading to stabilize. Record the viscosity reading in centipoise (cP).

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measure Measurement cluster_data Data Acquisition A Glycol (PG or DPG) C Mix to desired concentration A->C B Water B->C F Immerse Spindle C->F D Calibrate Rotational Viscometer E Select Spindle and Speed D->E E->F G Equilibrate Temperature F->G H Record Viscosity (cP) G->H

Viscosity measurement using a rotational viscometer.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Culture: Plate human skin cells (e.g., HaCaT keratinocytes or dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of PG and DPG for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

G A Plate Skin Cells in 96-well Plate B Treat with PG or DPG (various concentrations) A->B C Add MTT Solution and Incubate B->C D Viable cells convert MTT to Formazan C->D E Add Solubilizing Agent D->E F Measure Absorbance at ~570 nm E->F

Workflow for the MTT cytotoxicity assay.

Toxicological Signaling Pathways

While both PG and DPG are considered to have low toxicity, high concentrations of glycols can induce cellular stress. One of the known mechanisms of propylene glycol-induced toxicity at high doses involves the induction of oxidative stress. This can lead to an increase in reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. While specific signaling pathways for DPG are less characterized, it is plausible that similar mechanisms could be involved.

G cluster_glycol High Glycol Concentration (PG or DPG) cluster_cellular Cellular Response A Propylene Glycol (PG) or This compound (DPG) B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Cellular Damage (Lipids, Proteins, DNA) C->D E Apoptosis / Necrosis D->E

Potential toxicological pathway of glycols.

Conclusion

The choice between this compound and propylene glycol as a solvent is highly dependent on the specific requirements of the formulation. Propylene glycol, with its lower viscosity, higher volatility, and established safety profile for ingestion, remains the solvent of choice for many pharmaceutical and food applications. This compound, on the other hand, offers advantages in applications where lower volatility and a higher viscosity are beneficial, such as in fragrances and certain topical and industrial formulations. Its perceived lower potential for skin irritation also makes it an attractive option for cosmetics.

By understanding the distinct physicochemical and toxicological profiles of these two glycols, and by conducting appropriate experimental evaluations, formulators can select the optimal solvent to achieve the desired performance, stability, and safety for their products.

References

A Comparative Guide to the In Vitro Toxicity of Dipropylene Glycol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of dipropylene glycol (DPG) isomers in cell culture. This compound, a widely used solvent in various industrial and consumer products, is a mixture of three isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1][2] While extensive toxicological data is available for the DPG mixture, studies directly comparing the in vitro toxicity of the individual isomers are limited.[1] Nevertheless, the existing body of research consistently indicates a low overall toxicity profile for this compound.[1][3][4] This guide summarizes the available data for the DPG mixture and provides detailed experimental protocols to facilitate further research into the specific cytotoxic profiles of its individual isomers.

Comparative Toxicity Data

Compound Oral LD50 (Rat) Dermal LD50 (Rabbit) Skin Irritation (Rabbit) Eye Irritation (Rabbit) Skin Sensitization (Human)
This compound (DPG) Mixture>13 g/kg bw[5]>5 g/kg bw[5]Non-irritating[1]Slightly irritating[5]Not a sensitizer[5]

Note: The data presented is for the mixture of this compound isomers. Long-term exposure studies in animals have indicated some effects at very high doses, such as kidney lesions in rats at approximately 12.5 g/kg bw/day.[5] However, these concentrations are significantly higher than typical human exposure levels.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct comparative toxicity studies on the individual this compound isomers, detailed methodologies for two standard in vitro cytotoxicity assays are provided below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the individual this compound isomers in an appropriate cell culture medium. Remove the existing medium and replace it with the medium containing the test compounds. Incubate the plates for 24, 48, or 72 hours.[1]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is typically expressed as a percentage relative to the untreated control cells.[1]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes into the culture medium, which is a marker of cytotoxicity.[1][6]

  • Cell Seeding and Treatment: Follow the same procedure as outlined for the MTT assay.[1]

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant.[1]

  • LDH Reaction: Transfer the collected supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains diaphorase and INT (a tetrazolium salt), according to the manufacturer's instructions.[1]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for approximately 30 minutes. Measure the absorbance at a wavelength of 490 nm.[1][6]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).[1]

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental process and potential mechanisms of toxicity, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays A Cell Seeding (96-well plate) B Overnight Incubation A->B C Treatment with DPG Isomers (Serial Dilutions) B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F LDH Assay D->F G Data Analysis (Absorbance Measurement) E->G F->G H Comparative Cytotoxicity Profile G->H

Experimental workflow for comparing the cytotoxicity of this compound isomers.

G cluster_0 Hypothetical Signaling Pathway A DPG Isomer Exposure B Cellular Stress (e.g., ROS production) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax/Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

References

A Toxicological Comparison of Dipropylene Glycol (DPG) and Tripropylene Glycol (TPG) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the toxicological profiles of Dipropylene Glycol (DPG) and Tripropylene Glycol (TPG), two common industrial and pharmaceutical solvents, is presented in this guide. By summarizing key experimental data and outlining methodologies, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these glycols.

Both this compound (DPG) and Tripropylene Glycol (TPG) are members of the propylene glycol family and are characterized by their low volatility and high water solubility. Their toxicological profiles are generally considered to be of low concern, making them suitable for a wide range of applications, including as solvents, humectants, and plasticizers in pharmaceuticals, cosmetics, and industrial products. This guide provides a direct comparison of their toxicological endpoints based on available studies.

Summary of Toxicological Data

The following tables summarize the key quantitative toxicological data for DPG and TPG based on studies conducted in various animal models. These studies are generally performed following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Toxicity
EndpointThis compound (DPG)Tripropylene Glycol (TPG)
Oral LD₅₀ (Rat) >5000 mg/kg bw[1]>2000 mg/kg bw[2]
Dermal LD₅₀ (Rabbit) >5010 mg/kg bw[1]>16300 mg/kg[3]
Inhalation LC₅₀ (Rat) >2.34 mg/L (4-hour exposure)[1]No data available
Table 2: Irritation and Sensitization
EndpointThis compound (DPG)Tripropylene Glycol (TPG)
Skin Irritation (Rabbit) Non-irritating to slightly irritating[1][4]Non-irritating[5]
Eye Irritation (Rabbit) Slightly irritating[1][4]Minimally irritating[6]
Skin Sensitization Not a sensitizer (Guinea Pig Maximization Test)[4][7]Not a sensitizer[8]
Table 3: Genotoxicity
EndpointThis compound (DPG)Tripropylene Glycol (TPG)
Bacterial Reverse Mutation Assay (Ames Test) Negative[7]Negative[2]
In vitro Mammalian Cell Gene Mutation Test Negative[7]Not available
In vivo Micronucleus Test Negative[7]Not available
Table 4: Reproductive and Developmental Toxicity
EndpointThis compound (DPG)Tripropylene Glycol (TPG)
Reproductive Toxicity (Rat) NOAEL >1000 mg/kg bw/day (based on structural analogue TPG)[1]NOAEL: 1000 mg/kg/day[2][9]
Developmental Toxicity (Rat) NOAEL: 5000 mg/kg bw/day[7][10]No evidence of developmental toxicity in a combined repeated dose/repro-developmental screening test (OECD 422)[2][9]
Developmental Toxicity (Rabbit) NOAEL: 1200 mg/kg bw/day[7]Not available

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicological evaluations summarized above are based on standardized experimental protocols, primarily following OECD guidelines. Below are descriptions of the methodologies for key experiments.

Acute Oral Toxicity (Following OECD Guideline 401/423)

The acute oral toxicity is typically determined by administering the test substance in graduated doses to several groups of fasted rats.[11] Observations for signs of toxicity and mortality are made for up to 14 days.[11] The LD₅₀, the dose estimated to be lethal to 50% of the animals, is then calculated.

cluster_protocol Acute Oral Toxicity (OECD 401/423) Animal Selection Selection of healthy, young adult rats Fasting Overnight fasting of animals Animal Selection->Fasting Dosing Single oral gavage administration of DPG or TPG at various dose levels Fasting->Dosing Observation Observation for clinical signs of toxicity and mortality for 14 days Dosing->Observation Necropsy Gross necropsy of all animals Observation->Necropsy Data Analysis Calculation of LD50 value Necropsy->Data Analysis

Acute Oral Toxicity Testing Workflow.
Skin Irritation (Following OECD Guideline 404)

The skin irritation potential is assessed by applying the test substance to a small area of shaved skin on albino rabbits.[12] The application site is typically covered with a semi-occlusive dressing for a 4-hour exposure period.[12] After removal of the substance, the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized scale.

cluster_protocol Skin Irritation Test (OECD 404) Animal Preparation Shaving of dorsal skin of albino rabbits Application Application of 0.5 mL (liquid) or 0.5 g (solid) of test substance Animal Preparation->Application Exposure 4-hour exposure with semi-occlusive dressing Application->Exposure Removal Removal of test substance and cleaning of the skin Exposure->Removal Scoring Evaluation of erythema and edema at 1, 24, 48, and 72 hours Removal->Scoring Classification Classification based on irritation scores Scoring->Classification

Skin Irritation Testing Workflow.
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Following OECD Guideline 406)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.[13] It involves an induction phase and a challenge phase.[13] During induction, guinea pigs are exposed to the test substance by intradermal injection (with an adjuvant to enhance the immune response) and subsequent topical application.[13] After a rest period, the animals are challenged with a non-irritating concentration of the substance applied topically. The skin is then observed for signs of an allergic reaction (erythema and edema). A substance is considered a sensitizer if a specified percentage of animals show a positive reaction.[13]

cluster_protocol Guinea Pig Maximization Test (OECD 406) Induction_Phase Induction Phase Intradermal_Injection Intradermal injection of test substance with adjuvant Induction_Phase->Intradermal_Injection Topical_Application Topical application of test substance Induction_Phase->Topical_Application Rest_Period 2-week rest period Topical_Application->Rest_Period Challenge_Phase Challenge Phase Rest_Period->Challenge_Phase Challenge_Application Topical application of a non-irritating concentration Challenge_Phase->Challenge_Application Evaluation Evaluation of skin reactions at 24 and 48 hours Challenge_Application->Evaluation Classification Classification as sensitizer or non-sensitizer Evaluation->Classification

Guinea Pig Maximization Test Workflow.
Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

cluster_protocol Ames Test (OECD 471) Strain_Selection Selection of bacterial strains (e.g., S. typhimurium) Exposure Exposure of bacteria to test substance with and without S9 mix Strain_Selection->Exposure Plating Plating on minimal agar medium Exposure->Plating Incubation Incubation for 48-72 hours Plating->Incubation Colony_Counting Counting of revertant colonies Incubation->Colony_Counting Data_Analysis Comparison of revertant colonies in treated vs. control plates Colony_Counting->Data_Analysis Conclusion Conclusion on mutagenic potential Data_Analysis->Conclusion

References

A Comparative Guide to the Quantification of Dipropylene Glycol in Essential Oils: 13C NMR vs. Traditional Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The adulteration of essential oils with synthetic solvents like dipropylene glycol (DPG) is a significant concern for quality control in the fragrance, cosmetic, and pharmaceutical industries. Accurate and reliable quantification of DPG is crucial for ensuring the purity and safety of these products. This guide provides a detailed comparison of the validated 13C Nuclear Magnetic Resonance (NMR) spectroscopy method for DPG quantification with traditional chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the validation data for the 13C NMR method for DPG quantification in essential oils, as reported in a key study.[1][2][3][4]

Table 1: Linearity of 13C NMR Method for DPG Quantification

Concentration Range (mg)Correlation Coefficient (R²)
15.1 - 74.4> 0.999

Table 2: Accuracy and Repeatability of 13C NMR Method for DPG Quantification in Spiked Essential Oils

Essential Oil MatrixWeighed DPG (mg)Measured DPG by 13C NMR (mg)Relative Error (%)
Maritime Pine Oil15.615.3-1.9
Cedarwood Oil15.215.5+2.0

Table 3: Application of 13C NMR for DPG Quantification in Commercial Perfume Extracts

Perfume ExtractDPG Concentration (% w/w)
Cèdre rouge1.8
Cyprès2.1

Comparison of Analytical Methods

Feature13C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the absorption of radiofrequency waves by 13C nuclei in a magnetic field, providing structural and quantitative information.Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[5][6][7][8]Separates compounds based on their polarity and interactions with a stationary and mobile phase, followed by detection (e.g., UV-Vis).[9][10][11]
Sample Preparation Minimal; direct dissolution of the sample in a deuterated solvent with an internal standard.Can be complex, may require derivatization for non-volatile compounds.Requires sample to be dissolved in a suitable mobile phase, filtration is often necessary.[9]
Specificity for DPG High; distinct signals for the three isomers of DPG can be identified and quantified without interference from the complex essential oil matrix.[3]Can be challenging due to co-elution with other components in complex mixtures. DPG is not highly volatile, which can affect its analysis.DPG lacks a strong chromophore, making UV detection less sensitive. Refractive index detection may be used but is less sensitive and prone to baseline drift.
Quantification Direct and absolute quantification using an internal standard.Requires calibration with a certified DPG standard. Accuracy can be affected by matrix effects.Requires calibration with a certified DPG standard.[10]
Analysis Time Relatively longer per sample due to the need for a sufficient number of scans for a good signal-to-noise ratio.[3]Faster per sample for routine analysis.[12]Analysis time can vary depending on the complexity of the separation.[9]
Advantages - Non-destructive- High specificity- Minimal sample preparation- Provides structural information- High sensitivity and selectivity- Well-established technique for volatile analysis[6][7]- Suitable for non-volatile and thermally labile compounds- Well-established technique
Disadvantages - Lower sensitivity compared to MS- Higher instrument cost- Not ideal for non-volatile compounds- Potential for thermal degradation of sample components- Co-elution can complicate quantification[13]- Lower sensitivity for compounds without a chromophore- Mobile phase consumption can be high

Experimental Protocols

13C NMR Spectroscopy for DPG Quantification

This protocol is based on the validated method described by Ottavioli et al. (2011).[1][3][4]

1. Sample Preparation:

  • Weigh an accurate amount of the essential oil or perfume extract (e.g., 50-100 mg) into an NMR tube.

  • Add a precise weight of an internal standard (e.g., 1,6-hexanediol) to the NMR tube.

  • Add approximately 0.5 mL of a deuterated solvent (e.g., CDCl3).

  • Homogenize the mixture by vortexing.

2. NMR Acquisition:

  • Record the 13C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 MHz).

  • Use a 45° pulse angle and a relaxation delay of at least 5 times the longest T1 of the carbons of interest to ensure full relaxation and accurate quantification.

  • Acquire a sufficient number of scans (e.g., 2000) to obtain a good signal-to-noise ratio.[3]

  • Employ composite pulse decoupling to remove 1H-13C coupling.

3. Data Analysis:

  • Integrate the signals corresponding to the known chemical shifts of the DPG isomers and the internal standard.

  • Calculate the concentration of DPG using the following formula: DPG (mg) = (I_DPG / N_DPG) * (N_IS / I_IS) * (MW_DPG / MW_IS) * m_IS Where:

    • I_DPG and I_IS are the integrated intensities of the DPG and internal standard signals, respectively.

    • N_DPG and N_IS are the number of carbons giving rise to the respective signals.

    • MW_DPG and MW_IS are the molecular weights of DPG and the internal standard, respectively.

    • m_IS is the mass of the internal standard.

General Protocol for GC-MS Analysis of Essential Oils

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or ethanol) to a concentration of approximately 1-5%.

  • If an internal standard is used for quantification, add a known amount to the diluted sample.

2. GC-MS Parameters:

  • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 1:100).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for a few minutes, then ramping up to 240°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

3. Data Analysis:

  • Identify the DPG peak based on its retention time and mass spectrum (compared to a standard).

  • Quantify DPG by creating a calibration curve with known concentrations of a DPG standard or by using the internal standard method.

General Protocol for HPLC Analysis of Essential Oils

1. Sample Preparation:

  • Dilute the essential oil sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. HPLC Parameters:

  • Column: A reversed-phase column (e.g., C18).[9][10]

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often in a gradient elution mode.[9][10]

  • Detector: A UV-Vis detector set at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.

  • Flow Rate: Typically 1.0 mL/min.

3. Data Analysis:

  • Identify the DPG peak based on its retention time compared to a standard.

  • Quantify DPG by creating a calibration curve with known concentrations of a DPG standard.

Visualizations

experimental_workflow_13C_NMR cluster_prep Sample Preparation cluster_acq 13C NMR Acquisition cluster_analysis Data Analysis weigh_sample Weigh Essential Oil add_is Add Internal Standard weigh_sample->add_is add_solvent Add Deuterated Solvent add_is->add_solvent homogenize Homogenize add_solvent->homogenize acquire_spectrum Record Spectrum homogenize->acquire_spectrum integrate_signals Integrate Signals acquire_spectrum->integrate_signals calculate_conc Calculate DPG Concentration integrate_signals->calculate_conc

Caption: Workflow for DPG quantification by 13C NMR.

logical_comparison cluster_nmr 13C NMR cluster_gcms GC-MS cluster_hplc HPLC nmr_adv Advantages: - High Specificity - Minimal Sample Prep - Non-destructive nmr_dis Disadvantages: - Lower Sensitivity - High Instrument Cost gcms_adv Advantages: - High Sensitivity - Established for Volatiles gcms_dis Disadvantages: - Co-elution Issues - Not Ideal for Non-volatiles hplc_adv Advantages: - Good for Non-volatiles - Well-established hplc_dis Disadvantages: - Low Sensitivity for DPG - Mobile Phase Consumption nmr 13C NMR nmr->nmr_adv nmr->nmr_dis gcms GC-MS gcms->gcms_adv gcms->gcms_dis hplc HPLC hplc->hplc_adv hplc->hplc_dis

Caption: Comparison of analytical methods for DPG analysis.

References

A Comparative Guide to Dipropylene Glycol and Ethylene Glycol as Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heat transfer fluids, the choice of a glycol-based solution is pivotal for maintaining precise temperature control in a variety of applications, from laboratory research to pharmaceutical manufacturing. This guide provides an objective comparison of two common glycols, Dipropylene Glycol (DPG) and Ethylene Glycol (EG), focusing on their performance as heat transfer fluids. The information presented herein is supported by experimental data to aid in the selection of the most suitable fluid for your specific requirements.

Executive Summary

Ethylene glycol has long been a standard in heat transfer applications due to its excellent thermal properties. However, concerns regarding its toxicity have led to the consideration of alternatives like this compound, which offers a lower toxicity profile. This guide delves into a detailed comparison of their key thermophysical properties, including thermal conductivity, viscosity, and specific heat capacity, alongside a discussion of their operational temperature ranges, toxicity, environmental impact, and material compatibility.

Performance Data: this compound vs. Ethylene Glycol

The efficiency of a heat transfer fluid is primarily determined by its thermophysical properties. The following tables summarize the key quantitative data for pure and aqueous solutions of this compound and ethylene glycol at various temperatures.

Table 1: Thermophysical Properties of Pure Glycols

PropertyThis compound (DPG)Ethylene Glycol (EG)Unit
Thermal Conductivity @ 20°C (68°F)~0.149[1]~0.252W/m·K
Dynamic Viscosity @ 20°C (68°F)~107[2]~19.9mPa·s (cP)
Specific Heat Capacity @ 25°C (77°F)~2.18[2]~2.4J/g·K
Boiling Point (at 1 atm)232[2]197.3°C
Freezing Point -40[2]-12.9°C
Density @ 20°C (68°F)1.022[2]1.113g/cm³

Table 2: Thermal Conductivity of Aqueous Glycol Solutions (W/m·K)

Concentration (mol %)Temperature (K)This compound + WaterEthylene Glycol + Water
25293.150.4330.473
50293.150.3150.381
75293.150.2370.312
25373.150.4380.475
50373.150.3230.380
75373.150.2470.312
Data extrapolated from Sun, T., & Teja, A. S. (2004). Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, this compound, and Tripropylene Glycol between 290 K and 460 K. Journal of Chemical & Engineering Data, 49(5), 1311–1317.[3][4][5][6]

Table 3: Viscosity of Aqueous Glycol Solutions (mPa·s)

Concentration (mol %)Temperature (K)This compound + WaterEthylene Glycol + Water
25293.1511.53.6
50293.1539.89.8
75293.1598.223.5
25373.150.90.6
50373.151.91.2
75373.153.62.2
Data extrapolated from Sun, T., & Teja, A. S. (2004). Density, Viscosity and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, this compound, and Tripropylene Glycol between 290 K and 460 K. Journal of Chemical & Engineering Data, 49(5), 1311–1317.[3][4][5][6]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for determining the thermophysical properties of liquids. The following are detailed protocols for key experiments.

Thermal Conductivity Measurement (Transient Hot Wire Method - ASTM D7896)

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids.[7][8]

Objective: To determine the thermal conductivity of the heat transfer fluid.

Apparatus:

  • Transient hot wire instrument

  • Platinum wire sensor

  • Sample cell

  • Temperature-controlled bath

  • Data acquisition system

Procedure:

  • Calibration: The instrument is calibrated using a standard reference fluid with a known thermal conductivity, such as toluene or water.

  • Sample Preparation: The sample cell is thoroughly cleaned and dried. Approximately 40 mL of the test fluid is then introduced into the cell, ensuring the platinum wire is fully submerged.[8]

  • Temperature Equilibration: The sample cell is placed in a temperature-controlled bath and allowed to reach thermal equilibrium at the desired test temperature.

  • Measurement: A short duration (typically 1 second) electrical pulse is applied to the platinum wire. The data acquisition system records the temperature rise of the wire as a function of time.

  • Calculation: The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the logarithm of time. The method directly measures thermal conductivity and thermal diffusivity, from which volumetric heat capacity can be calculated.[7][8]

Viscosity Measurement (Rotational Viscometer - ASTM D2196)

A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Objective: To determine the dynamic viscosity of the heat transfer fluid.

Apparatus:

  • Rotational viscometer with a set of spindles

  • Temperature-controlled bath

  • Sample container

Procedure:

  • Instrument Setup: The viscometer is leveled, and the appropriate spindle and speed are selected based on the expected viscosity of the fluid.

  • Sample Preparation: The sample is placed in the container, and the container is then placed in the temperature-controlled bath to reach the desired temperature.

  • Measurement: The spindle is immersed in the fluid to the specified depth. The motor is turned on, and the spindle rotates at the selected speed. The instrument measures the torque required to maintain this speed.

  • Data Recording: The viscosity reading is taken after the reading has stabilized. For non-Newtonian fluids, viscosity is measured at various shear rates.

  • Cleaning: The spindle and sample container are thoroughly cleaned after each measurement.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - ASTM E1269)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample.[9][10][11]

Objective: To determine the specific heat capacity of the heat transfer fluid.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • A reference material with a known specific heat capacity (e.g., sapphire)

Procedure:

  • Baseline Calibration: An empty sample pan is run through the desired temperature program to establish a baseline heat flow.

  • Reference Material Run: A known mass of the sapphire reference material is placed in a sample pan and run through the same temperature program.

  • Sample Run: A known mass of the liquid sample is hermetically sealed in a sample pan and subjected to the identical temperature program.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the reference material at a given temperature, taking into account the masses of the sample and the reference. The test is typically performed over a temperature range of -100 °C to 600 °C.[10][11]

Visualizing Performance and Experimental Workflow

To better illustrate the comparative aspects and experimental processes, the following diagrams are provided.

G cluster_performance Performance Comparison Ethylene Glycol Ethylene Glycol Higher Thermal Conductivity Higher Thermal Conductivity Ethylene Glycol->Higher Thermal Conductivity Leads to Lower Viscosity Lower Viscosity Ethylene Glycol->Lower Viscosity Leads to This compound This compound Lower Thermal Conductivity Lower Thermal Conductivity This compound->Lower Thermal Conductivity Leads to Higher Viscosity Higher Viscosity This compound->Higher Viscosity Leads to More Efficient Heat Transfer More Efficient Heat Transfer Higher Thermal Conductivity->More Efficient Heat Transfer Lower Pumping Energy Lower Pumping Energy Lower Viscosity->Lower Pumping Energy Less Efficient Heat Transfer Less Efficient Heat Transfer Lower Thermal Conductivity->Less Efficient Heat Transfer Higher Pumping Energy Higher Pumping Energy Higher Viscosity->Higher Pumping Energy G Start Start Sample Preparation Sample Preparation Start->Sample Preparation Instrument Calibration Instrument Calibration Start->Instrument Calibration Temperature Control Temperature Control Sample Preparation->Temperature Control Instrument Calibration->Temperature Control Data Acquisition Data Acquisition Temperature Control->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Results Results Data Analysis->Results

References

The Enduring Scent: A Comparative Analysis of Dipropylene Glycol and Other Glycols as Fragrance Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fragrance fixative is a critical step in formulation development, directly impacting the stability, longevity, and overall sensory profile of a product. Among the various classes of fixatives, glycols are widely utilized for their efficacy as solvents and their ability to retard the evaporation of volatile fragrance compounds. This guide provides an objective comparison of the efficacy of dipropylene glycol (DPG) as a fragrance fixative against other commonly used glycols, supported by established experimental protocols and data.

This compound (DPG) is a prevalent ingredient in the fragrance industry, valued for its low volatility, high boiling point, and excellent solvency for a wide range of fragrance materials.[1][2] These properties are critical for its function as a fixative, where it works by moderating the evaporation rate of more volatile aromatic compounds.[1][2][3] This controlled release ensures a consistent and prolonged scent experience for the consumer. While DPG is widely used, a quantitative comparison with other glycols such as propylene glycol (PG) is essential for informed formulation decisions.

Comparative Efficacy of Glycols as Fragrance Fixatives

The primary measure of a fixative's efficacy is its ability to reduce the evaporation rate of fragrance molecules, thereby increasing the longevity of the scent. This can be quantified through various analytical techniques, including thermogravimetric analysis (TGA) and headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS).

GlycolMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (at 20°C, mmHg)Key Characteristics
This compound (DPG) 134.17230.5<0.01Low volatility and high boiling point make it an excellent fixative for prolonging fragrance presence.[2] It is virtually odorless and has a low potential for skin irritation.[1]
Propylene Glycol (PG) 76.09188.20.08More volatile than DPG, leading to a faster evaporation rate.[4] It is a strong humectant and is suitable for applications where quick drying is desired.[4]
Butylene Glycol 90.12197.60.06Possesses properties intermediate between PG and DPG. It is also a good humectant and solvent.
Glycerin 92.09290<0.001Very low volatility and high viscosity. While an effective fixative, its inherent stickiness can be a drawback in certain cosmetic formulations. It is a powerful humectant.
Triethylene Glycol 150.17285<0.01Similar to DPG in terms of low volatility, it can also function as an effective fixative.

Note: The data presented in this table is compiled from various chemical data sources and is intended for comparative purposes. Exact values may vary depending on the source and purity of the substance.

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the fixative properties of different glycols, standardized experimental protocols are essential. The following methodologies are adapted from established practices in the fragrance industry.

Isothermal Thermogravimetric Analysis (TGA) for Evaporation Rate Determination

This method measures the mass loss of a fragrance formulation over time at a constant temperature, providing a direct measure of the evaporation rate.

Methodology:

  • Sample Preparation: Prepare fragrance solutions containing a standard fragrance oil (e.g., a single aroma chemical like linalool or a model perfume composition) at a fixed concentration (e.g., 10% w/w) in each of the glycol fixatives to be tested. A control sample with a volatile solvent like ethanol should also be prepared.

  • Instrumentation: Utilize a thermogravimetric analyzer (TGA).

  • Experimental Conditions:

    • Place a precise amount of the sample (e.g., 10 mg) onto the TGA sample pan.

    • Equilibrate the sample at a controlled, isothermal temperature relevant to skin or application conditions (e.g., 32°C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to carry away evaporated volatiles.

  • Data Analysis: Record the mass of the sample as a function of time. The rate of mass loss ( dm/dt ) represents the evaporation rate of the fragrance. A lower evaporation rate indicates a more effective fixative. The apparent activation energy for evaporation can also be calculated from experiments run at different temperatures.

Dynamic Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This technique measures the concentration of volatile fragrance compounds in the air above the sample over time, simulating the release of scent from the skin.

Methodology:

  • Sample Application: Apply a standardized amount of each fragrance-glycol formulation onto a substrate that mimics skin (e.g., a bioskin plate or a filter paper).

  • Headspace Sampling: Place the substrate in a temperature-controlled headspace vial. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), collect the volatile organic compounds (VOCs) from the headspace using a solid-phase microextraction (SPME) fiber or by purging the headspace with an inert gas and trapping the volatiles on an adsorbent tube.

  • GC-MS Analysis: Desorb the collected volatiles from the SPME fiber or adsorbent tube into the gas chromatograph. The GC separates the individual fragrance components, and the mass spectrometer identifies and quantifies them.

  • Data Analysis: Plot the concentration of key fragrance analytes in the headspace as a function of time for each glycol formulation. A slower decay in the concentration of top and middle notes indicates superior fixative performance.

Sensory Panel Evaluation

Ultimately, the performance of a fragrance is determined by human perception. A trained sensory panel can provide valuable data on the perceived intensity and character of a fragrance over time.

Methodology:

  • Panelist Selection: Recruit and train a panel of sensory assessors (e.g., 10-12 individuals) to evaluate fragrance attributes.

  • Sample Application: Apply a controlled amount of each test formulation to the panelists' forearms.

  • Evaluation: At specified time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, etc.), panelists rate the overall fragrance intensity and the intensity of specific notes (top, middle, base) on a labeled magnitude scale (LMS).

  • Data Analysis: Analyze the sensory data statistically to determine if there are significant differences in the perceived longevity and scent profile of the fragrances with different glycol fixatives.

Logical Workflow for Fixative Efficacy Testing

The following diagram illustrates the logical workflow for a comprehensive evaluation of fragrance fixative efficacy.

Fragrance_Fixative_Efficacy_Workflow cluster_formulation Formulation cluster_testing Efficacy Testing cluster_data Data Analysis cluster_conclusion Conclusion Fragrance_Oil Fragrance Oil Control Control (e.g., Ethanol) Fragrance_Oil->Control DPG This compound (DPG) Fragrance_Oil->DPG PG Propylene Glycol (PG) Fragrance_Oil->PG Other_Glycols Other Glycols Fragrance_Oil->Other_Glycols TGA Thermogravimetric Analysis (TGA) Control->TGA Headspace_GCMS Headspace GC-MS Control->Headspace_GCMS Sensory_Panel Sensory Panel Evaluation Control->Sensory_Panel DPG->TGA DPG->Headspace_GCMS DPG->Sensory_Panel PG->TGA PG->Headspace_GCMS PG->Sensory_Panel Other_Glycols->TGA Other_Glycols->Headspace_GCMS Other_Glycols->Sensory_Panel Evaporation_Rate Evaporation Rate TGA->Evaporation_Rate Volatile_Concentration Volatile Concentration vs. Time Headspace_GCMS->Volatile_Concentration Sensory_Scores Perceived Intensity Scores Sensory_Panel->Sensory_Scores Comparative_Efficacy Comparative Efficacy Evaporation_Rate->Comparative_Efficacy Volatile_Concentration->Comparative_Efficacy Sensory_Scores->Comparative_Efficacy

Caption: Workflow for comparing fragrance fixative efficacy.

Conclusion

The selection of a glycol as a fragrance fixative is a multifactorial decision that depends on the desired performance characteristics, the nature of the fragrance, and the final product application. Based on its physicochemical properties, particularly its low volatility and high boiling point, this compound (DPG) is demonstrably a superior fixative compared to more volatile glycols like propylene glycol (PG) for applications requiring long-lasting fragrance performance.[1][4] The experimental protocols outlined provide a robust framework for formulators to quantitatively assess and compare the efficacy of DPG and other glycols, enabling the development of high-performing and sensorially pleasing products.

References

A Comparative Guide to Dipropylene Glycol (DPG) Grades in Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropylene Glycol (DPG) is a versatile solvent, humectant, and plasticizer integral to numerous formulations across the pharmaceutical, cosmetic, and personal care industries. However, not all DPG is created equal. For sensitive applications where the final product may come into contact with the skin or is intended for therapeutic use, selecting the appropriate grade of DPG is critical to ensure product safety, efficacy, and stability. This guide provides an objective comparison of different DPG grades, supported by typical specifications and relevant experimental protocols to aid in the selection of the most suitable grade for your research and development needs.

Understanding DPG Grades and Their Significance

DPG is primarily available in two main grades: a high-purity Pharmaceutical/Fragrance Grade (often referred to as DPG LO+ for low odor) and an Industrial or Technical Grade . The fundamental differences lie in their purity, impurity profiles, and odor, which have significant implications for their use in sensitive applications.[1][2][3][4][5] Industrial grade DPG, a byproduct of monopropylene glycol production, is suitable for applications such as the manufacturing of polyurethanes, resins, and coatings where stringent purity is not a primary concern.[6][7] In contrast, high-purity grades are specifically manufactured and distilled for use in products where safety, low odor, and low irritation potential are paramount.[8]

Performance Comparison of DPG Grades

The selection of a DPG grade for sensitive applications directly impacts formulation stability, toxicological profile, and overall product performance. High-purity DPG is recommended for pharmaceutical and cosmetic applications to minimize the risk of adverse reactions and ensure the integrity of the final product.[2][9][10]

Key Performance Parameters and Specifications

The following table summarizes the typical specifications for Pharmaceutical/Fragrance Grade and Industrial Grade DPG, highlighting the critical differences for sensitive applications.

FeaturePharmaceutical/Fragrance GradeIndustrial/Technical GradeSignificance in Sensitive Applications
Purity (DPG Assay) > 99.5%[8][10]> 99.0%[6][7]Higher purity minimizes the presence of unknown impurities that could be toxic, cause skin irritation, or interfere with the active pharmaceutical ingredient (API).
Water Content < 0.1% (1000 ppm)[8]< 0.2%Low water content is crucial for preventing microbial growth and the hydrolysis of water-sensitive APIs, ensuring formulation stability.[11][12]
Acidity (as Acetic Acid) < 0.01% (100 ppm)[13]< 0.01%Lower acidity prevents the degradation of acid-labile APIs and minimizes the potential for skin irritation.[12]
Color (APHA) < 10[8]< 20A colorless appearance is aesthetically important for cosmetic and pharmaceutical products and indicates a higher level of purity.
Odor Low to practically odorless[8][10]Characteristic odorThe absence of odor is critical in fragrance formulations and desirable in topical medications to ensure patient acceptability.
Heavy Metals (as Pb) < 20 ppm[8]Not typically specifiedLow levels of heavy metals are a critical safety requirement for any ingredient used in pharmaceutical and personal care products.
Chlorides < 1.0 ppm[8]Not typically specifiedLow chloride content minimizes the potential for corrosion and unwanted chemical reactions within the formulation.[12]

The Role of High-Purity DPG in Drug Development

In pharmaceutical formulations, particularly in transdermal drug delivery systems, high-purity DPG serves multiple functions that can be compromised by the impurities found in industrial grades.[2][9]

  • Solvent and Co-Solvent : DPG's ability to dissolve a wide range of APIs is crucial for creating stable and effective topical and oral solutions.[2][9][14]

  • Penetration Enhancer : In transdermal patches, DPG can enhance the permeation of drugs through the skin, improving their bioavailability.[15] The presence of impurities could alter the skin's barrier function in unpredictable ways.

  • Stabilizer : High-purity DPG helps to protect sensitive APIs from degradation, ensuring the potency and shelf-life of the medication.[2][9]

  • Humectant and Plasticizer : In creams and gels, DPG helps to retain moisture and improve the physical properties of the formulation.[12]

Experimental Protocols for Performance and Safety Evaluation

To assist researchers in verifying the suitability of a DPG grade for a specific sensitive application, the following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT and LDH Assays

To ensure the safety of an excipient like DPG, in vitro cytotoxicity assays are essential. These tests evaluate the potential of a substance to cause cell death.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding : Plate cells (e.g., human keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the different DPG grades in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : The cell viability is expressed as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[1]

  • Cell Seeding and Treatment : Follow the same procedure as for the MTT assay.

  • Sample Collection : After the incubation period, collect the cell culture supernatant.

  • LDH Reaction : Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement : Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Calculation : Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control.[1]

cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start: Cell Seeding in 96-well plate treatment Treatment with different DPG grades start->treatment incubation Incubation (24, 48, or 72h) treatment->incubation mtt_add Add MTT solution incubation->mtt_add ldh_sample Collect supernatant incubation->ldh_sample formazan Solubilize formazan crystals mtt_add->formazan mtt_read Measure absorbance at 570 nm formazan->mtt_read viability Calculate Cell Viability mtt_read->viability ldh_reaction Perform LDH reaction ldh_sample->ldh_reaction ldh_read Measure absorbance at 490 nm ldh_reaction->ldh_read cytotoxicity Calculate Cytotoxicity ldh_read->cytotoxicity end End: Compare results viability->end cytotoxicity->end

Caption: Experimental workflow for comparing the cytotoxicity of DPG grades.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is used to evaluate the effect of DPG as a penetration enhancer on the delivery of an API through the skin.

  • Skin Preparation : Use excised human or animal skin (e.g., rat abdominal skin). Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[16]

  • Receptor Medium : Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer, pH 7.4) and maintain the temperature at 37°C.[16]

  • Formulation Application : Apply a defined amount of the formulation containing the API and the DPG grade to be tested onto the skin surface in the donor compartment.[16]

  • Sampling : At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.

  • Analysis : Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculation : Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the curve represents the steady-state flux.

cluster_pathway Mechanism of DPG as a Penetration Enhancer in Transdermal Drug Delivery formulation Topical Formulation Drug + DPG on Skin Surface sc Stratum Corneum (SC) Lipid Bilayer Disruption formulation:f0->sc:f0 DPG interacts with SC lipids epidermis Viable Epidermis sc->epidermis Increased drug partitioning and diffusion dermis Dermis epidermis->dermis blood Systemic Circulation dermis->blood

Caption: Simplified pathway of DPG-enhanced transdermal drug delivery.

Conclusion

For sensitive applications in research, drug development, and personal care, the use of high-purity Pharmaceutical/Fragrance Grade this compound is strongly recommended. Its low impurity profile, minimal odor, and low toxicity are essential for ensuring the safety, stability, and efficacy of the final product. While industrial grade DPG is a cost-effective option for many applications, its use in sensitive formulations poses a significant risk of introducing contaminants that can lead to adverse reactions, product instability, and compromised therapeutic effect. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the performance and safety of different DPG grades in their specific formulations, ensuring the selection of the most appropriate excipient for their sensitive applications.

References

A Read-Across Approach for Assessing the Toxicity of Propylene Glycol Oligomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust toxicological assessment of chemical compounds is a cornerstone of product safety and regulatory acceptance. For substances like propylene glycol oligomers, which share structural similarities and metabolic pathways, the read-across approach offers a scientifically sound and resource-efficient alternative to extensive de novo animal testing. This guide provides a comparative overview of the toxicity profiles of propylene glycol (PG) and its oligomers—dipropylene glycol (DPG), tripropylene glycol (TPG), and polypropylene glycols (PPGs)—justifying the use of a read-across methodology.

Justification for the Read-Across Approach

The scientific basis for applying a read-across approach to propylene glycol oligomers is their common metabolic pathway. Propylene glycol and its oligomers are metabolized through the same enzymatic pathways, leading to a consistent and predictable toxicity profile across the category. This shared metabolism provides a strong justification for using data from well-studied source substances (like PG and DPG) to infer the toxicological properties of data-poor target substances (such as higher-order PPGs).

Comparative Toxicity Data

The following table summarizes the key toxicological endpoints for mono-, di-, and tripropylene glycol, as well as polypropylene glycols. The data demonstrates a low overall toxicity profile for this class of compounds. Notably, for several endpoints concerning TPG and PPGs, the values are predicted based on a read-across from the more extensively studied MPG and DPG, underscoring the utility of this approach.

Toxicological EndpointMonopropylene Glycol (MPG)This compound (DPG)Tripropylene Glycol (TPG)Polypropylene Glycols (PPGs)
Acute Oral Toxicity (LD50, rat) > 20,000 mg/kg14,800 mg/kg11,900 mg/kgPredicted: > 2,000 mg/kg
Subchronic Oral Toxicity (NOAEL, rat) 1,700 mg/kg/day (Chronic)470 mg/kg/day (Chronic)Predicted: 470 mg/kg/dayPredicted: 470 mg/kg/day
Genotoxicity (Ames Test) Not genotoxicNot genotoxicPredicted: Not genotoxicPredicted: Not genotoxic
Developmental Toxicity (NOAEL, rat) 1,230 mg/kg/day1,000 mg/kg/day1,000 mg/kg/dayPredicted: 1,000 mg/kg/day
Reproductive Toxicity (NOAEL, rat) 10,100 mg/kg/day1,000 mg/kg/dayPredicted: 1,000 mg/kg/dayPredicted: 1,000 mg/kg/day

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Experimental Protocols

The toxicological data presented are derived from studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for the key experiments cited.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

This study evaluates the adverse effects of a substance after repeated oral administration over a 90-day period.

  • Test System: Typically conducted in rats.

  • Administration: The test substance is administered daily by gavage or in the diet/drinking water.

  • Dose Levels: A control group and at least three dose levels are used to establish a dose-response relationship.

  • Observations: Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.

  • Pathology: At the end of the study, a complete necropsy is performed, and organs are examined macroscopically and microscopically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test System: Utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.

  • Test System: Commonly conducted in rats or rabbits.

  • Administration: The test substance is administered to pregnant females during the period of organogenesis.

  • Observations: Maternal animals are monitored for signs of toxicity.

  • Fetal Examination: Fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

Visualizing the Read-Across Approach and Metabolic Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the logical workflow of a read-across assessment and the metabolic pathway of propylene glycol oligomers.

ReadAcrossWorkflow Target Identify Target Substance (e.g., PPG) Source Identify Source Substance(s) (e.g., MPG, DPG) Analogue Justify Analogue Approach: - Structural Similarity - Common Metabolic Pathway Target->Analogue DataGap Identify Data Gap (e.g., Subchronic Toxicity) Source->Analogue SourceData Gather Existing Data on Source Substance(s) Analogue->SourceData Quality Assess Data Quality and Relevance SourceData->Quality Prediction Predict Toxicity of Target Substance Quality->Prediction Uncertainty Assess Uncertainty Prediction->Uncertainty

Caption: Logical workflow for a read-across toxicity assessment.

MetabolicPathway cluster_oligomers Propylene Glycol Oligomers cluster_metabolism Metabolic Pathway cluster_metabolites Metabolites PPG PPGs TPG TPG PPG->TPG Hydrolysis DPG DPG TPG->DPG Hydrolysis MPG MPG (Propylene Glycol) DPG->MPG Hydrolysis ADH Alcohol Dehydrogenase MPG->ADH Lactaldehyde Lactaldehyde ADH->Lactaldehyde ALDH Aldehyde Dehydrogenase LacticAcid Lactic Acid ALDH->LacticAcid Lactaldehyde->ALDH PyruvicAcid Pyruvic Acid LacticAcid->PyruvicAcid Energy Energy (TCA Cycle) PyruvicAcid->Energy

Caption: Simplified metabolic pathway of propylene glycol oligomers.

Conclusion

The read-across approach for assessing the toxicity of propylene glycol oligomers is a scientifically robust and valid methodology. The shared metabolic pathways and consistent toxicological profiles across the category provide a strong basis for using data from well-characterized oligomers to fill data gaps for others. This approach, supported by internationally recognized experimental protocols, allows for efficient and reliable safety assessments while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). For researchers and professionals in drug development, understanding and applying the read-across framework for this class of compounds can streamline the safety evaluation process and support regulatory submissions.

A Comparative Analysis of the Hygroscopic Properties of Propylene Glycol and Dipropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the hygroscopic nature of excipients is critical for ensuring product stability, performance, and shelf life. This guide provides an in-depth comparison of the hygroscopicity of two common glycols, propylene glycol (PG) and dipropylene glycol (DPG), supported by experimental data and detailed methodologies.

Propylene glycol (PG) is well-documented as being more hygroscopic than this compound (DPG).[1][2][3] This means that PG has a stronger affinity for water and will absorb more moisture from the atmosphere at a given relative humidity. This key difference is attributed to their distinct chemical structures.

Propylene glycol is a smaller molecule with two hydroxyl (-OH) groups, which are responsible for its ability to form hydrogen bonds with water.[2] this compound is essentially a dimer of propylene glycol, consisting of two propylene glycol units linked by an ether bond. This larger molecular structure results in a lower density of hydroxyl groups per molecule, leading to its reduced capacity to attract and retain water molecules compared to PG.

Quantitative Comparison of Hygroscopicity

The difference in hygroscopicity can be quantitatively understood by examining the equilibrium moisture content of each glycol at various relative humidities (RH). The following table summarizes the concentration of propylene glycol in an aqueous solution required to achieve equilibrium with air at a specific relative humidity at 21°C (70°F).

Relative Humidity (%)Propylene Glycol Concentration (% w/w) in Water
8250.0
7066.5

Data compiled from publicly available charts.

The Impact of Molecular Structure on Hygroscopicity

The fundamental difference in water absorption between propylene glycol and this compound stems from their molecular structures and the availability of hydroxyl groups for hydrogen bonding.

G Relationship Between Chemical Structure and Hygroscopicity PG Propylene Glycol (PG) C3H8O2 Structure_PG Smaller Molecule Two Hydroxyl Groups PG->Structure_PG has DPG This compound (DPG) C6H14O3 Structure_DPG Larger Molecule (Dimer of PG) Two Hydroxyl Groups, One Ether Linkage DPG->Structure_DPG has Hygroscopicity_PG Higher Hygroscopicity Structure_PG->Hygroscopicity_PG leads to Hygroscopicity_DPG Lower Hygroscopicity Structure_DPG->Hygroscopicity_DPG leads to

Caption: Molecular structure dictates hygroscopic properties.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the hygroscopicity of liquid glycols is essential for quality control and formulation development. The following are detailed methodologies for two common experimental techniques.

Gravimetric Sorption Analysis

This method measures the change in mass of a sample as it is exposed to a controlled relative humidity environment.

Objective: To determine the equilibrium moisture content of propylene glycol or this compound at various relative humidity levels.

Materials and Equipment:

  • Gravimetric Sorption Analyzer (e.g., Dynamic Vapor Sorption - DVS)

  • Microbalance

  • Propylene Glycol or this compound sample

  • Nitrogen gas supply (for drying)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid glycol sample (typically 10-20 mg) onto the microbalance pan within the gravimetric sorption analyzer.

  • Drying: The sample is first dried by exposing it to a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity in the sample chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the system holds the humidity constant until the sample weight stabilizes, indicating that equilibrium has been reached.

  • Data Analysis: The weight gain at each relative humidity step is recorded. The equilibrium moisture content (as a percentage of the dry mass) is then plotted against the relative humidity to generate a moisture sorption isotherm.

G Gravimetric Sorption Analysis Workflow start Start prep Sample Preparation (Weigh Glycol Sample) start->prep dry Drying Stage (0% RH, 25°C) prep->dry sorption Stepwise RH Increase (e.g., 10% increments) dry->sorption equilibrium Equilibration at each RH step (Stable Weight Achieved) sorption->equilibrium data Record Weight Gain equilibrium->data plot Plot Moisture Sorption Isotherm equilibrium->plot After final RH step data->sorption Next RH step end End plot->end

Caption: Workflow for determining hygroscopicity via gravimetric sorption.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample.[4][5]

Objective: To precisely quantify the amount of water in a propylene glycol or this compound sample.

Materials and Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol or other suitable solvent for glycols

  • Gastight syringe for sample injection

Procedure (Volumetric Method):

  • System Preparation: Add the solvent (e.g., anhydrous methanol) to the titration vessel of the Karl Fischer titrator.

  • Pre-titration: The solvent is titrated to a stable, anhydrous endpoint with the Karl Fischer titrant to eliminate any residual moisture in the vessel.

  • Sample Introduction: A precisely weighed amount of the glycol sample is injected into the conditioned titration vessel using a gastight syringe.

  • Titration: The sample is then titrated with the Karl Fischer titrant. The iodine in the titrant reacts stoichiometrically with the water present in the sample.

  • Endpoint Detection: The endpoint is detected potentiometrically when an excess of iodine is present, indicating that all the water has been consumed.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

G Karl Fischer Titration Workflow start Start prep System Preparation (Add Solvent) start->prep pretitrate Pre-titration to Anhydrous Endpoint prep->pretitrate sample Inject Weighed Glycol Sample pretitrate->sample titrate Titrate with Karl Fischer Reagent sample->titrate endpoint Potentiometric Endpoint Detection titrate->endpoint calculate Calculate Water Content endpoint->calculate end End calculate->end

Caption: Steps for quantifying water content using Karl Fischer titration.

References

Propylene Glycol vs. Dipropylene Glycol: A Comparative Analysis of Volatility and Evaporation Rate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients is paramount for formulation success. This guide provides an objective comparison of the volatility and evaporation rates of Propylene Glycol (PG) and Dipropylene Glycol (DPG), supported by experimental data and methodologies.

Propylene Glycol (PG) and this compound (DPG) are common solvents and humectants in the pharmaceutical and personal care industries.[1][2] While structurally related, their distinct physical properties, particularly volatility and evaporation rate, dictate their suitability for different applications.[3][4] PG, with its lower molecular weight, is more volatile and evaporates faster, making it ideal for applications requiring quick drying and absorption.[1][4] Conversely, DPG, a larger molecule, exhibits lower volatility and a slower evaporation rate, rendering it a preferred choice for formulations where stability and prolonged performance are critical, such as in transdermal patches or as a carrier for fragrances.[1][3][4]

Quantitative Comparison of Physical Properties

The differences in volatility and evaporation rate between PG and DPG are directly linked to their fundamental physical properties. DPG's higher molecular weight and boiling point contribute to its lower vapor pressure and, consequently, a slower rate of evaporation compared to PG.[1][4][5]

PropertyPropylene Glycol (PG)This compound (DPG)
IUPAC Name Propane-1,2-diol2-(2-Hydroxypropoxy)propan-1-ol
Molecular Formula C₃H₈O₂C₆H₁₄O₃
Molecular Weight 76.09 g/mol [3][5]134.17 g/mol [3][6]
Boiling Point ~188°C[1][3]~230°C[1][3]
Vapor Pressure Higher than DPG[3]0.0125 mmHg at 25°C[6]
Flash Point ~99°C (closed cup)[3]~124°C (closed cup)[3]
Volatility More volatile[1]Less volatile[1][4]
Evaporation Rate Faster[1]Slower[3][4]

Experimental Protocol for Determining Evaporation Rate

The determination of solvent evaporation rates is crucial for comparing substances like PG and DPG. A standardized method, such as ASTM D3539, employs a Shell Thin-Film Evaporometer to provide comparative data.[7]

Objective: To determine the relative evaporation rate of a solvent under controlled conditions.

Apparatus:

  • Shell Thin-Film Evaporometer

  • Filter paper disk

  • Analytical balance

  • Timer

  • Constant temperature and humidity chamber

Procedure:

  • The test environment is maintained at a strict, constant temperature and humidity.[7]

  • A filter paper disk of a specified size is placed on the analytical balance.

  • A precise volume of the solvent (e.g., 0.7 ml) is applied to saturate the filter paper disk.[7]

  • The initial weight is recorded, and the timer is started.

  • Weight loss measurements are taken at regular intervals as the solvent evaporates.

  • The time required for 90% of the solvent to evaporate is determined.[7]

  • The relative evaporation rate is calculated by comparing the evaporation time of the test solvent to a standard solvent, typically n-butyl acetate.[8]

Another technique that can be employed is Thermogravimetric Analysis (TGA). In a typical TGA experiment, a small sample of the substance is placed in a platinum specimen holder and heated in a furnace under a controlled nitrogen atmosphere.[9] The weight of the sample is continuously monitored as the temperature is increased, allowing for the determination of mass loss over time, which corresponds to the evaporation of the material.[9][10]

Logical Relationship: From Molecular Structure to Application

The fundamental differences in the molecular structure of PG and DPG directly influence their physical properties, which in turn dictate their ideal applications in drug development and other industries. This relationship can be visualized as a logical workflow.

G cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Performance Characteristics cluster_3 Primary Applications PG_struct Propylene Glycol (PG) Single Propane Backbone (C₃H₈O₂) PG_props Lower Molecular Weight Higher Vapor Pressure Lower Boiling Point PG_struct->PG_props DPG_struct This compound (DPG) Two Propane Units with Ether Linkage (C₆H₁₄O₃) DPG_props Higher Molecular Weight Lower Vapor Pressure Higher Boiling Point DPG_struct->DPG_props PG_perf High Volatility Fast Evaporation Rate PG_props->PG_perf DPG_perf Low Volatility Slow Evaporation Rate DPG_props->DPG_perf PG_app Quick-Drying Formulations Topical Medications Injectables [2] PG_perf->PG_app DPG_app Fragrance Carrier Long-Lasting Products Industrial Cleaners [1] DPG_perf->DPG_app

Caption: Structure-Property-Application relationship for PG and DPG.

References

Safety Operating Guide

Proper Disposal of Dipropylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Dipropylene Glycol (DPG), ensuring compliance and safety in research, scientific, and drug development environments.

Immediate Safety and Handling

Before beginning any disposal process, ensure all safety precautions are understood and followed.[1] Proper handling is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves to avoid skin contact.[2]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[1]

  • Protective Clothing: Standard lab coats or other protective clothing should be worn.[1][2]

Ventilation:

  • Always handle this compound in a well-ventilated area to avoid the inhalation of vapors.[2][3] Local exhaust ventilation is recommended over processing areas.[4]

Spill Management:

  • In the event of a spill, immediately contain the liquid to prevent it from entering drains or waterways.[1][4]

  • Use an inert absorbent material, such as sand or earth, to soak up the spill.[1][5]

  • Collect the absorbed material and place it in a suitable, sealed, and properly labeled container for disposal.[1][4]

  • Clean the spill area thoroughly with water.[1]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] These regulations may vary, and it is the responsibility of the waste generator to ensure full compliance.[1]

Step 1: Waste Characterization

  • Determine if the this compound waste is contaminated with other substances.

  • The processing, use, or contamination of DPG may alter its waste management options and could classify it as hazardous waste.[1]

Step 2: Segregation and Storage

  • Store waste this compound in suitable, closed, and clearly labeled containers.[2][6]

  • Do not mix DPG waste with other waste streams unless approved by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[6]

  • Store containers in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizers.[2][3][7]

Step 3: Disposal Options

  • Recycling: Whenever possible, recycling or recovery should be the preferred option.[1] Consult with licensed recycling facilities to determine if your DPG waste is acceptable.

  • Licensed Waste Disposal: For DPG that cannot be recycled, arrange for disposal through a licensed chemical destruction plant or an approved waste disposal facility.[1][2]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for disposing of this compound.[2]

Important Considerations:

  • DO NOT discharge this compound to sewer systems or drains.[2][6][8]

  • DO NOT dispose of DPG in standard trash or pour it onto the ground.[6]

Container Disposal

Empty this compound containers may retain product residue and should be handled with care.[1]

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[2]

Quantitative Data Summary

While specific quantitative regulatory limits can vary significantly by location, the following table summarizes key physical properties of this compound relevant to handling and storage.

PropertyValue
Flash Point130 °C (Closed Cup)
Lower Explosion Limit2.9 %
Upper Explosion Limit12.6 %
Auto-ignition Temperature327 - 337 °C

Data sourced from supplier Safety Data Sheets and may vary slightly.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DPG_Disposal_Workflow cluster_prep Preparation & Characterization cluster_decision Disposal Pathway Decision cluster_action Action cluster_container Container Management start Start: Have this compound Waste characterize Characterize Waste: Pure DPG or Contaminated? start->characterize segregate Segregate and Store in Labeled, Closed Containers characterize->segregate is_recyclable Is the waste recyclable? segregate->is_recyclable recycle Contact Licensed Recycler for Collection is_recyclable->recycle Yes dispose Arrange for Disposal with a Licensed Waste Contractor is_recyclable->dispose No empty_container Handle Empty Containers recycle->empty_container incinerate Option: Controlled Incineration (via contractor) dispose->incinerate landfill Prohibited: Do not dispose to landfill or drain dispose->landfill incinerate->empty_container rinse_recycle Triple-Rinse and Recycle/ Recondition empty_container->rinse_recycle puncture_dispose Puncture and Dispose in Sanitary Landfill (if permitted) empty_container->puncture_dispose end End: Disposal Complete rinse_recycle->end puncture_dispose->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Guide to Handling Dipropylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Dipropylene Glycol (DPG), ensuring the protection of personnel and the integrity of research.

This compound is recognized as a substance with low acute toxicity.[1] However, adherence to proper safety protocols is crucial to minimize exposure and mitigate any potential risks. The following procedures outline the necessary personal protective equipment (PPE), handling instructions, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound in various laboratory settings.

Protection Type Equipment Standard/Specification Notes
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedRecommended for all handling procedures to prevent splashes.[2]
Hand Protection Chemical-resistant glovesEU Directive 89/686/EEC, EN 374Butyl or nitrile rubber gloves offer good resistance.[3] PVC gloves provide less resistance.[3] Always inspect gloves for integrity before use.[2][3]
Body Protection Standard lab coat or cotton protective clothingN/AFor routine operations, standard protective clothing is sufficient.[3] For tasks with a higher risk of splashes or significant exposure, chemical-resistant clothing and boots are advised.[3]
Respiratory Protection Full-face respirator with appropriate filter (e.g., A2-P2) or Self-Contained Breathing Apparatus (SCBA)BS EN 136, BS EN 14387, BS EN 137, BS EN 138Generally not required when working in a well-ventilated area.[4][5] Use is recommended if ventilation is inadequate or if exposure limits are exceeded.[2][3]

Operational Plan: Safe Handling Procedures

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures a controlled laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure the work area is well-ventilated.[2] The use of local exhaust ventilation is recommended to maintain airborne levels below exposure limits.[5]

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Remove all potential sources of ignition, as this compound is a combustible liquid.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][6]

Step 2: Chemical Handling

  • Avoid direct contact with skin and eyes.[2]

  • Avoid the formation and inhalation of mists or vapors.[2]

  • Keep the container tightly closed when not in use.[2][7]

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.[2]

  • Clean any contaminated surfaces promptly.

  • Store PPE in a designated clean area.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and comply with regulations.

Product Disposal:

  • This compound should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewers or waterways.[2][5]

Contaminated Packaging Disposal:

  • Containers should be triple-rinsed with an appropriate solvent.[2]

  • The rinsed containers can then be offered for recycling or reconditioning.[2]

  • Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill where permitted.[2]

Emergency Protocol: Accidental Release Response

In the event of a spill, a swift and organized response is crucial to contain the material and protect personnel. The following workflow outlines the key steps for managing a this compound spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal cluster_reporting Reporting Evacuate Evacuate non-essential personnel from the immediate spill area. Alert Alert supervisor and nearby personnel. Ignition Remove all sources of ignition. Assess Assess the spill size and potential hazards. Ignition->Assess Ventilate Ensure adequate ventilation. PPE Don appropriate PPE (gloves, goggles, protective clothing). Contain Contain the spill using inert absorbent material (e.g., sand, earth). Collect Collect absorbed material using non-sparking tools. Contain->Collect Container Place collected waste into a labeled, sealable container. Decontaminate Decontaminate the spill area with soap and water. Dispose Dispose of waste according to institutional and local regulations. Report Report the incident as per laboratory protocol. Dispose->Report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipropylene Glycol
Reactant of Route 2
Reactant of Route 2
Dipropylene Glycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.